Product packaging for Bromodichloromethane(Cat. No.:CAS No. 75-27-4)

Bromodichloromethane

Cat. No.: B127517
CAS No.: 75-27-4
M. Wt: 163.83 g/mol
InChI Key: FMWLUWPQPKEARP-UHFFFAOYSA-N
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Description

Bromodichloromethane (BDCM) is the most common trihalomethane (THM). It is a disinfection by-product identified in drinking water after chlorination, which appears to be carcinogenic and toxic. THMs are not only found in drinking supplies but are also prevalent in swimming pools, dump sites and fish samples.>Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>This compound is a colorless, liquid halogenated hydrocarbon. This compound is used in the synthesis of chemicals and as a reagent in laboratory research. This substance is also found as a by-product in chlorinated water. This compound is reasonably anticipated to be a human carcinogen. (NCI05)>This compound is a colorless, nonflammable liquid. Small amounts are formed naturally by algae in the oceans. Some of it will dissolve in water, but it readily evaporates into air. Only small quantities of this compound are produced in the United States. The small quantities that are produced are used in laboratories or to make other chemicals. However, most this compound is formed as a by-product when chlorine is added to drinking water to kill bacteria.>This compound is a halomethane that is dichloromethane in which oneof the hydrogens has been replaced by a bromine atom. It occurs as a contaminant in drinking water. It has a role as a reagent and an environmental contaminant.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHBrCl2 B127517 Bromodichloromethane CAS No. 75-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromo(dichloro)methane
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InChI

InChI=1S/CHBrCl2/c2-1(3)4/h1H
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InChI Key

FMWLUWPQPKEARP-UHFFFAOYSA-N
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Canonical SMILES

C(Cl)(Cl)Br
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Molecular Formula

CHBrCl2
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DSSTOX Substance ID

DTXSID1020198
Record name Bromodichloromethane
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Molecular Weight

163.83 g/mol
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Physical Description

Dichlorobromomethane is a clear colorless liquid. (NTP, 1992), Colorless liquid; [HSDB], COLOURLESS LIQUID.
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Boiling Point

189 °F at 760 mmHg (NTP, 1992), 90 °C
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Solubility

5 to 10 mg/mL at 66 °F (NTP, 1992), Very soluble in ethanol, ethyl ether, benzene and acetone; slightly soluble in carbon tetrachloride., Very soluble in organic solvents; miscible with chloroform, In water, 3.968X10+3 mg/L at 30 °C, Solubility in water, g/100ml at 20 °C: 0.45 (poor)
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Density

1.98 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.980 g/cu m 20 °C, 1.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.3
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Vapor Density

Relative vapor density (air = 1): 5.6
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Vapor Pressure

50 mmHg at 68 °F (NTP, 1992), 50.0 [mmHg], 50 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 6.6
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Color/Form

Liquid, Colorless liquid

CAS No.

75-27-4
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Melting Point

-67 °F (NTP, 1992), -57 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Bromodichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloromethane (BDCM) is a trihalomethane that has garnered significant attention in the scientific community due to its prevalence as a disinfection byproduct in chlorinated drinking water and its potential toxicological implications.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a methane (B114726) derivative where one hydrogen atom is substituted by a bromine atom and two hydrogen atoms are substituted by chlorine atoms.

Molecular Structure:

Caption: 2D and pseudo-3D representation of this compound.

IdentifierValue
IUPAC NameBromo(dichloro)methane
CAS Number75-27-4
Molecular FormulaCHBrCl₂
InChI1S/CHBrCl2/c2-1(3)4/h1H
InChIKeyFMWLUWPQPKEARP-UHFFFAOYSA-N
SMILESC(Br)(Cl)Cl

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and toxicokinetics.

PropertyValueReference
Molecular Weight 163.83 g/mol [2]
Appearance Colorless liquid[2]
Density 1.980 g/cm³ at 20 °C[2]
Melting Point -57.1 °C[2]
Boiling Point 90.1 °C[2]
Water Solubility 4.5 g/L at 20 °C[2]
Vapor Pressure 50 mmHg at 20 °C[1]
log Kow (Octanol-Water Partition Coefficient) 2.00[1]
Refractive Index (n20/D) 1.497[3]

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

Spectroscopic DataValues
¹H NMR (300 MHz, CDCl₃) δ 7.19 ppm (singlet)
¹³C NMR δ 130 ppm

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the haloform reaction or the reaction of chloroform (B151607) with a bromine source. The following is a generalized procedure based on established chemical principles.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of chloroform and bromoform is prepared.

  • An aqueous solution of sodium hydroxide is added to the flask.

  • A catalytic amount of triethylbenzylammonium chloride is added to the mixture.

  • The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by gas chromatography.

  • Upon completion, the reaction mixture is transferred to a separatory funnel.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with distilled water to remove any remaining sodium hydroxide and TEBAC.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The drying agent is removed by filtration.

  • This compound is isolated from the filtrate by fractional distillation.

Purification of this compound

Purification of synthesized or commercially available this compound can be achieved by fractional distillation.

Procedure:

  • The crude this compound is placed in a distillation flask.

  • A fractional distillation apparatus is assembled.

  • The flask is heated gently in a heating mantle.

  • The fraction distilling at the boiling point of this compound (approximately 90 °C at atmospheric pressure) is collected. The purity of the collected fraction should be verified by gas chromatography.

Analysis of this compound by EPA Method 524.2

EPA Method 524.2 is a widely used method for the analysis of volatile organic compounds (VOCs) in drinking water, including this compound.[1][4] The method utilizes purge and trap gas chromatography-mass spectrometry (GC/MS).[1]

Summary of the Method:

  • Sample Collection and Preservation: Samples are collected in glass vials with zero headspace. If residual chlorine is present, a dechlorinating agent such as ascorbic acid is added.

  • Purge and Trap: An inert gas is bubbled through the water sample, purging the volatile organic compounds.[1] These compounds are then trapped on a sorbent tube.[1]

  • Desorption and Analysis: The sorbent trap is heated, and the trapped compounds are desorbed and transferred to a gas chromatograph.[1] The compounds are separated on a capillary column and detected by a mass spectrometer.[1]

  • Identification and Quantification: Identification is based on the retention time and the mass spectrum of the compound. Quantification is achieved by comparing the response of the analyte to that of an internal standard.

Metabolic Pathways

The metabolism of this compound is a critical area of study in toxicology and drug development. The two primary metabolic pathways are cytochrome P450 oxidation and glutathione (B108866) conjugation.

Cytochrome P450 Oxidation

CYP450_Metabolism cluster_products Products BDCM This compound (CHBrCl₂) Intermediate [Br-C(OH)Cl₂] BDCM->Intermediate CYP450 (Oxidation) Phosgene Phosgene (COCl₂) Intermediate->Phosgene Elimination of HBr CO2 Carbon Dioxide (CO₂) Phosgene->CO2 Hydrolysis HCl Hydrochloric Acid (HCl) Phosgene->HCl Hydrolysis HBr Hydrobromic Acid (HBr)

Caption: Cytochrome P450-mediated oxidative metabolism of this compound.

Glutathione Conjugation

GST_Metabolism cluster_products Products BDCM This compound (CHBrCl₂) GSH_Adduct S-(dichloromethyl)glutathione BDCM->GSH_Adduct GST + GSH Unstable_Intermediate Unstable Intermediate GSH_Adduct->Unstable_Intermediate Spontaneous Rearrangement Formaldehyde Formaldehyde Unstable_Intermediate->Formaldehyde Formic_Acid Formic Acid Formaldehyde->Formic_Acid Oxidation CO2 Carbon Dioxide Formic_Acid->CO2 Oxidation

Caption: Glutathione S-transferase-mediated conjugation of this compound.

Conclusion

This technical guide provides a foundational understanding of the chemical properties, structure, and key experimental methodologies related to this compound. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, toxicological studies, and drug development. A thorough comprehension of these core aspects is essential for the safe handling, accurate analysis, and informed assessment of the biological effects of this important compound.

References

Synthesis and Formation Pathways of Bromodichloromethane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloromethane (BDCM) is a trihalomethane (THM) that has garnered significant attention in the scientific community due to its prevalence as a disinfection byproduct (DBP) in chlorinated drinking water and its potential health implications. While its primary environmental source is anthropogenic, through water treatment processes, it also has applications in organic synthesis. This technical guide provides a comprehensive overview of the synthesis and formation pathways of this compound, intended for researchers, scientists, and professionals in drug development who require a deep understanding of its chemistry, formation kinetics, and the methodologies for its study.

Synthesis of this compound

The laboratory-scale synthesis of this compound is primarily achieved through the haloform reaction, a well-established method for the preparation of trihalomethanes.

Haloform Reaction Mechanism

The haloform reaction involves the exhaustive halogenation of a methyl ketone or a compound that can be oxidized to a methyl ketone in the presence of a base.[1][2][3] In the context of this compound synthesis, a mixed haloform reaction is employed. The general mechanism proceeds as follows:

  • Enolate Formation: A hydroxide (B78521) ion (from a base like sodium hydroxide) abstracts an acidic α-hydrogen from a methyl ketone, forming an enolate ion.[3]

  • Halogenation: The enolate ion acts as a nucleophile and attacks a halogen molecule (e.g., bromine or chlorine), leading to the formation of a halogenated ketone.[3] This step is repeated until all three α-hydrogens are replaced by halogen atoms, forming a trihalomethyl ketone.

  • Nucleophilic Acyl Substitution: A hydroxide ion attacks the carbonyl carbon of the trihalomethyl ketone.[3]

  • Cleavage: The carbon-carbon bond cleaves, and the trihalomethyl anion departs as a leaving group, stabilized by the electron-withdrawing halogen atoms. This results in the formation of a carboxylic acid.

  • Protonation: The trihalomethyl anion is protonated by the carboxylic acid or the solvent to yield the haloform.[3]

To synthesize this compound specifically, a controlled reaction with both bromine and chlorine sources is necessary.

Experimental Protocol: Synthesis via Phase Transfer Catalysis

A reported method for the preparation of this compound involves the use of phase transfer catalysis, which facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase).[4][5][6] The following is a representative protocol based on the work of Fedoryński et al. (1977).[4]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of chloroform and bromoform is dissolved in dichloromethane.

  • An aqueous solution of sodium hydroxide is prepared and added to the flask.

  • A catalytic amount of triethylbenzylammonium chloride (TEBAC) is added to the two-phase system.

  • The mixture is stirred vigorously at a controlled temperature (e.g., room temperature or slightly elevated) for a specified reaction time. The progress of the reaction can be monitored by gas chromatography (GC).

  • Upon completion, the reaction mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The organic layer is washed with water to remove any remaining sodium hydroxide and other water-soluble byproducts.

  • The organic layer is then dried over anhydrous magnesium sulfate.

  • The drying agent is removed by filtration.

  • The solvent (dichloromethane) is removed by distillation.

  • The resulting crude product, a mixture of haloforms, is purified by fractional distillation to isolate this compound.

Formation of this compound as a Disinfection Byproduct

The primary route of this compound formation in the environment is as a byproduct of water disinfection with chlorine in the presence of natural organic matter (NOM) and bromide ions.[7]

The Haloform Reaction in Water Treatment

The formation of this compound during water chlorination is a complex version of the haloform reaction. Natural organic matter, which is a heterogeneous mixture of humic and fulvic acids, contains various functional groups that can act as precursors.[7] The key reactants and influencing factors are:

  • Disinfectant (Chlorine): Chlorine (in the form of hypochlorous acid, HOCl, or hypochlorite, OCl⁻) acts as both an oxidizing agent and a halogenating agent.

  • Natural Organic Matter (NOM): NOM provides the organic carbon precursors, including methyl ketone-like structures and other moieties that can be oxidized to form such structures.[8]

  • Bromide Ions (Br⁻): Bromide, naturally present in water sources, is oxidized by chlorine to form hypobromous acid (HOBr), which is a more potent halogenating agent than hypochlorous acid.[9][10]

The reaction proceeds through the oxidation and subsequent halogenation of NOM by both HOCl and HOBr, leading to the formation of a mixture of trihalomethanes, including this compound.

Factors Influencing Formation

The formation and concentration of this compound in drinking water are influenced by several key parameters.

FactorInfluence on this compound Formation
pH Higher pH generally increases the rate of the haloform reaction.[11] However, the speciation of THMs can be affected; some studies show that at very high pH, the formation of chloroform might be favored over brominated THMs.[2]
Temperature Increased temperature generally leads to higher and faster formation of trihalomethanes, including this compound.[11][12]
Natural Organic Matter (NOM) Concentration Higher concentrations of NOM, the precursor material, lead to greater formation of this compound. The character of the NOM (e.g., hydrophobic vs. hydrophilic fractions) also plays a significant role in the types and amounts of DBPs formed.[3][13]
Bromide Ion Concentration Increasing bromide ion concentration leads to a shift in trihalomethane speciation from chlorinated to more brominated species. This results in an increased formation of this compound, dibromochloromethane, and bromoform, and a decrease in chloroform.[2][10][14]
Chlorine Dose and Contact Time Higher chlorine doses and longer contact times generally result in increased formation of this compound, as there is more opportunity for the reactions to proceed.[11]
Quantitative Data on Formation

The following tables summarize quantitative data from various studies on the impact of different factors on this compound formation.

Table 1: Effect of pH on this compound Formation

pHThis compound (µg/L)Chloroform (µg/L)Reference
6.0HigherLower[2]
7.0--
8.5LowerHigher[2]

Note: This table illustrates a general trend observed in a study with synthetic water. Absolute values are dependent on other water quality parameters.

Table 2: Effect of Bromide Concentration on Trihalomethane Speciation

Initial Bromide (µM)Chloroform (µg/L)This compound (µg/L)Dibromochloromethane (µg/L)Bromoform (µg/L)Reference
0HighLowVery LowNot Detected[9]
10DecreasedIncreasedIncreasedDetected[9]
30Significantly DecreasedSignificantly IncreasedSignificantly IncreasedIncreased[9]

Note: This table shows the general trend of THM speciation shift with increasing bromide concentration from a laboratory study.

Experimental Protocols for Studying this compound Formation

Trihalomethane Formation Potential (THMFP) Test

The THMFP test is a standardized procedure used to assess the potential of a water source to form trihalomethanes upon chlorination.[11][15][16]

Objective: To determine the maximum concentration of THMs that can be formed in a water sample under specific, controlled conditions.

Materials:

  • Water sample

  • Chlorine solution (sodium hypochlorite)

  • pH buffer solutions

  • Ascorbic acid or sodium thiosulfate (B1220275) (quenching agent)

  • Incubator

  • Headspace-free glass vials

  • Gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS)

Procedure (based on Standard Method 5710 B): [11][17]

  • Sample Preparation: Collect the water sample and filter if necessary to remove particulate matter.

  • pH Adjustment: Adjust the pH of the sample to a standardized value (e.g., 7.0).

  • Chlorine Dosing: Add a sufficient dose of chlorine solution to ensure a free chlorine residual remains at the end of the incubation period.

  • Incubation: Store the chlorinated sample in headspace-free vials in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 7 days).

  • Quenching: After incubation, quench the reaction by adding a dechlorinating agent such as ascorbic acid or sodium thiosulfate.

  • Analysis: Analyze the sample for this compound and other trihalomethanes using an appropriate analytical method, such as EPA Method 524.2 or 551.1.[18][19][20][21]

Analytical Method: EPA Method 524.2 (Purge and Trap GC/MS)

EPA Method 524.2 is a widely used method for the analysis of volatile organic compounds, including this compound, in water.[18][19][20][21]

Principle: Volatile organic compounds are purged from the water sample with an inert gas, trapped on a sorbent material, and then thermally desorbed into a gas chromatograph for separation and detection by a mass spectrometer.[18]

Instrumentation:

  • Purge and trap system

  • Gas chromatograph (GC)

  • Mass spectrometer (MS)

Procedure Outline:

  • Sample Collection: Collect the water sample in a vial containing a dechlorinating agent and acid preservative, ensuring no headspace.

  • Purging: A specific volume of the sample is purged with an inert gas (e.g., helium) for a set time. The volatile compounds are carried out of the water and onto a trap containing sorbent materials.

  • Desorption: The trap is rapidly heated, and the trapped compounds are desorbed into the GC column by backflushing with the carrier gas.

  • GC Separation: The compounds are separated based on their boiling points and affinity for the GC column stationary phase.

  • MS Detection: The separated compounds are detected and quantified by the mass spectrometer based on their unique mass spectra.

Visualizations

Signaling Pathways and Workflows

Haloform_Reaction_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_products Products Methyl_Ketone Methyl Ketone (from NOM) Enolate_Formation Enolate Formation Methyl_Ketone->Enolate_Formation Base Base Base (OH⁻) Base->Enolate_Formation Halogens Halogens (HOCl, HOBr) Halogenation Repeated Halogenation Halogens->Halogenation Enolate_Formation->Halogenation Enolate Trihalo_Ketone Trihalomethyl Ketone Halogenation->Trihalo_Ketone Nucleophilic_Attack Nucleophilic Attack by OH⁻ Trihalo_Ketone->Nucleophilic_Attack Base Cleavage C-C Bond Cleavage Nucleophilic_Attack->Cleavage Carboxylate Carboxylate Cleavage->Carboxylate BDCM This compound (CHBrCl₂) Cleavage->BDCM Protonation

Caption: Haloform reaction mechanism for this compound formation.

DBP_Formation_Workflow Start Start: Water Sample Collection Characterization Water Quality Characterization (pH, Temp, NOM, Br⁻) Start->Characterization Chlorination Controlled Chlorination (Dose, Contact Time) Characterization->Chlorination Quenching Reaction Quenching Chlorination->Quenching Extraction Sample Extraction (LLE or Purge & Trap) Quenching->Extraction Analysis GC-ECD or GC/MS Analysis Extraction->Analysis Quantification Data Analysis & Quantification Analysis->Quantification End End: Report BDCM Concentration Quantification->End

Caption: Experimental workflow for studying DBP formation.

NOM_to_BDCM_Pathway cluster_inputs Inputs cluster_process Disinfection Process cluster_output Outputs NOM Natural Organic Matter (Humic & Fulvic Acids) Oxidation Oxidation of NOM NOM->Oxidation Chlorine Chlorine (HOCl/OCl⁻) Chlorine->Oxidation Halogenation Halogenation (Chlorination & Bromination) Chlorine->Halogenation Bromide Bromide (Br⁻) Bromide->Halogenation oxidized to HOBr Oxidation->Halogenation Activated Precursors BDCM This compound (CHBrCl₂) Halogenation->BDCM Other_DBPs Other Disinfection Byproducts Halogenation->Other_DBPs

Caption: Formation pathway of BDCM from Natural Organic Matter.

References

A Technical Guide to the Natural Occurrence of Bromodichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Bromodichloromethane (CHBrCl₂), a member of the trihalomethane (THM) group, is most commonly recognized as a disinfection byproduct in chlorinated drinking water[1][2][3][4]. However, significant quantities of this compound are also introduced into the environment from natural sources. Understanding these natural pathways and background concentrations is critical for accurate environmental modeling, toxicological risk assessment, and distinguishing between natural and anthropogenic contamination. This technical guide provides an in-depth overview of the primary natural sources of this compound, including biogenic production by marine life, abiotic formation in terrestrial soils, and geogenic emissions. It summarizes quantitative data, details relevant experimental protocols, and visualizes key formation pathways.

Biogenic Formation in Marine Environments

The most significant natural source of this compound is biosynthesis by marine organisms[1][5]. Various species of marine macroalgae (seaweeds) and phytoplankton are known to produce a range of volatile halogenated organic compounds, including this compound, which are subsequently released into seawater and may be emitted into the atmosphere[6].

1.1 Producing Organisms

A variety of marine algae have been identified as producers of this compound. Studies have detected its presence in the tissues of temperate macroalgae such as Ascophyllum nodosum, Fucus vesiculosis, Enteromorpha linza, and Ulva lacta[6]. Ice macroalgae in Antarctica and species near the Bermuda Islands and the Cape of Good Hope have also been shown to biosynthesize and release this compound[1][6]. This production is a key part of the natural biogeochemical cycling of bromine[7].

1.2 Biosynthetic Pathway

The primary mechanism for the biosynthesis of this compound and other trihalomethanes in algae is believed to be the haloform reaction, catalyzed by haloperoxidase enzymes[8][9][10]. These enzymes, particularly vanadium-dependent bromoperoxidases, utilize halide ions (bromide and chloride) from seawater and hydrogen peroxide (a byproduct of metabolism) to generate reactive halogenating species[10]. These species then react with organic precursors, such as methyl ketone structures or other suitable organic matter, to form trihalomethanes[8]. The relative availability of bromide and chloride ions influences the specific composition of the resulting THMs, leading to the formation of this compound alongside compounds like bromoform (B151600) (CHBr₃) and chlorodibromomethane (B127499) (CHBr₂Cl)[6].

Marine Biosynthesis of this compound Fig. 1: Enzymatic Halogenation Pathway cluster_inputs Inputs from Seawater & Metabolism cluster_process Enzymatic Reaction cluster_outputs Products Br Bromide (Br⁻) Enzyme Vanadium Bromoperoxidase Br->Enzyme Cl Chloride (Cl⁻) Cl->Enzyme H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Enzyme Org_Substrate Organic Substrate (e.g., Keto Acid) Org_Substrate->Enzyme BDCM This compound (CHBrCl₂) Enzyme->BDCM Halogenation Other_THM Other THMs (e.g., CHBr₃, CHBr₂Cl) Enzyme->Other_THM

Caption: Enzymatic pathway for BDCM formation in marine algae.

Abiotic Formation in Terrestrial Environments

While marine biogenesis is a major source, natural abiotic processes in soils also contribute to the environmental load of this compound.

2.1 Soil-Based Formation Mechanism

Research has identified an abiotic pathway for the formation of trihalomethanes in soil[11]. This process involves the oxidation of natural organic matter, such as humic and fulvic acids, in the presence of halide ions[11][12]. The reaction is mediated by Fenton-like chemistry, where iron(III) minerals and naturally occurring hydrogen peroxide generate highly reactive hydroxyl radicals (•OH)[11]. These radicals oxidize organic precursors, creating intermediates that are susceptible to halogenation by available bromide and chloride ions in the soil, ultimately forming this compound and other THMs[11]. Dihydroxylated aromatic compounds like catechol and resorcin, which are monomeric constituents of humus, have been shown to be effective precursors in this process[11].

Abiotic Soil Formation of this compound Fig. 2: Abiotic Soil Formation Pathway cluster_reactants Soil Reactants cluster_fenton Fenton-like Reaction cluster_products Products Humus Humic Substances (Organic Precursors) BDCM This compound (CHBrCl₂) Humus->BDCM Halogenation Halides Halides (Br⁻, Cl⁻) Halides->BDCM Fe3 Iron(III) OH_Radical Hydroxyl Radical (•OH) Fe3->OH_Radical + H₂O₂ H2O2 H₂O₂ OH_Radical->Humus Oxidation

Caption: Fenton-like reaction for abiotic BDCM formation in soil.

Geogenic Sources: Volcanic Emissions

Volcanoes are a known source of atmospheric halogens, primarily in the form of hydrogen halides like hydrogen bromide (HBr) and hydrogen chloride (HCl)[13][14][15]. While not a primary emitted compound, this compound has been directly detected in volcanic gases.

3.1 Detection in Volcanic Gases

Direct measurements have confirmed the presence of this compound in the fumaroles and lava gas at Mount Etna, Italy[1]. This indicates that high-temperature geological processes can either form the compound directly or release it from magma. The emission of precursor gases (HBr, HCl) and other volatile organic compounds into the hot, reactive environment of a volcanic plume provides a potential pathway for its formation[14]. Although the global contribution from this source is less quantified than marine sources, it represents a direct geogenic input of this compound into the atmosphere.

Quantitative Data on Natural Occurrence

The following table summarizes reported concentrations of naturally-occurring this compound across various environmental compartments. It is important to note that these represent background levels, distinct from areas impacted by anthropogenic sources like water chlorination.

Environmental MatrixLocation / ContextConcentration RangeReference
Marine Algal Tissue Temperate Macroalgae7 - 22 ng/g (dry weight)[6]
Seawater McMurdo Sound, Antarctica (released from ice algae)0.1 - 50 ng/L[1]
Atlantic Ocean0.7 - 6.7 ng/m³ (in air above ocean)[3][6]
Atmosphere Atlantic Ocean (Biogenic Baseline)1.3 - 4.0 ng/m³ (0.2 - 0.6 ppt)[6]
Forest Area, Southern Germany~3.4 ng/m³ (0.5 ppt)[6]
Soil Air Douglas Fir Forest, Netherlands (10-160m depth)0.03 - 0.31 ng/L[3]

Key Experimental Protocols

The analysis of this compound in environmental samples requires precise methods to handle its volatile nature. Gas chromatography is the standard analytical technique[16].

5.1 Sample Collection and Preparation

Proper sample handling is crucial to prevent the loss of volatile analytes. Water and soil samples should be collected in vials with zero headspace. The most common and effective extraction method for environmental samples is the Purge-and-Trap technique[16].

  • Principle: An inert gas (e.g., helium) is bubbled through the aqueous sample (or a soil/sediment slurry).

  • Volatilization: The gas strips the volatile this compound from the sample matrix.

  • Trapping: The gas stream is passed through a trap containing a sorbent material (e.g., Tenax®, silica (B1680970) gel, charcoal), which adsorbs the this compound.

  • Desorption: The trap is rapidly heated, and the flow of inert gas is reversed, desorbing the analyte from the trap and transferring it directly onto the gas chromatography column.

5.2 Instrumental Analysis

  • Gas Chromatography (GC): The desorbed compounds are separated based on their boiling points and interaction with the stationary phase of a capillary column.

  • Detection:

    • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it suitable for trace-level detection[8].

    • Mass Spectrometry (MS): Provides definitive identification by measuring the mass-to-charge ratio of the compound and its fragments, confirming the presence of this compound. US EPA Methods 8010 (using a photoionization or electrolytic conductivity detector) and 8240 (using MS) are standard procedures for this analysis[6].

Experimental Workflow for BDCM Analysis Fig. 3: Analytical Workflow for BDCM cluster_sampling 1. Sampling cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_output 4. Data Output Sample Environmental Sample (Water, Soil, Air) PurgeTrap Purge and Trap System (Analyte Extraction & Concentration) Sample->PurgeTrap GC Gas Chromatograph (GC) (Separation) PurgeTrap->GC Thermal Desorption Detector Detector (MS or ECD) (Identification & Quantification) GC->Detector Data Concentration Data Detector->Data

Caption: General workflow for environmental BDCM analysis.

Conclusion

While this compound is widely known as an anthropogenic chemical, natural processes contribute significantly to its presence in the global environment. Biosynthesis by marine algae via enzymatic halogenation, abiotic formation in soils through Fenton-like reactions, and direct volcanic emissions are the primary natural pathways. The concentrations from these sources establish a natural background level that is essential for researchers, scientists, and drug development professionals to consider when evaluating environmental contamination and conducting comprehensive exposure assessments.

References

Bromodichloromethane as a Disinfection Byproduct in Drinking Water: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodichloromethane (BDCM) is a member of the trihalomethane (THM) group of disinfection byproducts (DBPs) formed during the chlorination of drinking water.[1][2] Its presence in potable water is a public health concern due to its classification as a potential human carcinogen.[3][4] This technical guide provides a comprehensive overview of BDCM, including its formation, health effects, regulatory standards, analytical methodologies, and toxicological mechanisms. The information is intended to support research and development efforts related to water quality, toxicology, and potential therapeutic interventions.

Formation of this compound in Drinking Water

This compound is not typically produced commercially in large quantities but is primarily formed as an unintentional byproduct of water disinfection processes.[5][6] The primary pathway involves the reaction of chlorine, used as a disinfectant, with naturally occurring organic matter (such as humic and fulvic acids) in the presence of bromide ions in the source water.[1][7]

Several factors influence the rate and extent of BDCM formation:

  • Bromide Ion Concentration: Higher concentrations of bromide ions in the source water lead to an increased formation of brominated THMs, including BDCM.[7]

  • pH: The formation of BDCM is pH-dependent, with studies showing that increasing the pH from 6 to 8.5 can lead to a decrease in BDCM formation, while chloroform (B151607) formation increases.[7]

  • Temperature: Higher water temperatures generally increase the rate of THM formation, including BDCM.[7]

  • Chlorine Dose and Contact Time: A higher ratio of chlorine to bromide and longer contact times between chlorine and organic precursors can result in increased BDCM concentrations.[6][7]

  • Nature of Natural Organic Matter: The type and concentration of humic and fulvic acids in the water source also play a crucial role in the formation of BDCM.[8]

Health Effects of this compound

The health effects of BDCM have been primarily investigated through animal studies, with epidemiological studies in humans being largely inconclusive for BDCM as a single agent due to co-exposure to other disinfection byproducts.[3][9]

Carcinogenicity

Animal studies have provided sufficient evidence for the carcinogenicity of this compound.[3][4] Oral exposure to BDCM has been shown to cause tumors in multiple organs in rats and mice.[3][9]

Table 1: Summary of Carcinogenicity Studies of this compound (BDCM) in Rodents

Species/SexRoute of AdministrationDose LevelsTarget Organ(s)Tumor Types ObservedReference
F344/N Rats (Male & Female) Gavage in corn oil (2 years)0, 50, or 100 mg/kg/dayKidney, Large IntestineTubular cell adenomas and adenocarcinomas, Adenomatous polyps and adenocarcinomas[1][2][8]
B6C3F1 Mice (Male) Gavage in corn oil (2 years)0, 25, or 50 mg/kg/dayKidneyTubular cell adenomas and adenocarcinomas[1][2][8]
B6C3F1 Mice (Female) Gavage in corn oil (2 years)0, 75, or 150 mg/kg/dayLiverHepatocellular adenomas and carcinomas[1][2][8]
F344/N Rats (Male) Drinking water (lifetime)0, 3.9, 20.6, or 36.3 mg/kg/dayLiverHepatocellular adenomas and carcinomas[10]

Table 2: Dose-Response Data for Hepatocellular Neoplasms in Male F344/N Rats Exposed to this compound in Drinking Water

Dose Group (mg/kg/day)Incidence of Hepatocellular AdenomasIncidence of Hepatocellular CarcinomasCombined Incidence of Hepatocellular Neoplasms
0 (Control)2.2% (1/45)2.2% (1/45)4.4% (2/45)
3.915.5% (7/45)2.2% (1/45)17.8% (8/45)
20.66.7% (3/45)8.3% (4/45)15.6% (7/45)
36.34.4% (2/45)2.2% (1/45)6.7% (3/45)
(Data sourced from George et al., 2002)[10]
Non-Cancer Health Effects

In addition to its carcinogenic properties, BDCM has been associated with a range of other toxic effects in animal studies.

  • Hepatotoxicity: BDCM exposure can lead to liver damage, including increased liver weight, elevated serum enzyme levels, and hepatocellular degeneration.[11][12]

  • Nephrotoxicity: Kidney damage is another significant effect observed in animals exposed to BDCM.[11]

  • Developmental and Reproductive Toxicity: Some studies suggest that BDCM may have adverse effects on development and reproduction, including an increased risk of spontaneous abortion in humans, though the evidence is not conclusive.[6] Animal studies have shown effects such as full-litter resorption in rats at high doses.[6][13]

Regulatory Framework

Several national and international bodies have established guidelines and regulations for trihalomethanes in drinking water to protect public health.

Table 3: Regulatory Limits and Guidelines for Trihalomethanes (including this compound) in Drinking Water

Regulatory BodyGuideline/StandardValueScopeReference
U.S. Environmental Protection Agency (EPA) Maximum Contaminant Level (MCL)0.080 mg/L (80 µg/L)Total Trihalomethanes (TTHMs)[8]
World Health Organization (WHO) Guideline Value0.06 mg/L (60 µg/L)This compound[14]
European Union Parametric Value100 µg/lTotal Trihalomethanes (TTHMs)[15]
Government of India (IS 10500:2012) Acceptable Limit0.06 mg/LThis compound[16]

Experimental Protocols

Accurate and reliable analytical methods are essential for monitoring BDCM levels in drinking water. The following sections detail the methodologies for two commonly employed techniques.

EPA Method 551.1: Liquid-Liquid Extraction and Gas Chromatography with Electron Capture Detection

This method is used for the determination of chlorination disinfection byproducts, including this compound, in drinking water.[17][18]

Methodology:

  • Sample Collection and Preservation:

    • Collect water samples in 60-mL vials containing a dechlorinating agent (e.g., ammonium (B1175870) chloride).[18]

    • Ensure no headspace is present in the vials.

    • Store samples at 4°C until extraction.[18]

  • Extraction:

    • Allow the sample to come to room temperature.

    • Add a surrogate standard to the sample.

    • Extract a 50 mL aliquot of the sample with 3 mL of methyl tert-butyl ether (MTBE) or 5 mL of pentane (B18724) by shaking vigorously for a specified time.[17][18]

    • Allow the phases to separate.

  • Analysis:

    • Carefully transfer a portion of the organic extract to a gas chromatograph (GC) autosampler vial.

    • Inject 2 µL of the extract into a GC equipped with a fused silica (B1680970) capillary column and a linearized electron capture detector (ECD).[17]

    • The GC is temperature-programmed to separate the analytes.

  • Quantification:

    • Identify BDCM based on its retention time compared to a known standard.

    • Quantify the concentration using a calibration curve prepared from standards of known concentrations.

experimental_workflow_EPA551_1 Experimental Workflow for EPA Method 551.1 cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis cluster_quantification Quantification sample_collection 1. Sample Collection (60-mL vial with dechlorinating agent) preservation 2. Preservation (Store at 4°C) sample_collection->preservation add_surrogate 3. Add Surrogate Standard preservation->add_surrogate extraction 4. Extract with Solvent (MTBE or Pentane) add_surrogate->extraction phase_separation 5. Phase Separation extraction->phase_separation gc_injection 6. GC-ECD Injection phase_separation->gc_injection separation 7. Chromatographic Separation gc_injection->separation detection 8. Detection (ECD) separation->detection identification 9. Identification by Retention Time detection->identification quantification 10. Quantification using Calibration Curve identification->quantification

Experimental Workflow for EPA Method 551.1
Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS)

This method, based on principles outlined in EPA Method 524.2, is highly sensitive for the analysis of volatile organic compounds like BDCM in water.[19][20]

Methodology:

  • Sample Preparation:

    • Collect samples in 40-mL vials with a septum cap, containing a dechlorinating agent.

    • Ensure no headspace.

    • Add internal standards and surrogates to the sample just before analysis.[21]

  • Purging:

    • An inert gas (e.g., helium or nitrogen) is bubbled through a measured volume of the water sample (typically 5 or 25 mL) in a purging chamber.[20][22]

    • The volatile BDCM is transferred from the aqueous phase to the vapor phase.

  • Trapping:

    • The vapor is swept through a sorbent trap, which retains the BDCM while allowing the inert gas to pass through.[22]

    • The trap is often heated to a specific temperature during this process.

  • Desorption and Analysis:

    • The trap is rapidly heated, and the trapped BDCM is desorbed into the carrier gas stream of a GC.

    • The analytes are separated on a capillary GC column.

    • The separated compounds enter a mass spectrometer (MS), which provides both identification based on the mass spectrum and quantification.

  • Quantification:

    • BDCM is identified by comparing its retention time and mass spectrum to that of a known standard.

    • Concentration is determined using the response of a specific ion (quantitation ion) relative to an internal standard.

experimental_workflow_purge_trap Experimental Workflow for Purge and Trap GC-MS cluster_sample_prep_pt Sample Preparation cluster_purge_trap Purge and Trap cluster_analysis_pt Analysis cluster_quantification_pt Quantification sample_collection_pt 1. Sample Collection (40-mL vial with dechlorinating agent) add_standards_pt 2. Add Internal Standards & Surrogates sample_collection_pt->add_standards_pt purging 3. Purging with Inert Gas add_standards_pt->purging trapping 4. Trapping on Sorbent purging->trapping desorption 5. Thermal Desorption trapping->desorption gc_separation_pt 6. GC Separation desorption->gc_separation_pt ms_detection_pt 7. Mass Spectrometry Detection gc_separation_pt->ms_detection_pt identification_pt 8. Identification by Retention Time & Mass Spectrum ms_detection_pt->identification_pt quantification_pt 9. Quantification using Internal Standard identification_pt->quantification_pt

Experimental Workflow for Purge and Trap GC-MS

Toxicological Mechanisms and Signaling Pathways

The toxicity of this compound is believed to be mediated by its metabolic activation into reactive intermediates.[23]

Metabolic Activation

The primary pathway for BDCM metabolism is through oxidation by cytochrome P450 enzymes, particularly CYP2E1, in the liver.[23][24] This process can lead to the formation of reactive intermediates such as phosgene.[23] A secondary, reductive pathway can produce a dichloromethyl radical.[23][24] These reactive species can bind to cellular macromolecules, leading to cellular damage and toxicity.

metabolic_activation_bdcm Metabolic Activation of this compound (BDCM) cluster_pathways Metabolic Pathways BDCM This compound (CHBrCl2) Oxidative_Pathway Oxidative Pathway (Cytochrome P450 - CYP2E1) BDCM->Oxidative_Pathway Major Reductive_Pathway Reductive Pathway BDCM->Reductive_Pathway Minor Reactive_Intermediates Reactive Intermediates (e.g., Phosgene, Dichloromethyl Radical) Oxidative_Pathway->Reactive_Intermediates Reductive_Pathway->Reactive_Intermediates Cellular_Damage Cellular Damage (Binding to macromolecules) Reactive_Intermediates->Cellular_Damage signaling_pathway_bdcm Potential Signaling Pathway of BDCM-Induced Toxicity BDCM_exposure BDCM Exposure ROS_generation Reactive Oxygen Species (ROS) Generation BDCM_exposure->ROS_generation Oxidative_stress Oxidative Stress ROS_generation->Oxidative_stress MAPK_activation p38/ERK MAPK Activation Oxidative_stress->MAPK_activation NFkB_activation NF-κB Activation Oxidative_stress->NFkB_activation Cellular_response Adverse Cellular Responses (Inflammation, Apoptosis, etc.) MAPK_activation->Cellular_response NFkB_activation->Cellular_response

References

Toxicological Profile of Bromodichloromethane in Mammalian Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodichloromethane (BDCM), a trihalomethane commonly found as a disinfection byproduct in chlorinated drinking water, has been the subject of extensive toxicological evaluation. This technical guide provides a comprehensive overview of the toxicological profile of BDCM in mammalian systems, with a focus on its absorption, distribution, metabolism, and excretion (ADME), mechanisms of toxicity, and effects on major organ systems. This document summarizes key findings from pivotal studies, presents quantitative data in a structured format, details experimental methodologies, and visualizes critical metabolic and signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.

Introduction

This compound (CHBrCl₂) is a volatile organic compound that is unintentionally formed during the chlorination of water containing natural organic matter and bromide ions.[1][2] Human exposure occurs primarily through the ingestion of contaminated drinking water, as well as through inhalation and dermal absorption during activities such as showering and swimming.[3] Classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and as a Group B2 "probable human carcinogen" by the U.S. Environmental Protection Agency (EPA), understanding the toxicological profile of BDCM is of significant public health importance.[4][5] This guide aims to provide a detailed technical summary of the current knowledge on BDCM toxicity in mammalian systems.

Absorption, Distribution, Metabolism, and Excretion (ADME)

BDCM is rapidly absorbed following oral, inhalation, and dermal exposure.[3] Upon absorption, it is distributed throughout the body, with higher concentrations found in adipose tissue, liver, and kidneys.[3] The metabolism of BDCM is a critical determinant of its toxicity and occurs primarily in the liver through two main pathways: cytochrome P450 (CYP)-mediated oxidation and glutathione (B108866) S-transferase (GST)-mediated conjugation.[6][7]

The primary CYP isozyme involved in BDCM metabolism is CYP2E1.[6][8] This oxidative pathway leads to the formation of reactive intermediates, including phosgene, which can contribute to cellular damage.[6] The GST pathway, primarily mediated by GST Theta 1-1 (GSTT1-1), is considered a minor metabolic route but is significant due to the formation of mutagenic reactive intermediates.[7][9]

Elimination of BDCM and its metabolites occurs rapidly, primarily through exhalation of the parent compound and carbon dioxide, with a smaller fraction excreted in the urine and feces.[3]

Mechanisms of Toxicity

The toxicity of BDCM is largely attributed to its bioactivation to reactive metabolites.

  • Oxidative Stress: The metabolism of BDCM by CYP2E1 can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. This is evidenced by lipid peroxidation and the formation of protein carbonyls.[10][11] Oxidative stress can damage cellular macromolecules, including DNA, lipids, and proteins, leading to cellular dysfunction and death.

  • Covalent Binding: Reactive metabolites of BDCM can covalently bind to cellular macromolecules, disrupting their function and contributing to cytotoxicity.[9]

  • Genotoxicity: While in vivo genotoxicity data are largely negative, BDCM has shown evidence of genotoxicity in some in vitro test systems.[12] The GST-mediated pathway, in particular, is thought to produce intermediates capable of forming DNA adducts.[9]

Target Organ Toxicity

The primary target organs for BDCM toxicity in mammalian systems are the liver and kidneys.

Hepatotoxicity

Acute and chronic exposure to BDCM can cause liver damage, characterized by increases in serum liver enzymes (e.g., ALT, AST), centrilobular necrosis, and fatty degeneration.[13][14] The severity of hepatotoxicity is dose-dependent.

Nephrotoxicity

The kidneys are also a significant target of BDCM toxicity. Observed effects include renal tubular degeneration and necrosis.[13][15]

Carcinogenicity

Long-term exposure to BDCM has been shown to induce tumors in multiple organs in rodents. The NTP conducted a 2-year gavage study in F344/N rats and B6C3F1 mice. In rats, there was clear evidence of carcinogenic activity, with increased incidences of adenomatous polyps and adenocarcinomas of the large intestine, as well as tubule-cell adenomas and adenocarcinomas of the kidney.[16][17] In mice, an increased incidence of hepatocellular adenomas and carcinomas was observed in females.[16][17] However, a subsequent NTP drinking water study in rats and mice did not find evidence of carcinogenic activity at the doses tested.[18][19]

Genotoxicity

The genotoxicity of BDCM has been evaluated in a variety of in vitro and in vivo assays. While some in vitro assays have shown positive results for mutagenicity and clastogenicity, in vivo studies have generally been negative.[12] This suggests that while BDCM or its metabolites can interact with DNA under certain conditions, the in vivo genotoxic potential in mammals may be low.

Reproductive and Developmental Toxicity

BDCM has been shown to cause reproductive and developmental effects in animal studies, including full-litter resorptions in rats at high doses.[4][20] However, a two-generation reproductive toxicity study in rats did not find any adverse effects on mating, fertility, or sperm parameters at the doses tested.[8] Developmental toxicity studies have shown some evidence of delayed skeletal ossification in rats.[4]

Quantitative Data

The following tables summarize quantitative data from key toxicological studies on this compound.

Table 1: Carcinogenicity of this compound in a 2-Year Gavage Study [16][17]

Species/SexDose (mg/kg/day)OrganTumor TypeIncidence
Rat (Male) 0 (Control)Large IntestineAdenomatous Polyp/Adenocarcinoma2/50
50Large IntestineAdenomatous Polyp/Adenocarcinoma10/50
100Large IntestineAdenomatous Polyp/Adenocarcinoma21/50
0 (Control)KidneyTubular Cell Adenoma/Adenocarcinoma1/50
50KidneyTubular Cell Adenoma/Adenocarcinoma8/50
100KidneyTubular Cell Adenoma/Adenocarcinoma15/50
Rat (Female) 0 (Control)Large IntestineAdenomatous Polyp/Adenocarcinoma1/50
50Large IntestineAdenomatous Polyp/Adenocarcinoma8/50
100Large IntestineAdenomatous Polyp/Adenocarcinoma19/50
0 (Control)KidneyTubular Cell Adenoma/Adenocarcinoma0/50
50KidneyTubular Cell Adenoma/Adenocarcinoma3/50
100KidneyTubular Cell Adenoma/Adenocarcinoma11/50
Mouse (Female) 0 (Control)LiverHepatocellular Adenoma/Carcinoma5/50
75LiverHepatocellular Adenoma/Carcinoma15/50
150LiverHepatocellular Adenoma/Carcinoma25/50*

*Statistically significant increase compared to controls.

Table 2: Reproductive and Developmental Toxicity of this compound in Rats

Study TypeSpeciesDosing RegimenNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key FindingsReference
Two-Generation Reproductive Toxicity Sprague-Dawley RatDrinking Water50 (4.1-12.6)>450 (29.5-109.0)No effects on mating, fertility, or sperm parameters.Christian et al., 2002[8]
Developmental Toxicity Fischer-344 RatGavage (Corn Oil)2550Increased incidence of full-litter resorptions.Narotsky et al., 1997[20]

Table 3: Acute Hepatotoxicity and Nephrotoxicity of this compound in Male F-344 Rats (24h post-gavage) [14][21]

Dose (mmol/kg)Serum ALT (U/L)Serum AST (U/L)BUN (mg/dL)
0 (Control) 35 ± 3102 ± 518 ± 1
0.5 150 ± 25350 ± 5020 ± 2
1.0 450 ± 751200 ± 20025 ± 3
1.5 1200 ± 2003500 ± 50040 ± 5

*Statistically significant increase compared to controls. Data are presented as mean ± SEM.

Table 4: Enzyme Kinetics of this compound Metabolism

EnzymeSpeciesKm (µM)Vmax (nmol/min/mg protein)Reference
CYP2E1 Human2.91.2Zhao and Allis, 2002[8]
GSTT1-1 Rat1300.45Ross and Pegram, 2003[7]

Experimental Protocols

NTP 2-Year Carcinogenicity Gavage Study (NTP TR-321)[16]
  • Test Species: Fischer 344/N rats and B6C3F1 mice.

  • Administration: Gavage in corn oil, 5 days/week for 102 weeks.

  • Dose Groups (Rats): 0 (vehicle control), 50, and 100 mg/kg/day.

  • Dose Groups (Mice): 0 (vehicle control), 25, and 50 mg/kg/day (males); 0, 75, and 150 mg/kg/day (females).

  • Observations: Survival, body weight, clinical signs, and histopathological examination of all major organs and tissues.

Two-Generation Reproductive Toxicity Study in Rats[8]
  • Test Species: Sprague-Dawley rats.

  • Administration: Continuous exposure via drinking water.

  • Dose Groups: 0 (control), 50, 150, and 450 ppm (equivalent to approximately 0, 4.1-12.6, 11.6-40.2, and 29.5-109.0 mg/kg/day).

  • Procedure: P0 generation exposed for 10 weeks prior to mating, through gestation and lactation. F1 generation exposed from weaning through maturity, mating, and production of F2 generation.

  • Endpoints: Mating performance, fertility index, gestation length, litter size, pup viability, pup weight, and histopathology of reproductive organs.

In Vitro Genotoxicity: Ames Test[12]
  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

  • Procedure: Bacteria are exposed to various concentrations of BDCM on a minimal glucose agar (B569324) plate.

  • Endpoint: The number of revertant colonies (his+ revertants) is counted to assess mutagenic potential.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways, a proposed signaling pathway for BDCM-induced toxicity, and a typical experimental workflow for an in vivo toxicity study.

BDCM_Metabolism cluster_CYP450 CYP450-mediated Oxidation (Major Pathway) cluster_GST GST-mediated Conjugation (Minor Pathway) BDCM This compound (CHBrCl2) CYP2E1 CYP2E1 BDCM->CYP2E1 Oxidation GSTT1_1 GSTT1-1 BDCM->GSTT1_1 Intermediate1 Bromodichloromethyl radical CYP2E1->Intermediate1 Phosgene Phosgene Intermediate1->Phosgene Covalent_Binding1 Covalent Binding to Macromolecules Intermediate1->Covalent_Binding1 Oxidative_Stress Oxidative Stress Intermediate1->Oxidative_Stress CO2 CO2 Phosgene->CO2 Hydrolysis GSH_Conjugate GSH Conjugate (Unstable) GSTT1_1->GSH_Conjugate GSH Glutathione (GSH) GSH->GSTT1_1 Reactive_Intermediate Reactive Intermediate GSH_Conjugate->Reactive_Intermediate Spontaneous decomposition DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts

Caption: Metabolic pathways of this compound.

Oxidative_Stress_Pathway cluster_Cellular_Damage Cellular Damage cluster_Cellular_Response Cellular Response BDCM This compound Metabolism Metabolism (CYP2E1) BDCM->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Carbonylation Protein Carbonylation ROS->Protein_Carbonylation DNA_Damage DNA Damage ROS->DNA_Damage Nrf2_Activation Nrf2 Activation ROS->Nrf2_Activation Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis Protein_Carbonylation->Apoptosis p53_Activation p53 Activation DNA_Damage->p53_Activation Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) Nrf2_Activation->Antioxidant_Enzymes p53_Activation->Apoptosis

Caption: Proposed signaling pathway for BDCM-induced oxidative stress.

InVivo_Toxicity_Workflow start Study Design (Species, Dose, Duration) acclimation Animal Acclimation start->acclimation randomization Randomization into Dose Groups acclimation->randomization dosing Test Substance Administration randomization->dosing in_life In-life Observations (Clinical Signs, Body Weight) dosing->in_life Daily collection Biological Sample Collection (Blood, Urine, Tissues) in_life->collection Scheduled intervals necropsy Necropsy and Gross Pathology collection->necropsy At study termination histopathology Histopathology necropsy->histopathology data_analysis Data Analysis and Interpretation histopathology->data_analysis end Toxicological Profile Determination data_analysis->end

References

An In-depth Technical Guide on the Carcinogenic Potential of Bromodichloromethane Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bromodichloromethane (BDCM), a trihalomethane formed during water chlorination, is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is "possibly carcinogenic to humans"[1]. This classification is predicated on sufficient evidence of carcinogenicity in experimental animals, while evidence in humans is considered inadequate[1][2]. This technical guide provides a comprehensive analysis of the carcinogenic potential of BDCM, consolidating data from pivotal animal bioassays and genotoxicity studies. It details the experimental protocols of key assays, outlines the metabolic pathways leading to carcinogenesis, and visually represents complex workflows and mechanisms to provide a thorough resource for the scientific community.

Carcinogenicity in Experimental Animals

The primary evidence for BDCM's carcinogenicity comes from extensive studies in rodent models. Oral administration has been shown to induce tumors at multiple sites.

Key Animal Bioassay Findings

Studies conducted by the U.S. National Toxicology Program (NTP) have been central to characterizing the carcinogenic effects of BDCM. Administration of BDCM via gavage in corn oil resulted in a statistically significant increase in the incidence of benign and malignant tumors in rats and mice[2][3][4][5].

Table 1: Summary of Neoplastic Findings in NTP Gavage Studies of this compound

Species & StrainSexTarget OrganNeoplasms ObservedReference
Rat (F344/N) Male & FemaleLarge Intestine (Colon & Cecum)Adenomatous Polyps, Adenocarcinomas[NTP, 1987][2][3][6]
Male & FemaleKidneyTubular Cell Adenomas, Adenocarcinomas[NTP, 1987][2][3][6]
Mouse (B6C3F1) FemaleLiverHepatocellular Adenomas, Carcinomas[NTP, 1987][2][3][6]
MaleKidneyTubular Cell Adenomas, Adenocarcinomas[NTP, 1987][2][3][6]

Subsequent studies involving the administration of BDCM in drinking water also showed evidence of carcinogenicity, inducing liver tumors in rats[2][3][7].

Experimental Protocol: NTP 2-Year Gavage Bioassay

The NTP's 2-year bioassays are the gold standard for assessing chemical carcinogenicity in rodents. The workflow involves several key phases.

NTP_Bioassay_Workflow cluster_Phase1 Pre-Chronic Phase (13-Week Studies) cluster_Phase2 Chronic Phase (2-Year Bioassay) DoseRange Dose Range-Finding Tox Toxicity Characterization DoseRange->Tox DoseSelect Dose Selection for 2-Year Study Tox->DoseSelect AnimalGroups Animal Randomization (Control & Dose Groups) DoseSelect->AnimalGroups Inform Doses GavageAdmin Daily Gavage Administration AnimalGroups->GavageAdmin Monitoring In-life Monitoring (Clinical Signs, Body Weight) GavageAdmin->Monitoring Pathology Terminal Necropsy & Histopathology Monitoring->Pathology Result Carcinogenicity Determination Pathology->Result Ames_Test_Workflow cluster_Setup Assay Setup cluster_Exposure Exposure & Incubation cluster_Analysis Data Analysis Strains Select Histidine-auxotrophic S. typhimurium strains (e.g., TA100) Mix Combine Bacteria, BDCM, and S9 mix (or buffer) Strains->Mix S9_Prep Prepare S9 fraction from induced rat liver S9_Prep->Mix Plate Plate on minimal glucose agar medium (histidine-deficient) Mix->Plate Incubate Incubate plates at 37°C for 48-72h Plate->Incubate Count Count revertant colonies Incubate->Count Compare Compare colony counts to solvent control Count->Compare Result Assess Mutagenicity Compare->Result BDCM_Metabolism cluster_CYP Oxidative Pathway cluster_GST Conjugative Pathway BDCM This compound CYP2E1 CYP2E1 BDCM->CYP2E1 GSTT1 GSTT1-1 BDCM->GSTT1 + GSH Phosgene Phosgene (Reactive Intermediate) CYP2E1->Phosgene DNA_Adducts DNA Adducts Phosgene->DNA_Adducts Covalent Binding to DNA GSH_Adduct Reactive GSH Conjugate GSTT1->GSH_Adduct GSH_Adduct->DNA_Adducts Covalent Binding to DNA Mutation Mutations DNA_Adducts->Mutation If unrepaired Initiation Cancer Initiation Mutation->Initiation

References

Unraveling the Genotoxic and Mutagenic Profile of Bromodichloromethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 18, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the genotoxicity and mutagenicity of bromodichloromethane (BDCM), a common disinfection byproduct found in chlorinated drinking water. This whitepaper provides a detailed examination of key in vitro and in vivo studies, presenting experimental protocols, quantitative data, and visual representations of experimental workflows to facilitate a deeper understanding of BDCM's effects on genetic material.

This compound has been the subject of numerous toxicological investigations due to its widespread presence in the environment. Understanding its potential to induce DNA damage and mutations is critical for assessing its risk to human health and for the development of regulatory guidelines. This guide synthesizes the available scientific literature into a structured and accessible format.

Summary of Genotoxicity and Mutagenicity Findings

This compound has demonstrated mixed results across a range of genotoxicity and mutagenicity assays. While it has shown mutagenic activity in some bacterial systems and in a mammalian cell assay with metabolic activation, the results in other assays have been inconsistent.

In Vitro Studies:

  • Ames Test (Bacterial Reverse Mutation Assay): BDCM has been shown to be mutagenic in Salmonella typhimurium strains TA100 and TA1535, which are sensitive to base substitution mutations, particularly when tested using protocols that account for its volatility.[1]

  • Mouse Lymphoma Assay (MLA): In the L5178Y mouse lymphoma cell line, BDCM was not mutagenic without metabolic activation (S9). However, with the addition of an induced rat liver S9 fraction, a significant dose-related increase in mutant colonies was observed.[1]

  • Chromosomal Aberration Test: In vitro studies on chromosomal aberrations have yielded conflicting results. While some studies reported positive findings in Chinese hamster lung (CHL) cells, others in Chinese hamster ovary (CHO) cells were negative.[2]

  • Sister Chromatid Exchange (SCE) Assay: BDCM has been shown to induce sister chromatid exchanges in cultured human lymphocytes.[2]

In Vivo Studies:

  • Micronucleus Assay: In vivo micronucleus tests in the bone marrow of mice have generally produced negative or inconclusive results.[2][3]

  • Unscheduled DNA Synthesis (UDS): BDCM did not induce unscheduled DNA synthesis in the livers of rats following in vivo administration.[1][2]

  • Comet Assay (Single Cell Gel Electrophoresis): Studies using the comet assay have indicated that BDCM can induce DNA damage in human-derived cell lines such as HepG2.

Data from Key Genotoxicity and Mutagenicity Studies

The following tables summarize the quantitative data from key studies on the genotoxicity and mutagenicity of this compound.

Table 1: In Vitro Genotoxicity and Mutagenicity of this compound

AssayTest SystemMetabolic Activation (S9)Concentration/Dose RangeResultsReference
Ames Test Salmonella typhimurium TA100, TA1535With and WithoutNot specified in summaryMutagenic (especially with volatility control)[1]
Mouse Lymphoma Assay L5178Y tk+/- cellsWith and WithoutNot specified in summaryPositive with S9 activation[1]
Chromosomal Aberrations Chinese Hamster Ovary (CHO) cellsWith and WithoutNot specified in summaryNegative[2]
Sister Chromatid Exchange Human lymphocytesNot specifiedNot specified in summaryPositive[2]
Comet Assay HepG2 cellsWithout0.01 - 10 mmol/LDNA damage observed

Table 2: In Vivo Genotoxicity of this compound

AssayTest SystemRoute of AdministrationDose RangeResultsReference
Micronucleus Assay Male ddy mice (bone marrow)Intraperitoneal injectionSingle: up to 500 mg/kg; Multiple: up to 200 mg/kgNegative/Inconclusive[3]
Unscheduled DNA Synthesis Sprague-Dawley rats (liver)Gavage135 or 450 mg/kgNegative[1]

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the key genotoxicity and mutagenicity assays for this compound.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect mutagens.

  • Test Organisms: Salmonella typhimurium strains TA100 and TA1535 are commonly used for testing BDCM as they are sensitive to base-pair substitution mutagens.

  • Metabolic Activation: The assay is conducted both with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254. This is crucial for identifying chemicals that become mutagenic after metabolic processing.

  • Exposure Conditions: Due to the volatile nature of this compound, specialized exposure methods such as desiccator chambers are often employed to ensure the test organisms are adequately exposed to the chemical.

  • Procedure: A specified concentration of the tester strain, the test chemical, and the S9 mix (if used) are combined in molten top agar (B569324) and poured onto a minimal glucose agar plate. The plates are then incubated for 48-72 hours at 37°C.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis A Bacterial Culture (S. typhimurium TA100/TA1535) D Mix Bacteria, BDCM, and S9 Mix (optional) in Top Agar A->D B This compound (in a suitable solvent) B->D C S9 Mix (for metabolic activation) C->D E Pour onto Minimal Agar Plates D->E F Incubate at 37°C (48-72 hours) E->F G Count Revertant Colonies F->G H Compare to Control (Dose-Response Analysis) G->H

Ames Test Experimental Workflow
Mouse Lymphoma Assay (MLA)

The MLA is a forward mutation assay in mammalian cells that detects a broad spectrum of genetic damage, including point mutations and chromosomal events.

  • Cell Line: The L5178Y/tk+/- mouse lymphoma cell line is heterozygous for the thymidine (B127349) kinase (tk) gene.

  • Metabolic Activation: The assay is performed with and without an S9 metabolic activation system.

  • Procedure: Cells are exposed to various concentrations of this compound for a defined period (e.g., 4 hours). After the exposure period, the cells are washed and cultured for an expression period (typically 2 days) to allow for the expression of the tk-/- phenotype. Following the expression period, cells are plated in a selective medium containing trifluorothymidine (TFT).

  • Data Analysis: Only cells that have mutated to tk-/- can survive and form colonies in the presence of TFT. The number of colonies is counted, and the mutation frequency is calculated. The size of the colonies (large vs. small) can provide information about the type of genetic damage induced.

MLA_Workflow cluster_treatment Treatment cluster_expression Expression cluster_selection Selection & Analysis A L5178Y tk+/- cells B Expose to BDCM (+/- S9 activation) for 4 hours A->B C Wash and Culture (Expression Period - 2 days) B->C D Plate in medium with Trifluorothymidine (TFT) C->D E Count Mutant Colonies (tk-/-) D->E F Calculate Mutation Frequency E->F

Mouse Lymphoma Assay Workflow
In Vivo Micronucleus Assay

This assay assesses the ability of a test substance to induce chromosomal damage or damage to the mitotic apparatus in erythroblasts in the bone marrow of rodents.

  • Test System: Male ddy mice are a commonly used model.

  • Administration: this compound is administered to the animals, typically via intraperitoneal injection or oral gavage.

  • Procedure: Animals are treated with the test substance, and at appropriate time intervals after treatment, bone marrow is extracted from the femurs. The bone marrow cells are then smeared onto microscope slides, stained, and analyzed.

  • Data Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a large number of PCEs (e.g., 2000 per animal). An increase in the frequency of MN-PCEs in treated animals compared to controls indicates a clastogenic or aneugenic effect. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.

Micronucleus_Assay_Workflow cluster_dosing Dosing cluster_sampling Sampling & Preparation cluster_scoring Scoring & Analysis A Administer BDCM to Mice (e.g., IP injection) B Collect Bone Marrow (after 24-48 hours) A->B C Prepare Slides and Stain B->C D Score Micronucleated Polychromatic Erythrocytes (MN-PCEs) C->D E Determine Frequency of MN-PCEs D->E F Assess Bone Marrow Toxicity (PCE/NCE ratio) D->F

In Vivo Micronucleus Assay Workflow

Signaling Pathways and Mechanisms of Genotoxicity

The precise mechanisms by which this compound exerts its genotoxic effects are not fully elucidated. However, it is understood that metabolism plays a key role. BDCM is metabolized by cytochrome P450 enzymes, particularly CYP2E1, and through glutathione (B108866) S-transferase (GST) pathways. The metabolic activation of BDCM can lead to the formation of reactive intermediates that are capable of interacting with DNA and other cellular macromolecules, potentially leading to DNA damage.

BDCM_Metabolism_Pathway cluster_cyp450 CYP450 Pathway cluster_gst GST Pathway BDCM This compound (CHBrCl2) CYP2E1 CYP2E1 BDCM->CYP2E1 GST Glutathione S-transferase BDCM->GST Reactive_Intermediates1 Reactive Intermediates (e.g., Phosgene, Bromophosgene) CYP2E1->Reactive_Intermediates1 DNA_Damage DNA Damage (Adducts, Strand Breaks) Reactive_Intermediates1->DNA_Damage GSH_Adduct Glutathione Conjugate GST->GSH_Adduct Reactive_Intermediates2 Reactive Intermediates GSH_Adduct->Reactive_Intermediates2 Reactive_Intermediates2->DNA_Damage

Simplified Metabolic Activation of BDCM

Conclusion

The genotoxic and mutagenic profile of this compound is complex, with evidence of activity in some test systems but not others. The findings underscore the importance of metabolic activation in the genotoxicity of BDCM. This technical guide provides a valuable resource for researchers and professionals by consolidating key data and methodologies, thereby supporting ongoing efforts to understand and mitigate the potential risks associated with this prevalent environmental contaminant.

References

Unraveling the Reproductive and Developmental Hazards of Bromodichloromethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloromethane (BDCM) is a trihalomethane commonly formed as a byproduct of water chlorination. Its widespread presence in drinking water has raised significant concerns regarding its potential reproductive and developmental toxicity. This technical guide provides an in-depth analysis of the current scientific understanding of BDCM's effects on reproduction and development, drawing from a comprehensive review of in vivo and in vitro studies. The information is presented to aid researchers, scientists, and drug development professionals in evaluating the risks associated with BDCM exposure and in guiding future research. This document summarizes key quantitative data in structured tables, details experimental methodologies, and visualizes implicated biological pathways and workflows to facilitate a thorough understanding of the topic.

Reproductive Toxicity

The reproductive toxicity of this compound has been investigated in both male and female animal models, with studies pointing towards effects on hormonal regulation and sperm parameters.

Effects on Female Reproduction

A two-generation reproductive toxicity study in Sprague-Dawley rats exposed to BDCM in drinking water at concentrations up to 450 ppm (equivalent to 29.5 to 109.0 mg/kg/day) did not find any adverse effects on mating, fertility, or primordial ovarian follicular counts.[7] However, at the highest doses, there were reductions in body weight and delays in sexual maturation, which were attributed to the general toxicity and reduced water consumption.[7]

Effects on Male Reproduction

Studies on the effects of BDCM on male reproductive parameters have yielded some evidence of toxicity. In one study, F344 rats exposed to 39 mg/kg/day of BDCM in their drinking water for one year exhibited a significant decrease in the velocity of epididymal sperm.[8] However, no effects on testicular morphology were observed.[8] In a two-generation study, sperm parameters in rats were unaffected by BDCM administration in drinking water.[7]

Developmental Toxicity

Developmental toxicity studies have revealed that BDCM can interfere with normal embryonic and fetal development, with effects ranging from full-litter resorption to fetal growth retardation.

In Vivo Studies

In F344 rats, gavage administration of BDCM during gestation has been shown to cause full-litter resorption in a dose-dependent manner.[2][5] This effect is strain-specific, with Sprague-Dawley rats appearing less sensitive.[5] Developmental toxicity studies in rats and rabbits exposed to BDCM in drinking water did not result in teratogenic effects.[1] However, at maternally toxic doses, skeletal variations were observed in rats.[1] Some epidemiological studies in humans have suggested an association between exposure to BDCM in drinking water and an increased risk of spontaneous abortion and stillbirth.[1][8]

In Vitro Studies on Human Placenta

In vitro studies using primary human placental trophoblasts have provided insights into the direct effects of BDCM on placental development and function. BDCM has been shown to inhibit the morphological differentiation of mononucleated cytotrophoblasts into multinucleated syncytiotrophoblasts in a dose-dependent manner.[9][10] This disruption of syncytialization is accompanied by a significant and dose-dependent reduction in the secretion of both immunoreactive and bioactive chorionic gonadotropin (CG), a hormone crucial for maintaining pregnancy.[2][3][9][10] The lowest effective concentration of BDCM to reduce CG secretion was found to be 20 nM.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key reproductive and developmental toxicity studies of this compound.

Table 1: Effects of this compound on Female Reproduction in F344 Rats

EndpointDose (mg/kg/day)Exposure PeriodEffectReference
Full-Litter Resorption75GD 6-1062% incidence[5]
Full-Litter Resorption75GD 6-1075% incidence[2]
Serum Progesterone (B1679170) Levels75Single dose on GD 9Markedly reduced 24h post-dose[2]
Serum LH Levels75GD 6-10Marked reduction on GD 10[4]
Pregnancy Loss Prevention100 + hCGGD 8-10Pregnancy loss prevented[4]
Pregnancy Loss Prevention100 + ProgesteroneGD 6-10Pregnancy loss prevented[4]
GD: Gestational Day

Table 2: Effects of this compound on Male Reproduction in Rats

Species/StrainDose (mg/kg/day)Exposure DurationEndpointEffectReference
F344 Rat391 yearSperm VelocitySignificantly decreased[8]
Sprague-Dawley Ratup to 109.0Two generationsSperm ParametersUnaffected[7]

Table 3: In Vitro Effects of this compound on Human Placental Trophoblasts

EndpointConcentration RangeEffectReference
Inhibition of Syncytiotrophoblast Formation0.02 - 2 mMDose-dependent inhibition[9][10]
Inhibition of Chorionic Gonadotropin Secretion20 nM - 2 mMDose-dependent decrease in immunoreactive and bioactive CG[2][3][9][10]

Experimental Protocols

Two-Generation Reproductive Toxicity Study in Rats
  • Test Substance: this compound (BDCM)

  • Species/Strain: CRL SD rats

  • Administration: Continuously in drinking water at concentrations of 0, 50, 150, and 450 ppm.[7]

  • Study Design: Two generations (P and F1). Thirty rats/sex/group/generation.[7]

  • Endpoints Evaluated:

    • Parental (P and F1): Viability, clinical signs, water and feed consumption, body weights, organ weights, histopathology, mating, fertility, gestation duration, litter size, sex ratios, viability, maternal behavior, reproductive organ weights, sperm parameters, and implantations.[7]

    • Offspring (F1 and F2): Implantation and pup numbers, sexes, viability, body weights, gross external alterations, and reproductive parameters (F1 adults). F1 rats were also evaluated for age at vaginal patency or preputial separation.[7]

  • Histopathology: Gross lesions, testes, intact epididymis, and for F1 dams, the number of primordial follicles were evaluated in the control and high-dose groups, as well as in animals with reduced fertility in the low and mid-dose groups.[7]

Developmental Toxicity Study in Rabbits
  • Test Substance: this compound (BDCM)

  • Species/Strain: Time-mated New Zealand white rabbits

  • Administration: In drinking water on gestation days (GDs) 6 through 29 at concentrations of 0, 50, 150, 450, or 1350 ppm.[11]

  • Study Design: 25 rabbits per group.[11]

  • Endpoints Evaluated: Maternal toxicity (clinical signs, body weight, food and water consumption), and developmental toxicity (fetal viability, weight, and external, visceral, and skeletal malformations).

In Vitro Human Placental Trophoblast Culture
  • Cell Source: Primary trophoblast cells isolated from human term placentas.

  • Culture: Cells were allowed to differentiate into multinucleated syncytiotrophoblast-like colonies.[2][3]

  • Exposure: Differentiated cultures were incubated for 24 hours with various concentrations of BDCM (ranging from 20 nM to 2 mM).[2][3]

  • Endpoints Evaluated:

    • Morphological Differentiation: Inhibition of the formation of multinucleated colonies was assessed by immunocytochemical staining for desmosomes and nuclei.[9][10]

    • Hormone Secretion: Culture media were collected and assayed for immunoreactive and bioactive chorionic gonadotropin (CG).[2][3]

    • Viability: Trophoblast viability was assessed to ensure that the observed effects were not due to cytotoxicity.[9][10]

Signaling Pathways and Mechanisms of Toxicity

The precise intracellular signaling pathways disrupted by this compound are not yet fully elucidated. However, the available evidence points to two primary mechanisms of reproductive and developmental toxicity: disruption of the hypothalamic-pituitary-gonadal (HPG) axis leading to hormonal imbalance, and direct toxicity to the placenta.

Proposed Mechanism of Endocrine Disruption in Female Rats

The reduction in LH and progesterone levels in female rats suggests that BDCM interferes with the normal functioning of the HPG axis. While the exact target within this axis is unknown, a plausible mechanism involves the disruption of gonadotropin-releasing hormone (GnRH) signaling from the hypothalamus or a direct effect on the pituitary's ability to produce LH. The subsequent decrease in LH leads to inadequate stimulation of the corpus luteum, resulting in reduced progesterone production, which is essential for maintaining pregnancy.

HPG_Axis_Disruption cluster_brain Brain cluster_gonad Ovary Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH (+) Corpus_Luteum Corpus Luteum Pituitary->Corpus_Luteum LH (+) Uterus Uterus (Pregnancy Maintenance) Corpus_Luteum->Uterus Progesterone (+) BDCM This compound (BDCM) BDCM->Hypothalamus Inhibition? BDCM->Pituitary Inhibition? BDCM->Corpus_Luteum Inhibition? Progesterone_Synthesis_Inhibition LH Luteinizing Hormone (LH) LHR LH Receptor LH->LHR AC Adenylyl Cyclase LHR->AC G-protein activation cAMP cAMP AC->cAMP (+) ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA (+) StAR StAR Protein Expression PKA->StAR (+) P450scc P450scc Expression PKA->P450scc (+) Cholesterol Cholesterol Progesterone Progesterone Cholesterol->Progesterone StAR & P450scc BDCM This compound (BDCM) BDCM->LHR Inhibition? BDCM->AC Inhibition? BDCM->StAR Inhibition? BDCM->P450scc Inhibition? Trophoblast_Differentiation_Inhibition Cytotrophoblasts Mononucleated Cytotrophoblasts Differentiation Differentiation & Fusion Cytotrophoblasts->Differentiation Syncytiotrophoblast Multinucleated Syncytiotrophoblast Differentiation->Syncytiotrophoblast hCG_Secretion Chorionic Gonadotropin (hCG) Secretion Syncytiotrophoblast->hCG_Secretion Pregnancy_Maintenance Pregnancy Maintenance hCG_Secretion->Pregnancy_Maintenance BDCM This compound (BDCM) BDCM->Differentiation Inhibition Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Model Select Animal Model (e.g., Rat, Rabbit) Dosing Dose Administration (e.g., Gavage, Drinking Water) Animal_Model->Dosing Repro_Tox Reproductive Toxicity Assessment (Fertility, Hormones, Sperm Parameters) Dosing->Repro_Tox Dev_Tox Developmental Toxicity Assessment (Litter size, Fetal Viability, Malformations) Dosing->Dev_Tox Data_Analysis Data Analysis & Interpretation Repro_Tox->Data_Analysis Dev_Tox->Data_Analysis Cell_Culture Cell Culture Model (e.g., Human Placental Trophoblasts) Exposure Compound Exposure Cell_Culture->Exposure Cellular_Assays Cellular & Molecular Assays (Differentiation, Hormone Secretion, Viability) Exposure->Cellular_Assays Cellular_Assays->Data_Analysis Risk_Assessment Human Health Risk Assessment Data_Analysis->Risk_Assessment

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pure Bromodichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of pure bromodichloromethane (CHBrCl₂). The information is presented to support laboratory research, chemical synthesis, and safety assessments. All quantitative data are summarized in structured tables for ease of reference, and generalized experimental protocols for determining key physical properties are described.

Introduction to this compound

This compound (CAS No. 75-27-4) is a trihalomethane.[1][2] It is a colorless, nonflammable liquid at room temperature.[1][3][4] While it has been used as a flame retardant and a solvent for fats and waxes, its primary contemporary use is as a reagent or intermediate in organic chemistry.[1] Notably, this compound is often formed as a byproduct during the chlorination of drinking water.[2][3][4] Small amounts are also produced naturally by algae in the oceans.[3][4]

Physical Properties of this compound

The physical properties of this compound are crucial for its handling, storage, and application in experimental settings. These properties are summarized in the table below.

PropertyValueUnitsConditionsCitations
Molecular Formula CHBrCl₂--[1][2][5][6]
Molecular Weight 163.83 g/mol -[2][6][7]
Appearance Clear, colorless liquid-Room Temperature[1][7][8]
Melting Point -57°C-[1][5][6][8][9]
-55°C(lit.)[2][10]
Boiling Point 90°C760 mmHg[1][5][6][7][8][9]
87°C(lit.)[2]
Density 1.980g/cm³20 °C[5][7][9]
1.98g/mL25 °C[2]
1.9g/cm³-[8]
Solubility in Water 4.5g/L20 °C[1][5]
4,700mg/L-[10]
3.032g/L30 °C[2]
Solubility in Organic Solvents Very soluble in ethanol, ethyl ether, benzene, and acetone. Slightly soluble in carbon tetrachloride.--[7][11]
Vapor Pressure 50mmHg20 °C[2][7][12][13]
6.6kPa20 °C[7][8]
Relative Vapor Density 5.6-Air = 1[7][8]
Refractive Index 1.4964n20/D20 °C[7]
1.497n20/D(lit.)[2]
Log Octanol/Water Partition Coefficient (Log Kow) 2.00--[7][13][14]
Henry's Law Constant 2.12 x 10⁻³atm·m³/mol25 °C[7][12][13]

Chemical Properties and Reactivity

PropertyDescriptionCitations
Stability Stable under normal temperatures and pressures.[10][11]
Reactivity Reacts with strong bases, strong oxidants, and magnesium.[8][10]
Decomposition Decomposes on contact with hot surfaces or flames, producing toxic and corrosive gases such as hydrogen bromide and hydrogen chloride.[7][8]
Hydrolysis The estimated hydrolysis half-life in water at 25°C and pH 7 is 137 years. Products of hydrolysis include carbon monoxide, hydrochloric acid, and hydrobromic acid.[2]

Experimental Protocols for Property Determination

The determination of the physical properties of organic compounds like this compound follows established laboratory procedures. Below are overviews of the methodologies for key properties.

a) Melting Point Determination

The melting point is determined as the temperature range over which a solid transitions into a liquid.[15][16]

  • Apparatus: A common method involves using a Mel-Temp apparatus or a similar device with a heated metal block.[16][17][18]

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.[15][18]

    • The capillary tube is placed in the heating block of the apparatus alongside a thermometer.[17]

    • The sample is heated slowly, typically at a rate of about 2°C per minute near the expected melting point.[17]

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2) are recorded.[15] A pure compound will exhibit a sharp melting point range, typically 0.5-1.0°C.[15][17] Impurities tend to lower and broaden the melting range.[17]

b) Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[15]

  • Apparatus: Simple distillation is a standard method for determining the boiling point of a liquid.[19] The setup includes a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.[19]

  • Procedure:

    • The liquid sample is placed in the round-bottom flask.[19]

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[19]

    • The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.[19]

    • The temperature will rise and then stabilize. This stable temperature, observed during the collection of the distillate, is recorded as the boiling point.[19]

c) Solubility Determination

Solubility is assessed by observing the miscibility of a solute in a solvent.

  • Procedure:

    • A small, measured amount of the solute (this compound) is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol).[20]

    • The mixture is agitated to facilitate dissolution.

    • Observations are made to determine if the solute dissolves completely, is partially soluble, or is insoluble.[20] For quantitative analysis, the maximum mass of solute that can be dissolved in a given volume of solvent at a specific temperature is determined.

d) Vapor Pressure Determination

Vapor pressure measures a substance's volatility.[21]

  • Apparatus: Differential Scanning Calorimetry (DSC) can be used to determine vapor pressure.[22] Other methods include the manometric method, dynamic vapor pressure method, and the static vapor pressure method.[21]

  • Procedure (via DSC):

    • The boiling point of the substance is measured under various controlled pressures (both atmospheric and reduced).[22]

    • A plot of the natural logarithm of the pressure versus the reciprocal of the absolute boiling temperature is generated.[22]

    • This data can be fitted to the Clausius-Clapeyron or Antoine equation to calculate the vapor pressure at a specific temperature, such as 20°C.[22]

Visualization of Physical State Transitions

The following diagram illustrates the relationship between temperature and the physical state of this compound at standard atmospheric pressure.

G Solid Solid State (T < -57°C) Melting Melting (-57°C) Solid->Melting Heating Liquid Liquid State (-57°C < T < 90°C) Melting->Liquid Liquid->Melting Cooling Boiling Boiling (90°C) Liquid->Boiling Heating Gas Gaseous State (T > 90°C) Boiling->Gas Gas->Boiling Cooling

Physical state transitions of this compound.

References

Bromodichloromethane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

ID: BDM-WG-20251218 Version: 1.0

This technical guide provides an in-depth overview of bromodichloromethane (CHBrCl₂), a trihalomethane compound relevant to researchers, scientists, and drug development professionals. This document covers its chemical identity, physical and chemical properties, synthesis, analytical methods, and toxicological pathways.

Chemical Identity and Properties

This compound is a colorless, nonflammable liquid.[1] While small amounts are produced naturally by marine algae, it is most commonly encountered as a disinfection byproduct in chlorinated drinking water.[1][2] Its principal applications in a laboratory setting are as a chemical intermediate for organic synthesis and as a reagent, particularly as a standard for water analysis.[3][4]

CAS Number: 75-27-4[5]

Molecular Formula: CHBrCl₂[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Weight163.83 g/mol [5][6]
AppearanceColorless liquid[1][4]
OdorChloroform-like[7]
Density1.980 g/cm³[4]
Melting Point-57 °C[4]
Boiling Point90 °C[4]
Water Solubility4.5 g/L at 20 °C[4]
Vapor Pressure50 mm Hg at 20 °C[7]
log Kow (Octanol-Water Partition Coefficient)2.00[1]

Synthesis and Formation

This compound is not produced in large commercial quantities but can be synthesized in a laboratory setting.[8] It is also formed unintentionally during water disinfection processes.

Laboratory Synthesis

A common laboratory-scale synthesis involves the reaction of a haloform mixture.[4][6]

Experimental Protocol: Synthesis from Chloroform (B151607) and Bromoform

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a mixture of chloroform and bromoform.

  • Catalyst Addition: Add triethylbenzylammonium chloride, a phase-transfer catalyst, to the haloform mixture.

  • Base Addition: Slowly add a concentrated aqueous solution of sodium hydroxide (B78521) to the stirred mixture. The reaction is exothermic, and the temperature should be controlled.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to determine the formation of this compound.

  • Work-up: Once the reaction is complete, dilute the mixture with water and separate the organic layer.

  • Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., magnesium sulfate), and purify by fractional distillation to isolate the this compound.

A logical workflow for this synthesis is depicted in the following diagram.

G Diagram 1: Laboratory Synthesis of this compound A Mixture of Chloroform and Bromoform D Reaction under Controlled Temperature A->D B Triethylbenzylammonium Chloride (Catalyst) B->D C Sodium Hydroxide (Aqueous Solution) C->D E Reaction Monitoring (GC) D->E Sampling F Quenching and Phase Separation D->F E->D Feedback G Washing and Drying of Organic Phase F->G H Fractional Distillation G->H I Purified This compound H->I

Diagram 1: Laboratory Synthesis of this compound
Formation as a Disinfection Byproduct

This compound is a major byproduct formed during the chlorination of drinking water.[3] The reaction occurs between chlorine, used as a disinfectant, and natural organic matter (such as humic and fulvic acids) present in the source water, especially in the presence of bromide ions.[3]

Analytical Methodology

The quantification of this compound, particularly in environmental samples, is crucial for regulatory and research purposes. The U.S. Environmental Protection Agency (EPA) Method 551.1 is a widely used standard for its determination in drinking water.[2]

Experimental Protocol: EPA Method 551.1 for Water Samples

  • Sample Collection and Preservation: Collect water samples in amber glass vials with minimal headspace. Dechlorinate the sample by adding a reducing agent (e.g., ammonium (B1175870) chloride or sodium sulfite) to prevent further formation of disinfection byproducts. Store at 4 °C until analysis.

  • Extraction: Transfer a 50 mL aliquot of the water sample to a separatory funnel. Add 3 mL of methyl-tert-butyl ether (MTBE) as the extraction solvent.

  • Liquid-Liquid Extraction: Shake the funnel vigorously for a specified period to ensure efficient partitioning of this compound into the organic phase. Allow the layers to separate.

  • Extract Collection: Carefully collect the MTBE layer containing the analyte.

  • Analysis by Gas Chromatography (GC): Inject a 2 µL aliquot of the extract into a gas chromatograph equipped with a fused silica (B1680970) capillary column and a linearized electron capture detector (ECD).

  • Quantification: Use a procedural standard calibration curve to quantify the concentration of this compound in the sample.

The general workflow for this analytical method is illustrated below.

G Diagram 2: Analytical Workflow (EPA Method 551.1) A Water Sample Collection and Preservation B Liquid-Liquid Extraction with MTBE A->B C Phase Separation B->C D Collection of Organic Extract C->D E Injection into GC-ECD D->E F Chromatographic Separation E->F G Detection and Quantification F->G

Diagram 2: Analytical Workflow (EPA Method 551.1)

Toxicological Information and Mechanisms of Action

This compound is classified as a probable human carcinogen by the U.S. EPA and is reasonably anticipated to be a human carcinogen by the Department of Health and Human Services.[2][9] Animal studies have indicated that high levels of exposure can lead to liver, kidney, and large intestine tumors.[9]

Metabolic Pathway

The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

  • Oxidative Metabolism: The primary metabolic pathway involves oxidation by CYP enzymes, particularly CYP2E1, which exhibits the highest catalytic activity for this compound. CYP1A2 and CYP3A4 are also involved, though to a lesser extent. This oxidative process is believed to lead to the formation of reactive intermediates that can bind to cellular macromolecules, contributing to its toxicity.

The metabolic activation of this compound by cytochrome P450 is depicted in the following diagram.

G Diagram 3: Metabolic Pathway of this compound BDCM This compound (CHBrCl₂) Oxidation Oxidative Metabolism BDCM->Oxidation CYP2E1 CYP2E1 (High Affinity) CYP2E1->Oxidation Catalyzes CYP1A2 CYP1A2 (Low Affinity) CYP1A2->Oxidation Catalyzes CYP3A4 CYP3A4 (Low Affinity) CYP3A4->Oxidation Catalyzes Intermediates Reactive Intermediates (e.g., Phosgene, Radicals) Oxidation->Intermediates Toxicity Cellular Damage and Toxicity Intermediates->Toxicity

Diagram 3: Metabolic Pathway of this compound
Mechanism of Reproductive Toxicity

Studies in F344 rats have suggested a specific mechanism for this compound-induced pregnancy loss.[1][3] This toxicity is linked to the disruption of hormonal signaling crucial for maintaining pregnancy.

  • Luteinizing Hormone (LH) Disruption: this compound has been shown to reduce serum levels of luteinizing hormone (LH).[3] LH is essential for stimulating the corpus luteum to produce progesterone (B1679170), a hormone vital for pregnancy maintenance.

  • Direct Luteal Effects: In addition to disrupting LH secretion, this compound may also directly impair the ability of the corpus luteum to respond to LH, further compromising progesterone production.[3]

  • Human Relevance: In vitro studies using human placental cells have shown that this compound can decrease the secretion of chorionic gonadotropin (CG), a hormone analogous to LH in early pregnancy.[5][7] This suggests a potential parallel mechanism of reproductive toxicity in humans.

The proposed signaling pathway for this compound-induced reproductive toxicity is outlined below.

G Diagram 4: Proposed Mechanism of Reproductive Toxicity BDCM This compound Exposure Hypothalamus Hypothalamic-Pituitary Axis BDCM->Hypothalamus Inhibits CorpusLuteum Corpus Luteum BDCM->CorpusLuteum Inhibits Responsiveness LH Reduced Luteinizing Hormone (LH) Secretion Hypothalamus->LH Results in Hypothalamus->CorpusLuteum LH Stimulates LH->CorpusLuteum Reduced Stimulation Progesterone Decreased Progesterone Production CorpusLuteum->Progesterone Produces PregnancyLoss Pregnancy Loss Progesterone->PregnancyLoss Leads to

Diagram 4: Proposed Mechanism of Reproductive Toxicity

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed and causes skin and eye irritation.[7] Due to its carcinogenic potential, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or under a chemical fume hood.[7]

This document is intended for informational purposes for a scientific audience and is based on currently available data. For detailed safety protocols, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

The Reaction of Bromodichloromethane with Natural Organic Matter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between bromodichloromethane (BDCM) and natural organic matter (NOM) during water disinfection processes. This compound, a regulated disinfection byproduct (DBP), is primarily formed through the reaction of chlorine with NOM in the presence of bromide ions.[1] Understanding the kinetics and mechanisms of this interaction is crucial for minimizing the formation of this potentially carcinogenic compound in drinking water.[2] This document summarizes key quantitative data on BDCM formation, details relevant experimental protocols, and provides visual representations of the reaction pathways and experimental workflows.

Introduction

Natural organic matter represents a complex matrix of organic compounds derived from the decomposition of plant and animal matter.[3] During water treatment, disinfectants like chlorine are introduced to eliminate pathogens. However, these disinfectants can react with NOM to form a variety of disinfection byproducts, including trihalomethanes (THMs).[4][5] this compound is a member of the THM group, which also includes chloroform, dibromochloromethane, and bromoform.[6] The formation of BDCM is of particular concern due to its potential health risks.[2] The concentration and speciation of THMs are influenced by several factors, including the nature and concentration of NOM, disinfectant dose, temperature, pH, and the concentration of bromide ions.[1][7][8]

Quantitative Data on this compound Formation

The formation of this compound is a complex process influenced by multiple environmental and operational parameters. The following tables summarize the quantitative effects of key factors on BDCM formation, compiled from various research studies.

Table 1: Effect of pH on this compound (BDCM) Formation

pHBDCM Concentration (µg/L)Chloroform Concentration (µg/L)Dibromochloromethane (DBCM) Concentration (µg/L)Reference
6.0HigherLowerHigher[7]
7.0IntermediateIntermediateIntermediate[8][9]
8.5LowerHigherLower[7]
>7.0Higher Formation ObservedHigher Formation Observed-[9]

Table 2: Effect of Temperature on this compound (BDCM) Formation

Temperature (°C)BDCM Concentration (µg/L)Chloroform Concentration (µg/L)Dibromochloromethane (DBCM) Concentration (µg/L)Reference
22 (Room Temp)31.99 (as part of total THMs)--[10]
3048.63 (as part of total THMs)--[10]
General TrendExponential IncreaseExponential IncreaseExponential Increase[9]

Table 3: Effect of Bromide Ion Concentration on this compound (BDCM) Formation

Bromide Concentration (mg/L)BDCM Concentration (µg/L)Total THM Concentration (µg/L)Chloroform Concentration (µg/L)Dibromochloromethane (DBCM) Concentration (µg/L)Reference
0.038-31.99--[10]
0.338-62.56--[10]
Increasing ConcentrationIncreasesIncreasesDecreasesIncreases[7]

Table 4: Effect of Chlorine Dose on this compound (BDCM) Formation

Chlorine to DOC RatioTotal THM Concentration (µg/L)Reference
Not specified, but increasing dose35.657 to 398.745[10]
Up to 2.0 mg/L Cl₂Significant Increase in THMs[9]
2.0 - 5.6 mg/L Cl₂Gradual Increase in THMs[9]

Experimental Protocols

This section outlines the methodologies for key experiments to study the interaction between this compound and natural organic matter.

Isolation and Characterization of Natural Organic Matter (NOM)

A standardized method for NOM isolation is crucial for reproducible studies.

Objective: To isolate and characterize NOM from a water source.

Materials:

  • Water sample

  • 0.45 µm membrane filters

  • XAD-8 resin (or similar non-ionic adsorbent)

  • 0.1 N HCl

  • 0.1 N NaOH

  • Deionized water

  • High-Performance Size Exclusion Chromatography (HPSEC) system[11]

  • Total Organic Carbon (TOC) analyzer

  • UV-Vis Spectrophotometer

Protocol:

  • Sample Collection and Filtration: Collect a representative water sample and filter it through a 0.45 µm membrane filter to remove particulate matter.

  • NOM Adsorption: Acidify the filtered water to pH 2 with 0.1 N HCl. Pass the acidified water through a column packed with pre-cleaned XAD-8 resin. The hydrophobic NOM fractions will adsorb to the resin.

  • Elution of NOM: Back-elute the adsorbed NOM from the resin using 0.1 N NaOH.

  • Desalting and Lyophilization: Neutralize the eluted NOM solution and remove inorganic salts using dialysis or a suitable desalting column. Lyophilize the desalted NOM solution to obtain a solid NOM isolate.

  • Characterization:

    • Determine the Dissolved Organic Carbon (DOC) concentration of the reconstituted NOM solution using a TOC analyzer.[10]

    • Measure the UV absorbance at 254 nm (UV₂₅₄) to assess the aromaticity of the NOM.[3]

    • Characterize the molecular weight distribution of the NOM using High-Performance Size Exclusion Chromatography (HPSEC).[11]

Trihalomethane Formation Potential (THMFP) Test

This test determines the maximum potential for THM formation in a water sample under specific conditions.[6]

Objective: To quantify the formation of this compound and other THMs from the reaction of chlorine with NOM under controlled laboratory conditions.

Materials:

  • NOM solution (prepared as in section 3.1) or raw water sample

  • Phosphate (B84403) buffer solution (to maintain constant pH)

  • Chlorine stock solution (sodium hypochlorite)

  • Sodium thiosulfate (B1220275) solution (quenching agent)[10]

  • Amber glass vials with screw caps (B75204) and PTFE-faced septa[12]

  • Incubator

  • Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS)[12]

Protocol:

  • Sample Preparation: Prepare a series of amber glass vials containing the NOM solution or water sample. Adjust the pH to the desired level using the phosphate buffer.

  • Chlorination: Add a predetermined dose of the chlorine stock solution to each vial. Ensure thorough mixing. A control sample with no added chlorine should also be prepared.

  • Incubation: Seal the vials and incubate them in the dark at a constant temperature for a specified reaction time (e.g., 24, 48, 72 hours).[10][13]

  • Quenching the Reaction: After the incubation period, add a small amount of sodium thiosulfate solution to each vial to quench the residual chlorine and halt the THM formation reaction.[10][12]

  • Extraction: Extract the THMs from the aqueous phase into an organic solvent (e.g., pentane) through liquid-liquid extraction.[12]

  • Analysis: Analyze the organic extract using a GC-ECD or GC-MS to identify and quantify the concentrations of this compound and other THMs.[12] Standard EPA methods such as 5021A and 8260 can be followed for the analysis.[10]

Visualizations

The following diagrams illustrate the key pathways and workflows related to the interaction of this compound and natural organic matter.

Disinfection Byproduct Formation Pathway

DBP_Formation_Pathway Chlorine Chlorine (Cl₂) Reaction Oxidation & Substitution Reactions Chlorine->Reaction NOM Natural Organic Matter (NOM) NOM->Reaction Bromide Bromide (Br⁻) Bromide->Reaction BDCM This compound (CHBrCl₂) Reaction->BDCM Other_THMs Other Trihalomethanes (e.g., Chloroform) Reaction->Other_THMs HAAs Haloacetic Acids (HAAs) Reaction->HAAs Other_DBPs Other DBPs Reaction->Other_DBPs THMFP_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis A Collect Water Sample / Prepare NOM Solution B Filter Sample (0.45 µm) A->B C Adjust pH with Buffer B->C D Add Chlorine Stock Solution C->D E Incubate at Constant Temperature (Dark) D->E F Quench Reaction with Sodium Thiosulfate E->F G Liquid-Liquid Extraction (e.g., with Pentane) F->G H Analyze Extract by GC-ECD/MS G->H I Quantify this compound & Other THMs H->I

References

Bromodichloromethane: A Comprehensive Review of its Toxicology and Epidemiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloromethane (BDCM) is a trihalomethane that is primarily formed as a byproduct of the chlorination of drinking water.[1] Its presence in municipal water supplies has led to extensive research into its toxicological profile and potential risks to human health. This technical guide provides an in-depth review of the current understanding of this compound's toxicology and epidemiology, with a focus on its carcinogenic potential, organ-specific toxicity, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Toxicokinetics

This compound is rapidly absorbed into the body following ingestion, inhalation, and dermal contact.[2] Once absorbed, it is distributed throughout the body, with the highest concentrations found in fat, liver, lungs, and kidneys.[2][3] The primary route of metabolism is through cytochrome P450 oxidation, but it can also be metabolized via reduction to a dichloromethyl radical or through glutathione (B108866) conjugation catalyzed by glutathione transferase.[2][4] The half-life of this compound is short, approximately 1.5 to 2.5 hours in rats and mice, and it is primarily excreted through exhalation as the parent compound or as carbon dioxide.[3][4]

Toxicological Profile

Carcinogenicity

This compound is classified as "reasonably anticipated to be a human carcinogen" by the U.S. Department of Health and Human Services and as a "probable human carcinogen" (Group B2) by the U.S. Environmental Protection Agency (EPA).[5][6] The International Agency for Research on Cancer (IARC) has classified it as "possibly carcinogenic to humans" (Group 2B).[6][7] These classifications are based on sufficient evidence from animal studies.

Oral gavage studies in rodents have demonstrated that this compound can induce tumors in multiple organs. In Fischer 344 rats, it caused adenomatous polyps and adenocarcinomas of the large intestine, as well as tubule-cell adenomas and adenocarcinomas of the kidney in both sexes.[8][9] In B6C3F1 mice, it led to tubule-cell adenomas and adenocarcinomas of the kidney in males and hepatocellular adenomas and carcinomas in females.[8][9] However, studies where this compound was administered in drinking water did not show an increase in tumor incidence, suggesting that the route of administration and dosage can significantly influence carcinogenic outcomes.[10][11]

Table 1: Summary of Carcinogenicity Studies of this compound in Rodents

Species/StrainRoute of AdministrationDose LevelsTarget Organs for TumorsReference
F344 Rats (Male & Female)Gavage in corn oil50, 100 mg/kg/dayLarge intestine (adenomatous polyps, adenocarcinomas), Kidney (tubule-cell adenomas, adenocarcinomas)[8][9]
B6C3F1 Mice (Male)Gavage in corn oil25, 50 mg/kg/dayKidney (tubule-cell adenomas, adenocarcinomas)[8][9]
B6C3F1 Mice (Female)Gavage in corn oil75, 150 mg/kg/dayLiver (hepatocellular adenomas, carcinomas)[8][9]
F344/N Rats (Male)Drinking water175, 350, 700 mg/LNo evidence of carcinogenicity[10]
B6C3F1 Mice (Female)Drinking water175, 350, 700 mg/LNo evidence of carcinogenicity[10]
Hepatotoxicity

The liver is a primary target for this compound toxicity. Animal studies have shown that acute oral exposure can lead to centrilobular pallor, increased serum levels of liver enzymes (alanine aminotransferase, aspartate aminotransferase, and sorbitol dehydrogenase), and hepatocellular necrosis at higher doses.[12] Chronic exposure in rats has been associated with fatty degeneration, bile duct proliferation, and cholangiofibrosis.[8]

Nephrotoxicity

The kidneys are another significant target of this compound. Studies in rodents have demonstrated that both acute and chronic exposure can induce renal toxicity.[7] Observed effects include tubular cell damage and the development of renal tumors in long-term gavage studies.[8][9]

Reproductive and Developmental Toxicity

Epidemiological studies have suggested a possible link between exposure to disinfection byproducts, including this compound, and adverse reproductive outcomes such as spontaneous abortion and stillbirth.[13][14] Some studies have also indicated an association with an increased risk of neural tube defects.[13] However, the evidence from human studies is not conclusive due to confounding factors.[15]

Animal studies have provided more direct evidence of reproductive and developmental toxicity. In rats, this compound has been shown to cause full-litter resorption.[13] However, a two-generation reproductive toxicity study in rats exposed to this compound in drinking water found no adverse effects on mating, fertility, or sperm parameters, with the no-observable-adverse-effect level (NOAEL) for reproductive and developmental toxicity being at least 50 ppm.[16]

Table 2: Summary of Reproductive and Developmental Toxicity of this compound

EndpointSpeciesExposure RouteKey FindingsReference
Spontaneous AbortionHuman (epidemiological)Drinking waterIncreased risk associated with BDCM exposure[13]
StillbirthHuman (epidemiological)Drinking waterIncreased risk associated with BDCM exposure (RR=1.98 for ≥20 µg/L)[14]
Neural Tube DefectsHuman (epidemiological)Drinking waterIncreased risk associated with BDCM exposure ≥20 µg/L (RR=2.5)[13]
Full-litter ResorptionRat (F344)GavageInduced pregnancy loss[13]
Reproductive PerformanceRat (Sprague-Dawley)Drinking water (2-generation study)No adverse effects on mating, fertility, or sperm parameters up to 450 ppm.[16]
Genotoxicity

The genotoxicity of this compound has been evaluated in a variety of in vitro and in vivo assays, with mixed results. It has shown evidence of genotoxicity in some bacterial and mammalian cell systems in vitro.[17] However, in vivo studies have generally not found evidence of genotoxic activity in mammals. For example, this compound did not induce micronuclei in mouse bone marrow or unscheduled DNA synthesis in rat liver.[17]

Mechanisms of Toxicity

The toxicity of this compound is believed to be mediated by its reactive metabolites. Two primary metabolic pathways are involved: cytochrome P450-mediated oxidation and glutathione S-transferase (GST)-mediated conjugation.

Cytochrome P450-Mediated Metabolism

The predominant pathway for this compound metabolism is oxidation by cytochrome P450 enzymes, particularly CYP2E1.[3] This process is thought to lead to the formation of reactive intermediates that can cause cellular damage.

CYP450_Metabolism BDCM This compound (CHBrCl2) CYP2E1 Cytochrome P450 2E1 BDCM->CYP2E1 Oxidation Reactive_Metabolites Reactive Metabolites (e.g., phosgene, electrophiles) CYP2E1->Reactive_Metabolites Generates Cellular_Damage Cellular Damage (Oxidative Stress, DNA Adducts) Reactive_Metabolites->Cellular_Damage Leads to

Caption: Cytochrome P450-mediated metabolic activation of this compound.

Glutathione Conjugation

This compound can also be conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[4] This pathway can be a detoxification mechanism, but in some cases, the resulting GSH conjugate can be further metabolized to a reactive thiol, leading to toxicity.

GST_Conjugation BDCM This compound (CHBrCl2) GSH_Conjugate GSH Conjugate BDCM->GSH_Conjugate Conjugation with GSH GSH Glutathione (GSH) GSH->GSH_Conjugate GST Glutathione S-Transferase (GST) GST->GSH_Conjugate Catalyzes Further_Metabolism Further Metabolism GSH_Conjugate->Further_Metabolism Reactive_Thiol Reactive Thiol Further_Metabolism->Reactive_Thiol Toxicity Toxicity Reactive_Thiol->Toxicity

Caption: Glutathione conjugation pathway for this compound metabolism.

Altered Cell Signaling

Recent research suggests that this compound may also exert its toxic effects by altering cell signaling pathways. One study in male F344 rats found that this compound enhanced cell proliferation in the colon and kidney. This effect was associated with the suppression of E-cadherin expression, potentially through hypermethylation of its promoter, and the transcriptional activation of c-myc and cyclin D1, key regulators of the cell cycle.

Cell_Signaling_Alteration BDCM This compound Hypermethylation Hypermethylation of E-cadherin promoter BDCM->Hypermethylation Myc_CyclinD1_Activation Activation of c-myc and Cyclin D1 BDCM->Myc_CyclinD1_Activation Ecadh_Suppression Suppression of E-cadherin Hypermethylation->Ecadh_Suppression Cell_Proliferation Enhanced Cell Proliferation Ecadh_Suppression->Cell_Proliferation Contributes to Myc_CyclinD1_Activation->Cell_Proliferation

Caption: Proposed mechanism of this compound-induced cell proliferation.

Experimental Protocols

Detailed experimental protocols for toxicological studies are extensive. Below is a summarized workflow for a typical two-year rodent carcinogenicity bioassay, based on methodologies employed by the National Toxicology Program (NTP).

Experimental_Workflow cluster_pre Pre-study Phase cluster_study Two-Year Bioassay cluster_post Post-study Analysis Animal_Acclimation Animal Acclimation (e.g., F344 rats, B6C3F1 mice) Dose_Range_Finding Dose Range-Finding Studies (e.g., 14-day, 13-week) Animal_Acclimation->Dose_Range_Finding Dosing Dosing (e.g., Gavage in corn oil or in drinking water) Dose_Range_Finding->Dosing Clinical_Observation Clinical Observation (Body weight, food/water consumption, clinical signs) Dosing->Clinical_Observation Interim_Sacrifice Interim Sacrifices (optional) Clinical_Observation->Interim_Sacrifice Terminal_Sacrifice Terminal Sacrifice (at 2 years) Interim_Sacrifice->Terminal_Sacrifice Necropsy Gross Necropsy Terminal_Sacrifice->Necropsy Histopathology Histopathological Examination (Multiple organs) Necropsy->Histopathology Data_Analysis Statistical Analysis of Tumor Incidence Histopathology->Data_Analysis

References

Methodological & Application

Application Note: Identification and Quantification of Bromodichloromethane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of bromodichloromethane (BDCM) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a trihalomethane, is a common disinfection byproduct found in chlorinated water and is of interest in environmental monitoring and toxicological studies within drug development due to its potential carcinogenicity.[1] This document outlines the necessary instrumentation, reagents, sample preparation, and data analysis procedures.

Introduction

This compound (CHBrCl₂) is a volatile organic compound that can be formed during the chlorination of water containing natural organic matter.[1] Its presence in drinking water and, consequently, in formulations or processes involving chlorinated water, necessitates sensitive and specific analytical methods for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of such volatile compounds, offering high resolution and definitive identification based on mass-to-charge ratio (m/z).[2][3] This application note details a robust GC-MS method for the analysis of this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound by GC-MS is depicted below. The process involves sample collection, preparation (which may include extraction or dilution), injection into the GC-MS system, chromatographic separation, mass spectrometric detection, and subsequent data analysis for identification and quantification.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection (e.g., Water, Drug Product) Extraction Extraction / Dilution (e.g., LLE, SPME) Sample->Extraction GC_Injection GC Injection Extraction->GC_Injection Chromatography Chromatographic Separation GC_Injection->Chromatography MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Identification Compound Identification Data_Acquisition->Identification Quantification Quantification Identification->Quantification

Caption: GC-MS workflow for this compound analysis.

Mass Spectrometry and Fragmentation

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl) isotopes.[4][5][6] The molecular ion peak is often weak or absent. The most abundant fragment ions are typically observed at m/z 83 and 85, corresponding to the loss of a bromine atom, and at m/z 127, 129, and 131, corresponding to the loss of a chlorine atom.[7][8]

Fragmentation_Pathway cluster_fragments Major Fragments Parent [CHBrCl₂]⁺˙ (Molecular Ion) Fragment1 [CHCl₂]⁺ m/z 83, 85, 87 Parent->Fragment1 - Br Fragment2 [CHBrCl]⁺ m/z 127, 129, 131 Parent->Fragment2 - Cl

Caption: Fragmentation of this compound in EI-MS.

Quantitative Data Summary

The characteristic ions of this compound are used for its quantification. The following table summarizes the key mass spectrometric parameters.

ParameterValueReference
Molecular Weight 163.829 g/mol [9][10][11]
CAS Number 75-27-4[8][9][10]
Quantification Ions (m/z) 83, 85[7][8]
Qualifier Ions (m/z) 127, 129[8]
Method Detection Limit (MDL) in Water As low as 0.10 µg/L[2]

Experimental Protocols

Reagents and Materials
  • This compound standard (analytical grade)

  • Methanol (purge-and-trap grade)[12]

  • Deionized water (18 MΩ·cm)

  • Internal Standard (e.g., 1,2-dichlorobenzene-d4)

  • Surrogate Standard (e.g., 4-bromofluorobenzene)

  • Helium (carrier gas, 99.999% purity)

  • Sample vials with PTFE-lined septa

Instrumentation
  • Gas chromatograph equipped with a purge-and-trap system or headspace autosampler.

  • Mass spectrometer with electron ionization (EI) source.

  • Capillary column suitable for volatile organic compounds (e.g., Rtx-VMS or equivalent).[13]

Standard Preparation
  • Primary Stock Standard (e.g., 1000 µg/mL): Prepare by dissolving a known amount of this compound in methanol.

  • Working Standards: Prepare a series of working standards by serially diluting the primary stock standard with deionized water. The concentration range should bracket the expected sample concentrations.

  • Internal Standard/Surrogate Standard Spiking: Spike all standards, blanks, and samples with a constant concentration of the internal and surrogate standards.

Sample Preparation (Example: Water Sample)
  • Collect water samples in vials with zero headspace.

  • If required, add a quenching agent (e.g., ascorbic acid) to stop any ongoing chlorination.

  • Spike the sample with the internal and surrogate standards.

  • For purge-and-trap analysis, the sample is directly introduced into the system. For headspace analysis, equilibrate the vial at a specified temperature before injection.

GC-MS Parameters
  • GC Inlet: Splitless mode, 200 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 2 minutes at 200 °C.

  • MS Transfer Line: 250 °C.

  • Ion Source: EI at 70 eV, 230 °C.

  • MS Acquisition: Scan mode (m/z 45-200) for identification or Selected Ion Monitoring (SIM) mode for quantification, monitoring the ions listed in the data table.

Data Analysis
  • Identification: Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum to that of an authentic standard. The NIST Mass Spectral Library can be used for confirmation.[9]

  • Quantification: Generate a calibration curve by plotting the response ratio (peak area of analyte / peak area of internal standard) against the concentration of the calibration standards. Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Conclusion

The GC-MS method described in this application note is a reliable and sensitive approach for the identification and quantification of this compound. The provided protocol can be adapted for various sample matrices relevant to the pharmaceutical and environmental industries. Adherence to good laboratory practices and proper quality control measures are essential for obtaining accurate and reproducible results.

References

Application Note: Analysis of Bromodichloromethane in Water by Purge and Trap GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromodichloromethane is a trihalomethane (THM) and a common disinfection byproduct found in chlorinated drinking water.[1][2] Its presence in water is a public health concern due to its potential carcinogenic effects.[1] Accurate and sensitive analytical methods are therefore essential for monitoring its levels in drinking water and other aqueous matrices to ensure regulatory compliance and public safety.

This application note provides a detailed protocol for the analysis of this compound in water using the purge and trap gas chromatography-mass spectrometry (GC-MS) technique. This method is based on established methodologies, including those from the U.S. Environmental Protection Agency (EPA), and is suitable for researchers, scientists, and professionals involved in water quality analysis and drug development.[3][4]

Principle of the Method

The analysis of volatile organic compounds (VOCs) like this compound in water is effectively achieved through purge and trap concentration followed by GC-MS analysis.[3][5][6] The fundamental principle involves bubbling an inert gas (the purge gas) through a water sample.[6][7] This process facilitates the transfer of volatile compounds from the aqueous phase to the vapor phase. The vapor is then swept through a sorbent trap, where the analytes of interest are retained.[6] Following the purging process, the trap is rapidly heated, and the desorbed analytes are backflushed with a carrier gas into a gas chromatograph for separation. The separated compounds are then detected and quantified by a mass spectrometer.[6]

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the analysis of this compound in water.

Equipment and Reagents
  • Purge and Trap System: A commercial purge and trap concentrator system is required.

  • Gas Chromatograph/Mass Spectrometer (GC-MS): A GC equipped with a capillary column and coupled to a mass spectrometer detector.

  • GC Column: A column suitable for volatile organic compound analysis, such as a DB-624 or equivalent (e.g., 60 m x 0.32 mm ID, 1.8 µm film thickness).[8]

  • Autosampler: For automated sample introduction.

  • Vials: 40 mL screw-cap vials with PTFE-faced silicone septa.

  • Syringes: Various sizes for sample and standard preparation.

  • Gases: Helium (or Nitrogen) of high purity (99.999%) for use as a purge and carrier gas.

  • Reagents:

    • Methanol (B129727) (purge and trap grade)

    • Reagent water (organic-free)

    • This compound standard solution (certified)

    • Internal Standard (e.g., Fluorobenzene) and Surrogate (e.g., p-Bromofluorobenzene, 1,2-dichlorobenzene-d4) solutions.[9]

Standard Preparation
  • Stock Standard Solution: Prepare a stock standard solution of this compound in methanol. The concentration will depend on the specific requirements of the analysis.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol. These will be used to create a calibration curve.

  • Internal Standard/Surrogate Spiking Solution: Prepare a solution containing the internal standard and surrogate compounds in methanol at a known concentration.

Sample Collection and Preparation
  • Sample Collection: Collect water samples in 40 mL vials, ensuring no headspace (zero air bubbles) to prevent the loss of volatile compounds.

  • Preservation: If necessary, preserve the samples according to the relevant regulatory guidelines (e.g., by adding a reducing agent to remove residual chlorine and acidifying to pH <2 with hydrochloric acid).

  • Spiking: Prior to analysis, spike a known volume of the sample (e.g., 5 mL) with the internal standard and surrogate spiking solution.

Purge and Trap GC-MS Analysis

The following is a generalized protocol. Specific parameters should be optimized based on the instrumentation used.

3.4.1. Purge and Trap Parameters

ParameterValue
Sample Volume5 - 25 mL
Purge GasHelium or Nitrogen
Purge Gas Flow Rate25 - 40 mL/min[10]
Purge Time11 - 12 minutes[7][8]
Purge TemperatureAmbient to 80°C[10]
Trap TypeCombination of sorbents like Tenax, silica (B1680970) gel, and charcoal
Desorb Time2 - 5 minutes[8][9]
Desorb Temperature240 - 250°C
Bake Temperature260°C[8]
Bake Time10 minutes[8]

3.4.2. Gas Chromatography Parameters

ParameterValue
ColumnDB-624 (60 m x 0.32 mm, 1.8 µm) or equivalent[8]
Carrier GasHelium
Inlet Pressure150 kPa[8]
Oven ProgramInitial Temp: 35°C, hold for a set time, then ramp at 5°C/min to 245°C, hold for 5 min[8]
Injection ModeSplitless

3.4.3. Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range35 - 300 amu
Scan ModeFull Scan or Selected Ion Monitoring (SIM)
Ion Source Temperature200 - 230°C
Transfer Line Temperature220 - 280°C

Data Presentation

Quantitative data for the analysis of this compound should be compiled for clear comparison. The following table summarizes typical performance data.

ParameterThis compoundReference
Method Detection Limit (MDL) < 0.13 µg/L[11]
Practical Quantitation Limit (PQL) 0.40 µg/L[11]
Linearity (Concentration Range) 1 - 1000 µg/L[11]
Recovery 88.75 - 119.21%[11]
Precision (RSD) 0.17 - 15.70%[11]

Note: These values are examples and may vary depending on the specific instrumentation and laboratory conditions.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process.

PurgeAndTrap_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (40 mL VOA vial) Preservation 2. Sample Preservation (if required) SampleCollection->Preservation Spiking 3. Spiking (Internal Standard/Surrogate) Preservation->Spiking Purge 4. Purging (Inert Gas) Spiking->Purge Trap 5. Trapping (Sorbent Trap) Purge->Trap Desorb 6. Thermal Desorption Trap->Desorb GC 7. GC Separation Desorb->GC MS 8. MS Detection GC->MS Quantification 9. Quantification (Calibration Curve) MS->Quantification Reporting 10. Reporting Results Quantification->Reporting

References

Application Notes and Protocols for Headspace Analysis of Bromodichloromethane in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloromethane (BDCM) is a member of the trihalomethane (THM) group of disinfection byproducts, primarily formed when chlorine, used for disinfecting water, reacts with natural organic matter.[1][2] As a potential human carcinogen, monitoring its presence in environmental samples is crucial for public health and safety. Headspace analysis coupled with gas chromatography (GC) and mass spectrometry (MS) is a robust and widely used technique for the determination of volatile organic compounds (VOCs) like this compound in various matrices.[3][4]

This document provides detailed application notes and protocols for the headspace analysis of this compound in environmental samples, focusing on water and soil matrices. It is intended to guide researchers, scientists, and drug development professionals in setting up and performing accurate and reliable measurements of this compound.

Principles of Headspace Analysis

Headspace analysis is a technique for the determination of volatile compounds in a solid or liquid sample. The principle relies on the partitioning of volatile analytes between the sample matrix and the gaseous phase (headspace) in a sealed vial at a specific temperature. After reaching equilibrium, a portion of the headspace gas is injected into a gas chromatograph for separation and detection.

There are two primary modes of headspace sampling:

  • Static Headspace: In this technique, the sample is sealed in a vial and heated to a specific temperature for a set amount of time to allow the volatile compounds to equilibrate between the sample and the headspace. A fixed volume of the headspace is then sampled and injected into the GC.

  • Dynamic Headspace (Purge and Trap): This method involves bubbling an inert gas (the purge gas) through the sample. The volatile compounds are stripped from the sample and carried to an adsorbent trap. The trap is then rapidly heated to desorb the analytes into the GC system.[5][6] This technique is generally more sensitive than static headspace as it allows for the concentration of analytes from a larger sample volume.[5]

Data Presentation: Quantitative Analysis of this compound

The following tables summarize quantitative data for this compound found in various environmental samples, analyzed using headspace GC-MS techniques.

Table 1: Concentration of this compound in Water Samples

Sample TypeConcentration Range (µg/L)Analytical MethodReference
Drinking Water1 - 50Headspace GC-MS[3]
Tap Water22.9 - 67.2Headspace GC-µECD[7][8]
Recycled Water (from treatment plant)153.2Headspace GC-µECD[7][8]
Recycled Water (final use)4.9 - 9.3Headspace GC-µECD[7][8]
Groundwaterup to 11Not specified[9]
Surface Water0.1 - 100Headspace Analysis[10]
Swimming Pool Water0.1 - 150Headspace Analysis[10]

Table 2: Method Detection and Quantification Limits for this compound

MatrixMethodDetection Limit (µg/L)Quantification Limit (µg/L)Reference
WaterHeadspace GC-MS< 0.5-[7]
WaterLLE-GC-MS< 0.13< 0.40[11]
Groundwater and Soil/SedimentPurge and Trap GC-MS (Method 8240)-5[10]
WaterPurge and Trap GC/ECD (Method 8010)0.10-[10]

Experimental Protocols

Protocol 1: Static Headspace GC-MS Analysis of this compound in Water

This protocol is suitable for the routine screening of water samples for this compound contamination.

1. Sample Preparation: 1.1. Collect water samples in 40 mL amber glass vials with PTFE-lined septa, ensuring no headspace. 1.2. If residual chlorine is present, add a quenching agent (e.g., ascorbic acid) at the time of collection. 1.3. For analysis, transfer 10 mL of the water sample into a 20 mL headspace vial. 1.4. To enhance the partitioning of this compound into the headspace, a "salting-out" effect can be utilized by adding 2-3 g of sodium chloride or sodium sulfate (B86663) to the vial. 1.5. Immediately seal the vial with a crimp cap.

2. Headspace Autosampler Parameters:

  • Vial Equilibration Temperature: 85°C

  • Vial Equilibration Time: 15 - 20 minutes

  • Loop Temperature: 95°C

  • Transfer Line Temperature: 105°C

  • Loop Filling Time: 0.5 minutes

  • Injection Time: 1.0 minute

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/min

    • Hold at 180°C for 2 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor for this compound: m/z 83, 85, 127, 129

4. Calibration: 4.1. Prepare a stock solution of this compound in methanol (B129727). 4.2. Create a series of calibration standards by spiking known amounts of the stock solution into blank water in headspace vials. 4.3. Analyze the calibration standards using the same method as the samples to generate a calibration curve.

Protocol 2: Purge and Trap GC-MS Analysis of this compound in Soil

This protocol is designed for the sensitive determination of this compound in soil and sediment samples.

1. Sample Preparation: 1.1. Collect soil samples in appropriate containers and store at 4°C. 1.2. Weigh 5 g of the soil sample into a 40 mL VOA vial. 1.3. Add 5 mL of purge-and-trap grade methanol to the vial. 1.4. Add an internal standard solution. 1.5. Cap the vial and shake vigorously for 2 minutes. 1.6. Allow the solids to settle. 1.7. Transfer a 100 µL aliquot of the methanol extract into 5 mL of reagent-grade water in a purge tube.

2. Purge and Trap System Parameters:

  • Purge Gas: Helium

  • Purge Flow: 40 mL/min

  • Purge Time: 11 minutes

  • Purge Temperature: Ambient or slightly elevated (e.g., 40°C)

  • Trap: Tenax® or a multi-sorbent trap

  • Desorb Temperature: 250°C

  • Desorb Time: 2 minutes

  • Bake Temperature: 270°C

  • Bake Time: 8 minutes

3. GC-MS Parameters:

  • Gas Chromatograph: Thermo Fisher Scientific TRACE 1310 GC or equivalent

  • Mass Spectrometer: Thermo Fisher Scientific ISQ 7000 Single Quadrupole MS or equivalent

  • Column: TG-VMS or equivalent (20 m x 0.18 mm ID, 1 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 3 minutes

    • Ramp to 220°C at 12°C/min

    • Hold at 220°C for 3 minutes

  • MSD Transfer Line Temperature: 250°C

  • Ion Source Temperature: 300°C

  • Acquisition Mode: Full Scan (m/z 35-350) or SIM

  • Ions to Monitor for this compound (SIM): m/z 83, 85, 127, 129

4. Calibration: 4.1. Prepare calibration standards in methanol at concentrations bracketing the expected sample concentrations. 4.2. Spike the calibration standards into reagent-grade water in the purge tube and analyze as per the samples.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the headspace analysis of this compound.

Static_Headspace_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing Sample Water Sample Vial Add to Headspace Vial Sample->Vial Salt Add Salt (Optional) Vial->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibrate in Autosampler Seal->Equilibrate Inject Inject Headspace Gas Equilibrate->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Identify Peak Detect->Identify Quantify Quantify Concentration Identify->Quantify

Caption: Workflow for Static Headspace GC-MS Analysis.

Purge_and_Trap_Workflow cluster_prep Sample Preparation cluster_analysis Purge and Trap GC-MS Analysis cluster_data Data Processing Sample Soil Sample Extract Methanol Extraction Sample->Extract Aliquot Transfer Aliquot to Purge Tube Extract->Aliquot Purge Purge with Inert Gas Aliquot->Purge Trap Collect on Adsorbent Trap Purge->Trap Desorb Thermally Desorb Trap->Desorb Inject Inject into GC Desorb->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Identify Peak Detect->Identify Quantify Quantify Concentration Identify->Quantify

Caption: Workflow for Purge and Trap GC-MS Analysis.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Bromodichloromethane from Aqueous Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloromethane (BDCM) is a trihalomethane (THM) commonly found as a disinfection byproduct in chlorinated drinking water.[1][2][3] Its potential as a human carcinogen necessitates accurate and efficient monitoring in various aqueous matrices.[2] Liquid-liquid extraction (LLE) is a robust and widely used technique for the determination of this compound in water samples.[1][4] This method offers significant advantages over other techniques, such as purge-and-trap, including reduced analysis time and improved recovery and precision for all four common trihalomethanes.[1]

This document provides detailed application notes and standardized protocols for the liquid-liquid extraction of this compound from aqueous samples, intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.

Principle of Liquid-Liquid Extraction

Liquid-liquid extraction is a sample preparation technique based on the differential partitioning of a solute between two immiscible liquid phases. In the context of this compound extraction from aqueous samples, a water-immiscible organic solvent is vigorously mixed with the water sample. Due to its chemical properties, this compound preferentially partitions from the aqueous phase into the organic solvent. After phase separation, the organic layer, now enriched with this compound, is collected for subsequent analysis, typically by gas chromatography.

Key Considerations for Method Optimization

Several factors can influence the efficiency of the liquid-liquid extraction of this compound:

  • Choice of Extraction Solvent: The ideal solvent should have high affinity for this compound, be immiscible with water, have a low boiling point for easy concentration, and be compatible with the analytical instrument.[5] Pentane (B18724) and methyl tert-butyl ether (MTBE) are commonly recommended solvents.[1][6] Pentane is often favored due to its high purity, low water solubility, and good separation from trihalomethanes during gas chromatography.[1]

  • Solvent to Sample Ratio: The ratio of the organic solvent volume to the aqueous sample volume is a critical parameter. A higher ratio can lead to improved extraction efficiency, with a 7:1 organic to aqueous ratio often considered a good starting point for optimization.[7][8]

  • pH of the Aqueous Sample: For neutral compounds like this compound, pH adjustment is generally not necessary to enhance partitioning. However, for samples containing a complex matrix, pH adjustment can help to suppress the extraction of interfering acidic or basic compounds.[9]

  • Ionic Strength: The addition of a salt, such as sodium sulfate, to the aqueous sample can increase the partition coefficient of hydrophilic analytes by reducing their solubility in the aqueous phase, a phenomenon known as the "salting-out" effect.[7][8]

  • Extraction Time and Agitation: Sufficient mixing time and vigor are essential to achieve equilibrium and maximize the transfer of this compound from the aqueous to the organic phase.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the liquid-liquid extraction and analysis of this compound.

Table 1: Comparison of Extraction Solvents for Trihalomethanes

SolventKey Advantages
Pentane Readily available in pure form, sparingly soluble in water, adequate distribution coefficients, readily separates from the water phase, easily separated from THMs by GC, gives high recoveries of THMs.[1]
Methyl tert-butyl ether (MTBE) An alternative solvent mentioned in EPA Method 551.1.[6]
Hexane An alternative solvent.[10]
Methylcyclohexane An alternative solvent.[10]
2,2,4-Trimethylpentane An alternative solvent.[10]

Table 2: Performance Data for this compound Analysis using LLE-GC-ECD

ParameterValueReference
Detection Limit (EPA Method 8010)0.10 μg/L[11]
Practical Quantification Limit (EPA Method 8240)5 μg/L (for groundwater and soil/sediment)[11]
Detection Limit (Simplified LLE)~0.1 μg/L[1]
Coefficient of Variation (Simplified LLE)±2% (concentration range of 14 to 160 μg/L)[1]
Extraction Efficiency (n-pentane)98% ± 6%[12]
Detection Limit (GC-ECD)0.4 µg/l[12]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction using Pentane (Based on a simplified method)

This protocol describes a rapid and simple method for the determination of this compound in water.[1]

Materials:

  • Pentane (distilled-in-glass grade)[1]

  • This compound standard

  • Organic-free water[1]

  • 60-mL extraction vials with Teflon-faced silicone rubber septa and aluminum seals[1]

  • 10-mL syringe

  • Gas chromatograph with an electron capture detector (GC-ECD)

Procedure:

  • Sample Collection: Completely fill a 60-mL vial with the aqueous sample, ensuring no air bubbles are present. Seal the vial at the sampling site.[1]

  • Extraction:

    • Using a 10-mL syringe, remove 6.0 mL of the sample from the vial.[1]

    • Immediately add 5.0 mL of pentane to the vial. This creates a 1.0-mL headspace to facilitate thorough mixing.[1]

    • Seal the vial and shake vigorously for a predetermined optimal time (e.g., 2 minutes).

  • Phase Separation: Allow the vial to stand until the organic and aqueous phases have clearly separated.

  • Analysis:

    • Carefully withdraw a small aliquot (e.g., 2 µL) from the upper pentane layer using a microsyringe.

    • Inject the aliquot into the GC-ECD for analysis.

Protocol 2: EPA Method 551.1 (Summary) - Determination of Chlorination Disinfection Byproducts

This method is applicable for the determination of various disinfection byproducts, including this compound, in drinking water.[6]

Materials:

  • Methyl tert-butyl ether (MTBE) or Pentane

  • This compound standard

  • 50-mL sample vials

  • 3-mL or 5-mL volumetric flasks

  • Gas chromatograph with a linearized electron capture detector (GC-ECD)[6]

Procedure:

  • Sample Preparation:

    • Measure a 50 mL aliquot of the aqueous sample into a sample vial.[6]

  • Extraction:

    • Add 3 mL of MTBE or 5 mL of pentane to the sample vial.[6]

    • Seal and shake the vial for a specified time to ensure thorough extraction.

  • Phase Separation: Allow the phases to separate.

  • Analysis:

    • Inject 2 µL of the extract into the GC-ECD for separation and analysis.[6]

    • Use procedural standard calibration to quantitate the analytes.[6]

Visualizations

Experimental Workflow for Liquid-Liquid Extraction

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample Collection (e.g., 60 mL vial) Solvent Add Organic Solvent (e.g., 5 mL Pentane) Sample->Solvent Create headspace Shake Vigorous Shaking (e.g., 2 minutes) Solvent->Shake Separate Phase Separation (Allow to settle) Shake->Separate Partitioning Collect Collect Organic Layer (e.g., 2 µL aliquot) Separate->Collect Inject GC-ECD Injection Collect->Inject Analyze Data Acquisition & Quantification Inject->Analyze

Caption: Workflow for the liquid-liquid extraction of this compound.

Logical Relationship of Key LLE Parameters

LLE_Parameters cluster_solvent Solvent Properties cluster_conditions Extraction Conditions center Extraction Efficiency S_Type Solvent Type (e.g., Pentane) S_Type->center S_Ratio Solvent:Sample Ratio S_Ratio->center pH pH pH->center Ionic Ionic Strength (Salting-out) Ionic->center Time Mixing Time & Vigor Time->center

Caption: Key parameters influencing liquid-liquid extraction efficiency.

References

Application Notes & Protocols: Solid-Phase Microextraction (SPME) for Bromodichloromethane Sampling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sampling and analysis of bromodichloromethane using Solid-Phase Microextraction (SPME). This compound, a trihalomethane (THM), is a common disinfection byproduct found in chlorinated drinking water and is of significant interest due to its potential health effects.[1][2] SPME offers a rapid, solvent-free, and sensitive method for the extraction and concentration of this compound from various matrices, particularly water samples.[3][4]

Introduction to SPME for this compound Analysis

Solid-Phase Microextraction (SPME) is a sample preparation technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample.[3][5] For volatile organic compounds (VOCs) like this compound, Headspace SPME (HS-SPME) is the most common approach.[6][7] In HS-SPME, the fiber is exposed to the vapor phase (headspace) above the sample, allowing for the partitioning of volatile analytes onto the fiber coating. This method is highly effective for complex matrices as it minimizes the extraction of non-volatile components that can interfere with analysis. The extracted analytes are then thermally desorbed from the fiber in the injection port of a gas chromatograph (GC) for separation and detection, typically by mass spectrometry (MS).[5][8]

Experimental Protocols

This section details the methodology for the analysis of this compound in water samples using HS-SPME followed by GC-MS.

2.1. Materials and Reagents

  • SPME Fiber Assembly: A manual or autosampler SPME holder. Fiber selection is critical; a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is a suitable choice for trihalomethanes.[3] Alternatively, a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber can be used for its high sensitivity towards volatile compounds.[8]

  • Sample Vials: 10 or 20 mL amber glass vials with PTFE-lined septa to prevent analyte loss and photodegradation.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a capillary column suitable for VOC analysis (e.g., DB-5ms, HP-5ms).

  • Standards: Certified standard solutions of this compound and an internal standard (e.g., fluorobenzene).[9]

  • Reagents: Reagent-grade water (organic-free), methanol (B129727) (purge-and-trap grade), sodium chloride (analytical grade, baked at 400°C to remove organic contaminants).[10][11]

2.2. Sample Preparation

  • Collect water samples in clean, amber glass bottles with TFE-lined screw caps, ensuring no headspace.

  • If residual chlorine is present, dechlorinate the sample at the time of collection using a quenching agent like sodium thiosulfate.

  • For analysis, transfer a specific volume of the water sample (e.g., 5-10 mL) into a headspace vial.[8][11]

  • To enhance the extraction efficiency by increasing the ionic strength of the sample (salting-out effect), add a precise amount of sodium chloride (e.g., 1.8 g for a 5 mL sample to achieve saturation).[8]

  • If an internal standard is used, spike the sample at this stage.

  • Immediately cap the vial tightly with a PTFE-lined septum.

2.3. Headspace SPME Procedure

  • Place the sample vial in a heated autosampler tray or a water bath equipped with a magnetic stirrer.

  • Allow the sample to equilibrate at a set temperature (e.g., 25-45°C) for a specific time (e.g., 5-15 minutes) with consistent agitation (e.g., 800 rpm).[1][8]

  • Expose the SPME fiber to the headspace of the vial for a predetermined extraction time (e.g., 10-30 minutes).[8][11] It is crucial to keep the extraction time and temperature consistent across all samples and standards for reproducibility.[5]

  • After extraction, retract the fiber into the needle and immediately transfer it to the GC injector for desorption.

2.4. GC-MS Analysis

  • Injector: Set the injector temperature to 230-250°C for thermal desorption.[8][11] The desorption is typically performed in splitless mode for a short duration (e.g., 2-3 minutes) to ensure the complete transfer of analytes to the column.[8][11]

  • Carrier Gas: Use helium at a constant flow rate.

  • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 35-40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 200-250°C).

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

2.5. Fiber Conditioning and Carryover Prevention

New SPME fibers should be conditioned according to the manufacturer's instructions, typically by heating them in the GC injector.[12] To prevent carryover between analyses, especially after analyzing high-concentration samples, the fiber should be baked in a high-temperature injection port for a short period (e.g., 2 minutes) between runs.[13]

Data Presentation

The following table summarizes typical quantitative data for the analysis of this compound and other trihalomethanes using SPME-GC-MS, compiled from various studies.

ParameterChloroformThis compoundDibromochloromethaneBromoformReference
Limit of Detection (LOD) <100 ng/L<100 ng/L<100 ng/L<100 ng/L[6]
0.8 µg/L0.05 µg/L0.01 µg/L0.01 µg/L[14]
Linear Range 0.8–50 µg/L0.05–20 µg/L0.01–20 µg/L0.01–20 µg/L[14]
Three orders of magnitudeThree orders of magnitudeThree orders of magnitudeThree orders of magnitude[6]
Recovery 80-120%80-120%80-120%Not Reported[9]
86-95%86-95%86-95%86-95%[1]

Visualizations

The following diagrams illustrate the experimental workflow and key factors influencing the SPME process.

SPME_Workflow cluster_SamplePrep Sample Preparation cluster_SPME SPME Extraction cluster_Analysis GC-MS Analysis Sample Water Sample Collection Vial Transfer to Vial Sample->Vial Salt Add Salt (NaCl) Vial->Salt Spike Spike Internal Standard Salt->Spike Cap Seal Vial Spike->Cap Equilibrate Equilibrate and Agitate Cap->Equilibrate Expose Expose Fiber to Headspace Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Injector Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis Detect->Data

Caption: Experimental workflow for this compound analysis using HS-SPME-GC-MS.

SPME_Factors cluster_Fiber Fiber Properties cluster_Sample Sample Conditions cluster_Extraction Extraction Parameters center SPME Efficiency Coating Coating Material & Thickness Coating->center Matrix Sample Matrix Matrix->center pH pH pH->center IonicStrength Ionic Strength (Salt) IonicStrength->center Time Extraction Time Time->center Temp Extraction Temperature Temp->center Agitation Agitation/Stirring Agitation->center Volume Headspace Volume Volume->center

Caption: Key factors influencing the efficiency of the SPME process.

SPME_Advantages_Disadvantages cluster_Advantages Advantages of SPME cluster_Disadvantages Limitations of SPME Solventless Solvent-Free Operation Rapid Rapid Extraction Sensitive High Sensitivity Automated Amenable to Automation Reusable Reusable Fibers Fragility Fiber Fragility Carryover Sample Carryover MatrixEffects Matrix Effects Cost Initial Cost of Fibers LimitedVolume Limited Sample Volume

Caption: Advantages and limitations of the Solid-Phase Microextraction technique.

References

Application Notes and Protocols for the Analysis of Volatile Organic Compounds, Including Bromodichloromethane, Using EPA Method 524.2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPA Method 524.2 is a widely adopted regulatory method for the identification and quantification of purgeable volatile organic compounds (VOCs) in drinking water, groundwater, and surface water.[1][2] This method is crucial for ensuring water quality and safety by detecting potentially harmful substances, such as Bromodichloromethane, a common disinfection byproduct.[1][3] The methodology relies on purge and trap concentration followed by gas chromatography/mass spectrometry (GC/MS), which provides high sensitivity and specificity.[2][4] This document provides detailed application notes and a comprehensive protocol for the successful implementation of EPA Method 524.2 in a laboratory setting.

Principle of the Method

The core of EPA Method 524.2 involves the extraction of VOCs from an aqueous sample by bubbling an inert gas (purging) through it.[2][5] The purged analytes are then trapped on a sorbent material.[2] Following the purge step, the trap is rapidly heated and backflushed with an inert gas to desorb the trapped VOCs into a gas chromatograph.[2] The GC separates the individual compounds, which are then detected and quantified by a mass spectrometer.[2][4] Identification of the compounds is achieved by comparing their mass spectra and retention times with those of known standards.[2]

Experimental Protocols

1. Sample Collection, Preservation, and Handling

Proper sample collection and preservation are critical to obtaining accurate results.

  • Sample Collection: Collect samples in 40-mL borosilicate glass vials with screw caps (B75204) and PTFE-faced silicone septa. Ensure vials are completely filled to avoid any headspace, which could lead to loss of volatile analytes.

  • Dechlorination: For samples containing residual chlorine, add 25 mg of ascorbic acid to the vial prior to sample collection.

  • Preservation: After dechlorination, acidify the sample to a pH < 2 by adding two drops of 1:1 hydrochloric acid (HCl).[5] This is done to minimize bacterial degradation of the analytes.[5]

  • Storage: Samples should be stored at or below 6°C, but not frozen, and analyzed within 14 days of collection.[3]

2. Instrumentation and Materials

The following instrumentation and materials are required for the analysis:

  • Purge and Trap System: A system with a purging device, a sorbent trap (e.g., Tenax®/Silica gel/CMS), and a desorber is necessary.[5]

  • Gas Chromatograph/Mass Spectrometer (GC/MS): The GC should have a capillary column and be capable of temperature programming.[1] The MS should be capable of scanning from 35 to 260 amu and meeting the tuning criteria for 4-bromofluorobenzene (BFB).[1][6]

  • Reagents and Standards: Reagent water (free of interferences), methanol, standard stock solutions of target analytes (including this compound), internal standards (e.g., fluorobenzene), and surrogates (e.g., 1,2-dichlorobenzene-d4, BFB) are required.[1][3]

3. Analytical Procedure

The following steps outline the analytical procedure:

  • System Blank Analysis: Before analyzing any samples, a system blank (reagent water) must be analyzed to ensure the system is free from contamination.

  • Instrument Tuning: The GC/MS must be tuned to meet the criteria for BFB as specified in the method.[1][6] This ensures proper mass calibration and spectral performance.[6]

  • Calibration: Perform an initial multi-point calibration with at least five concentration levels to establish the linear range of the instrument.[1] The calibration curve is generated by plotting the response factor against the concentration of the analytes.

  • Sample Analysis:

    • Bring the sample to room temperature.

    • Introduce a 5 mL or 25 mL aliquot of the sample into the purging device.[1][5] A 5 mL sample is often preferred if sensitivity allows.[1]

    • Add the internal standard and surrogate solution to the sample.[2]

    • Purge the sample with helium at a flow rate of 40 mL/min for 11 minutes at ambient temperature.[5]

    • Desorb the trapped analytes by heating the trap and backflushing with helium into the GC/MS system. A typical desorb time is 4 minutes.[3][5]

    • Acquire data using the GC/MS system.

  • Data Analysis: Identify and quantify the target analytes in the sample by comparing the retention times and mass spectra to the calibration standards. The concentration of each analyte is calculated using the internal standard calibration technique.[2]

Data Presentation

Table 1: Typical Purge and Trap Parameters

ParameterSettingReference
Purge GasHelium[5]
Purge Flow Rate40 mL/min[5]
Purge Time11 min[5]
Sample TemperatureAmbient[5]
Desorb Time4 min[5]
Desorb Temperature180-250 °C[5]
Trap Bake Time5-10 min[5]
Trap Bake Temperature200-260 °C[5]

Table 2: Example Gas Chromatography and Mass Spectrometry Conditions

ParameterSettingReference
Gas Chromatograph
ColumnDB-624 or equivalent (e.g., 20 m x 0.18 mm, 1 µm film thickness)[3]
Injection PortSplit/Splitless[3]
Inlet Temperature200 °C[3]
Oven ProgramInitial: 35 °C, hold for 2 min; Ramp: 16 °C/min to 220 °C, hold for 2 min[3]
Carrier GasHelium[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[6]
Source Temperature230 °C[6]
Quadrupole Temperature150 °C[6]
Mass Range35-260 amu[1][6]
Scan ModeFull Scan[6]

Table 3: Quantitative Data for this compound and Other Selected VOCs

CompoundQuantitation Ion (m/z)Confirming Ions (m/z)Method Detection Limit (MDL) (µg/L)
This compound 83 85, 127, 129 0.02 - 0.5
Chloroform83850.03 - 0.5
Benzene78770.02 - 0.5
Toluene91920.03 - 0.5
Vinyl Chloride62640.04 - 0.5

MDL values are instrument and matrix dependent. The provided range is based on typical performance.[1][7]

Table 4: Quality Control (QC) Acceptance Criteria

QC CheckParameterAcceptance CriteriaReference
BFB Tune Check Ion Abundance RatiosAs specified in EPA Method 524.2[1]
Initial Calibration Relative Standard Deviation (%RSD)≤ 20%[7]
Continuing Calibration Verification % Difference (%D)≤ 20%[6]
Laboratory Reagent Blank Analyte ConcentrationBelow Method Detection Limit
Laboratory Fortified Blank Recovery70-130%[2]
Internal Standard Response Area and Retention TimeWithin established limits[2]
Surrogate Recovery Recovery70-130%[2]

Mandatory Visualization

EPA_524_2_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (40 mL VOA vial) Dechlorination 2. Dechlorination (Ascorbic Acid) SampleCollection->Dechlorination Preservation 3. Preservation (HCl to pH < 2) Dechlorination->Preservation Storage 4. Storage (≤ 6°C) Preservation->Storage Purge 5. Purge (Inert Gas) Storage->Purge Introduce Sample Trap 6. Trap (Sorbent Material) Purge->Trap Desorb 7. Desorb (Heat & Backflush) Trap->Desorb GC_Separation 8. GC Separation (Capillary Column) Desorb->GC_Separation MS_Detection 9. MS Detection (Mass Analyzer) GC_Separation->MS_Detection DataAcquisition 10. Data Acquisition MS_Detection->DataAcquisition Identification 11. Identification (Retention Time & Mass Spectrum) DataAcquisition->Identification Quantification 12. Quantification (Internal Standard Method) Identification->Quantification Reporting 13. Reporting Quantification->Reporting

Caption: Experimental workflow for EPA Method 524.2.

References

Animal Models for Studying Bromodichloromethane Carcinogenicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloromethane (BDCM) is a disinfection byproduct commonly found in chlorinated drinking water.[1][2] It is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from experimental animal studies.[1][2] This document provides detailed application notes and protocols for using animal models to study the carcinogenicity of BDCM, designed for researchers, scientists, and drug development professionals. The information is compiled from extensive reviews of established research, including studies by the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC).

Animal Models and Experimental Design

The most commonly used animal models for assessing BDCM carcinogenicity are the Fischer 344 (F344) rat and the B6C3F1 mouse.[3][4][5] These models have been extensively characterized and have shown susceptibility to BDCM-induced tumors in key target organs.

Table 1: Key Characteristics of Animal Models for BDCM Carcinogenicity Studies

CharacteristicFischer 344 (F344/N) RatB6C3F1 Mouse
Species Rattus norvegicusMus musculus
Strain InbredF1 Hybrid
Typical Sex Used Male and FemaleMale and Female
Primary Target Organs Large Intestine, Kidney, LiverKidney, Liver
Common Routes of Administration Oral Gavage, Drinking WaterOral Gavage, Drinking Water
Study Duration 2 years (chronic)2 years (chronic)

Data Presentation: Summary of Carcinogenic Findings

The carcinogenic effects of BDCM have been evaluated in numerous studies. The following tables summarize the key quantitative data on tumor incidence in F344 rats and B6C3F1 mice following oral administration of BDCM.

Table 2: Carcinogenicity of this compound in F344/N Rats (Oral Gavage in Corn Oil) [4]

SexOrganNeoplasmDose (mg/kg/day)Incidence
MaleLarge IntestineAdenomatous Polyp or Adenocarcinoma (combined)01/50
5010/50
10029/50
MaleKidneyTubular Cell Adenoma or Adenocarcinoma (combined)00/50
505/50
10024/50
FemaleLarge IntestineAdenomatous Polyp or Adenocarcinoma (combined)00/50
505/50
10018/50
FemaleKidneyTubular Cell Adenoma or Adenocarcinoma (combined)01/50
503/50
10012/50

Table 3: Carcinogenicity of this compound in B6C3F1 Mice (Oral Gavage in Corn Oil) [4]

SexOrganNeoplasmDose (mg/kg/day)Incidence
MaleKidneyTubular Cell Adenoma or Adenocarcinoma (combined)00/50
504/50
10013/50
FemaleLiverHepatocellular Adenoma or Carcinoma (combined)04/50
5015/50
10034/50

Table 4: Carcinogenicity of this compound in Male F344/N Rats (Drinking Water) [6]

OrganNeoplasmDose (mg/kg/day)Incidence
LiverHepatocellular Adenoma01/45
3.97/45
20.63/36
LiverHepatocellular Carcinoma01/45
3.91/45
20.63/36
LiverHepatocellular Adenoma or Carcinoma (combined)02/45
3.98/45
20.66/36

Experimental Protocols

The following are detailed protocols for conducting carcinogenicity studies of BDCM in rodents, synthesized from NTP technical reports and general guidelines.

Protocol 1: Two-Year Chronic Carcinogenicity Study via Oral Gavage

1. Animal Model and Husbandry:

  • Species/Strain: Fischer 344/N rats or B6C3F1 mice.
  • Age: 6 weeks at the start of the study.
  • Housing: House animals individually or in small groups in polycarbonate cages with certified hardwood bedding. Maintain a 12-hour light/dark cycle, a temperature of 20-24°C, and a relative humidity of 40-60%.
  • Diet and Water: Provide certified rodent diet and tap water ad libitum.

2. Preparation of Gavage Solutions:

  • Vehicle: Corn oil.
  • Preparation: Prepare BDCM solutions in corn oil at the desired concentrations. Ensure thorough mixing to achieve a homogeneous solution. Prepare fresh solutions weekly and store them protected from light at room temperature.

3. Administration of BDCM:

  • Dosing: Administer BDCM or the vehicle control by oral gavage once daily, 5 days per week, for 104 weeks.
  • Volume: The gavage volume should not exceed 10 mL/kg of body weight for rats and mice. Adjust the volume administered based on the most recent body weight measurement.
  • Technique: Use a stainless steel ball-tipped gavage needle of appropriate size for the animal. Gently restrain the animal and pass the needle over the tongue into the esophagus and down to the stomach. Administer the solution slowly to prevent regurgitation.

4. Observations and Examinations:

  • Clinical Observations: Observe all animals twice daily for signs of toxicity. Record any clinical signs, including changes in behavior, appearance, and palpable masses.
  • Body Weight: Record individual body weights weekly for the first 13 weeks and monthly thereafter.
  • Necropsy: At the end of the 2-year study, perform a complete necropsy on all surviving animals. Euthanize moribund animals and any animals found dead and perform a necropsy.
  • Tissue Collection: Collect all organs and tissues, with special attention to the target organs (kidney, liver, large intestine). Preserve tissues in 10% neutral buffered formalin.

Protocol 2: Two-Year Chronic Carcinogenicity Study via Drinking Water

1. Animal Model and Husbandry:

  • Follow the same procedures as in Protocol 1.

2. Preparation of Dosed Water:

  • Vehicle: Tap water.
  • Preparation: Prepare BDCM solutions in tap water at the desired concentrations. Due to the volatility of BDCM, prepare fresh solutions at least twice a week and store them in sealed containers.

3. Administration of BDCM:

  • Dosing: Provide the dosed water to the animals ad libitum in glass water bottles with sipper tubes.
  • Water Consumption: Measure water consumption weekly per cage to estimate the average daily dose of BDCM per animal.

4. Observations and Examinations:

  • Follow the same procedures as in Protocol 1.

Protocol 3: Histopathological Examination

1. Tissue Processing:

  • After fixation in 10% neutral buffered formalin for at least 24 hours, trim the tissues according to standard pathology guidelines.
  • Process the trimmed tissues through graded alcohols and xylene, and embed in paraffin.

2. Sectioning and Staining:

3. Microscopic Examination:

  • A qualified pathologist should perform a microscopic examination of all tissues from all animals.
  • Kidney: Examine for tubular cell adenomas and adenocarcinomas. Note changes such as cellular atypia, increased mitotic figures, and invasion of surrounding tissues.[7][8]
  • Liver: Examine for hepatocellular adenomas and carcinomas. Look for altered hepatocellular foci, loss of normal lobular architecture, cellular pleomorphism, and vascular invasion.[9][10][11]
  • Large Intestine: Examine for adenomatous polyps and adenocarcinomas. Identify dysplastic epithelial changes, glandular crowding, and invasion through the muscularis mucosae.[12][13][14][15]

Signaling Pathways and Mechanisms of Carcinogenicity

The primary mechanism of BDCM-induced carcinogenicity is believed to involve its metabolic activation, leading to genotoxicity.

Metabolic Activation of this compound

The key enzyme responsible for the metabolic activation of BDCM is Glutathione (B108866) S-transferase theta 1-1 (GSTT1-1).[16][17][18] This enzyme catalyzes the conjugation of BDCM with glutathione (GSH), forming a reactive episulfonium ion intermediate. This intermediate is highly electrophilic and can covalently bind to cellular macromolecules, including DNA, to form DNA adducts.[19]

BDCM_Metabolism BDCM This compound (CHBrCl2) Intermediate Reactive Episulfonium Ion Intermediate BDCM->Intermediate Conjugation GSH Glutathione (GSH) GSH->Intermediate GSTT1 GSTT1-1 GSTT1->Intermediate Catalyzes DNA_Adducts DNA Adducts Intermediate->DNA_Adducts Covalent Binding DNA DNA DNA->DNA_Adducts

Metabolic activation of BDCM by GSTT1-1.
Downstream Effects of DNA Adduct Formation

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. These adducts can lead to several downstream consequences that promote tumor development.

  • Mutations: If not repaired, DNA adducts can cause mispairing during DNA replication, leading to permanent mutations in critical genes, such as oncogenes and tumor suppressor genes.[20]

  • Genomic Instability: The presence of bulky DNA adducts can interfere with DNA replication and transcription, leading to DNA strand breaks and chromosomal aberrations, which contribute to genomic instability.

  • Activation of DNA Damage Response (DDR) Pathways: The cell recognizes DNA adducts as damage and activates complex signaling networks, known as the DNA Damage Response (DDR). Key proteins in this response include ATM and ATR kinases.[21] While the primary role of the DDR is to repair the damage, chronic activation or improper repair can lead to apoptosis or senescence, or in some cases, can be bypassed, allowing cells with damaged DNA to proliferate.

  • Oxidative Stress: The metabolism of BDCM and the subsequent cellular damage can lead to the generation of reactive oxygen species (ROS), causing oxidative stress.[22] Oxidative stress can further damage DNA, lipids, and proteins, and can activate signaling pathways (e.g., NF-κB, MAPK) that promote inflammation, cell proliferation, and survival, all of which contribute to carcinogenesis.[23][24]

Carcinogenesis_Pathway cluster_initiation Initiation cluster_promotion Promotion cluster_progression Progression BDCM This compound Metabolic_Activation Metabolic Activation (GSTT1-1) BDCM->Metabolic_Activation Reactive_Intermediates Reactive Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Oxidative_Stress Oxidative Stress Reactive_Intermediates->Oxidative_Stress Mutations Mutations in Oncogenes & Tumor Suppressor Genes DNA_Adducts->Mutations Genomic_Instability Genomic Instability DNA_Adducts->Genomic_Instability DDR Activation of DNA Damage Response DNA_Adducts->DDR Altered_Signaling Altered Cell Signaling (e.g., MAPK, NF-κB) Mutations->Altered_Signaling Genomic_Instability->Altered_Signaling DDR->Altered_Signaling Oxidative_Stress->Altered_Signaling Increased_Proliferation Increased Cell Proliferation Altered_Signaling->Increased_Proliferation Decreased_Apoptosis Decreased Apoptosis Altered_Signaling->Decreased_Apoptosis Tumor_Formation Tumor Formation Increased_Proliferation->Tumor_Formation Decreased_Apoptosis->Tumor_Formation

Proposed signaling pathway for BDCM-induced carcinogenesis.

Experimental Workflow

The following diagram illustrates a typical workflow for a two-year rodent carcinogenicity study of BDCM.

Experimental_Workflow start Study Start acclimatization Acclimatization (1-2 weeks) start->acclimatization randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Dosing (Gavage or Drinking Water) for 104 Weeks randomization->dosing monitoring Clinical Observations & Body Weight Monitoring dosing->monitoring necropsy Terminal Necropsy & Tissue Collection dosing->necropsy monitoring->dosing histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis & Interpretation histopathology->data_analysis end Study End data_analysis->end

Workflow for a 2-year BDCM carcinogenicity study.

References

Application Notes and Protocols for Bromodichloromethane Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloromethane (BDCM) is a trihalomethane (THM) commonly found as a disinfection byproduct in chlorinated drinking water.[1][2] Its potential carcinogenicity and toxicity make it a compound of significant interest in environmental monitoring and toxicological research.[1][3] Accurate quantification of this compound is crucial for ensuring water quality and for conducting reliable studies in drug development and other scientific fields. This document provides detailed information on analytical standards and reference materials for this compound, along with comprehensive experimental protocols for its analysis.

Analytical Standards and Reference Materials

A variety of analytical standards and certified reference materials (CRMs) are available for the accurate identification and quantification of this compound. These materials are essential for instrument calibration, method validation, and quality control.

Table 1: Commercially Available this compound Analytical Standards and Reference Materials

Product DescriptionSupplierCatalog Number (Example)FormatConcentrationCertificationStorage
This compound analytical standardSigma-Aldrich77101502Neat1000 mgAnalytical Standard2-8°C
EPA 501/601 Trihalomethanes Calibration MixSigma-AldrichCRM47904Multi-component solution in Methanol100 µg/mL of each componentCertified Reference Material (ISO 17034, ISO/IEC 17025)2-8°C
EPA 501/601 Trihalomethanes Calibration MixSigma-AldrichCRM48746Multi-component solution in Methanol200 µg/mL of each componentCertified Reference Material (TraceCERT®)2-8°C
Trihalomethanes MixAccuStandardM-501Multi-component solution in Methanol0.2 mg/mL of each componentCertified Reference Material (ISO 17034)Refrigerator (0-5 °C)
Trihalomethanes Standard SolutionCPAChemF112721Multi-component solution in Methanol200 µg/mL of each componentISO 17034, ISO 17025, ISO 9001Refrigerator (2°C to 8°C)
This compoundLGC StandardsNeat-ISO 17034-
Trihalomethanes - WS certified reference materialSigma-AldrichQCO-002Matrix MaterialLot-specificCertified Reference Material (ISO 17034, ISO/IEC 17025)2-8°C
This compoundCRM LABSTANDARDAST1Y6P1667Neat25 mg, 50 mg, 100 mgAnalytical Standard (≥ 95% purity)-

Experimental Protocols

The analysis of this compound, particularly in environmental samples, is commonly performed using gas chromatography (GC) coupled with various detectors, such as an electron capture detector (ECD) or a mass spectrometer (MS). The United States Environmental Protection Agency (US EPA) has established several standard methods for this purpose.

Protocol 1: Analysis of Trihalomethanes in Drinking Water by Purge and Trap GC (Based on EPA Method 501.1)

This method is designed for the determination of four trihalomethanes, including this compound, in drinking water.[4]

1. Sample Preparation: Purge and Trap

  • Apparatus: Purging device, trap, and desorber.

  • Procedure:

    • An inert gas is bubbled through a 5-mL water sample contained in a purging chamber at ambient temperature.

    • The trihalomethanes are efficiently transferred from the aqueous phase to the vapor phase.

    • The vapor is swept through a sorbent trap where the trihalomethanes are trapped.

    • After purging is complete, the trap is heated and backflushed with the inert gas to desorb the trihalomethanes onto a gas chromatographic column.

2. Gas Chromatography (GC)

  • Column: 1% SP-1000 on Carbopack-B (60/80 mesh).[4]

  • Carrier Gas: Helium at 40 mL/minute.[4]

  • Temperature Program:

    • Isothermal at 45°C for 3 minutes.[4]

    • Ramp at 8°C/minute to 220°C.[4]

    • Hold at 220°C for 15 minutes or until all compounds have eluted.[4]

  • Detector: Halide-specific detector.

3. Quality Control

  • A 2 µg/L check sample should be analyzed daily before analyzing any samples to check instrument status and response factors.[4]

  • Analyze a sample blank to monitor for potential interferences.[4]

Protocol 2: Analysis of Volatile Organic Compounds in Water by GC/MS (Based on EPA Method 524.2)

This method is applicable to the determination of a wide range of volatile organic compounds, including this compound, in drinking water.

1. Sample Preparation: Purge and Trap

  • Follow a similar purge and trap procedure as described in Protocol 1. The specific conditions for the purge and trap system should be optimized as per the instrument manufacturer's instructions.

2. Gas Chromatography/Mass Spectrometry (GC/MS)

  • GC Column: A common choice is a Restek Rtx® VMS column (20 m, 0.18 mm, 1 µm film) or equivalent.[5]

  • Injector: Operate in split mode.[5]

  • Carrier Gas: Helium.

  • MS System: A quadrupole mass spectrometer, such as the Thermo Scientific™ ISQ™ 7000 MS system, can be used.[5]

  • Ion Source: ExtractaBrite™ ion source or similar.[5]

  • Data Acquisition: Full scan mode to identify and quantify the target compounds.

3. Calibration

  • Prepare a calibration curve from a working standard solution (e.g., 25 µg/mL in methanol) diluted to concentrations ranging from 0.05 µg/L to 50 µg/L.[5]

  • Internal and surrogate standards (e.g., 4-bromofluorobenzene and 1,2-dichlorobenzene-d4) should be used to ensure accuracy and precision.[5]

Protocol 3: Liquid-Liquid Extraction GC-ECD (Based on EPA Method 551.1)

This method is suitable for the determination of chlorination disinfection byproducts, including this compound, in drinking water.[6]

1. Sample Preparation: Liquid-Liquid Extraction

  • Procedure:

    • Extract a 50 mL water sample with 3 mL of methyl tert-butyl ether (MTBE) or 5 mL of pentane.[6]

    • Shake vigorously to ensure thorough mixing.

    • Allow the phases to separate.

2. Gas Chromatography with Electron Capture Detection (GC-ECD)

  • Injection: Inject 2 µL of the extract into the GC.[6]

  • Column: Fused silica (B1680970) capillary column.

  • Detector: Linearized electron capture detector.[6]

  • Quantitation: Use procedural standard calibration.[6]

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the analysis of this compound.

General Workflow for this compound Analysis cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection Preservation Preservation (if required) Sample_Collection->Preservation Purge_Trap Purge and Trap (e.g., EPA 501.1/524.2) Preservation->Purge_Trap LLE Liquid-Liquid Extraction (e.g., EPA 551.1) Preservation->LLE GC_MS Gas Chromatography - Mass Spectrometry (GC-MS) Purge_Trap->GC_MS GC_ECD Gas Chromatography - Electron Capture Detector (GC-ECD) LLE->GC_ECD Data_Acquisition Data Acquisition GC_ECD->Data_Acquisition GC_MS->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: Overview of this compound analysis workflow.

Purge and Trap (P&T) GC-MS Workflow A Water Sample (5 mL) B Purging with Inert Gas A->B Step 1 C Volatiles Trapped on Sorbent B->C Step 2 D Thermal Desorption of Trap C->D Step 3 E Injection into GC-MS D->E Step 4 F Separation on GC Column E->F Step 5 G Detection by Mass Spectrometer F->G Step 6 H Data Analysis G->H Step 7

Caption: Detailed Purge and Trap GC-MS process.

Liquid-Liquid Extraction (LLE) GC-ECD Workflow A Water Sample (50 mL) B Add Extraction Solvent (e.g., MTBE) A->B Step 1 C Vigorous Shaking B->C Step 2 D Phase Separation C->D Step 3 E Collect Organic Layer D->E Step 4 F Injection into GC-ECD E->F Step 5 G Separation and Detection F->G Step 6 H Data Analysis G->H Step 7

Caption: Detailed Liquid-Liquid Extraction GC-ECD process.

Conclusion

The selection of an appropriate analytical standard and method is critical for the accurate and reliable quantification of this compound. Certified reference materials ensure traceability and comparability of results. The provided EPA methods offer robust and validated protocols for the analysis of this compound in various matrices, particularly drinking water. Researchers, scientists, and drug development professionals should carefully consider the specific requirements of their application to choose the most suitable standard and analytical approach.

References

Application Notes and Protocols for Accurate Bromodichloromethane Measurement using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloromethane (BDCM) is a trihalomethane (THM) commonly formed as a disinfection byproduct during water chlorination.[1] Due to its potential carcinogenicity, regulatory bodies worldwide have set stringent limits for its presence in drinking water and other matrices.[2] Accurate and precise quantification of BDCM at trace levels is therefore crucial for environmental monitoring, public health protection, and ensuring the safety of pharmaceutical manufacturing processes that utilize chlorinated water.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for quantitative analysis.[3] This method involves the addition of a known amount of a stable, isotopically labeled version of the analyte (e.g., this compound-¹³C) to the sample. This internal standard behaves almost identically to the native analyte throughout sample preparation and analysis, effectively correcting for variations in extraction efficiency, instrumental drift, and matrix effects. This application note provides a detailed protocol for the accurate measurement of this compound in water samples using purge and trap gas chromatography coupled with mass spectrometry (GC-MS) and the principle of isotope dilution.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a method of choice for achieving high accuracy in quantitative analysis. A known amount of an isotopically enriched standard (the "spike") is added to the sample. The spike is a version of the analyte of interest that contains a different isotope (e.g., ¹³C instead of ¹²C). This labeled standard is chemically identical to the native analyte. After allowing the spike to equilibrate with the sample, the mixture is processed and analyzed by mass spectrometry. The mass spectrometer can differentiate between the native analyte and the isotopically labeled standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to that of the labeled standard, the concentration of the analyte in the original sample can be determined with high accuracy, as the ratio is independent of sample volume and recovery during sample preparation.

Experimental Protocols

This protocol is based on the principles outlined in US EPA Methods 524.2 and 1624 for the analysis of volatile organic compounds in water.[3][4]

Reagents and Materials
  • Reagent Water: Purified water, free of interfering organic compounds.

  • Methanol (B129727): Purge and trap grade.

  • This compound (BDCM) Standard: Certified reference material (CRM) of known purity.

  • This compound-¹³C (¹³C-BDCM) Standard: Certified isotopically labeled internal standard.

  • Stock Standard Solution (1000 µg/mL): Prepare by accurately weighing approximately 10 mg of BDCM, dissolving it in methanol, and diluting to 10 mL in a volumetric flask.

  • Labeled Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of ¹³C-BDCM in methanol in the same manner.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock standard solution with methanol to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Labeled Internal Standard Working Solution (5 µg/mL): Dilute the ¹³C-BDCM stock solution with methanol.

  • Calibration Standards: Prepare a series of aqueous calibration standards by adding known volumes of the working standard solutions to reagent water in 40 mL purge and trap vials. Each calibration standard should also be spiked with a constant amount of the labeled internal standard working solution.

  • Hydrochloric Acid (HCl): For sample preservation.

  • Sodium Thiosulfate (B1220275): For dechlorination of samples.

  • Purge and Trap Vials: 40 mL, with PTFE-lined septa.

Sample Collection and Preservation
  • Collect water samples in 40 mL purge and trap vials.

  • If residual chlorine is present, add approximately 3 mg of sodium thiosulfate to the vial before sample collection.

  • To preserve the sample, add 2-3 drops of concentrated HCl to adjust the pH to <2.

  • Fill the vials to overflowing, ensuring no air bubbles are trapped.

  • Store samples at 4°C until analysis.

Sample Preparation and Analysis
  • Spiking: To each 5 mL of sample (or an appropriate volume), add a known amount of the ¹³C-BDCM working solution. The concentration of the internal standard should be in the mid-range of the calibration curve.

  • Purge and Trap:

    • Use a purge and trap system connected to the GC-MS.

    • Purge the sample with an inert gas (e.g., helium or nitrogen) at a flow rate of 40 mL/min for 11 minutes at ambient temperature.

    • The purged volatile compounds are trapped on a sorbent trap (e.g., Tenax®).

  • Desorption and GC-MS Analysis:

    • After purging, rapidly heat the trap (e.g., to 250°C) and backflush with the carrier gas to desorb the trapped compounds onto the GC column.

    • Separate the compounds using a capillary GC column (e.g., DB-624).

    • Detect the compounds using a mass spectrometer operating in Selected Ion Monitoring (SIM) mode.

GC-MS Operating Conditions
ParameterValue
Gas Chromatograph
ColumnDB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
Carrier GasHelium at a constant flow of 1.2 mL/min
Inlet Temperature200°C
Oven Program35°C for 5 min, ramp to 170°C at 10°C/min, then to 220°C at 20°C/min, hold for 3 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp.250°C
Acquisition ModeSelected Ion Monitoring (SIM)
Dwell Time60 ms
Selected Ion Monitoring (SIM) Parameters
CompoundQuantitation Ion (m/z)Confirmation Ion(s) (m/z)
This compound8385, 129, 131
This compound-¹³C8486, 130, 132

Data Presentation

The following table summarizes typical quantitative data for the analysis of this compound by IDMS.

ParameterThis compoundReference
Calibration Range 0.5 - 200 µg/L[3]
Limit of Detection (LOD) 0.03 µg/L[3]
Limit of Quantification (LOQ) 0.1 µg/L[3]
Precision (%RSD) < 5%[3]
Accuracy (% Recovery) 95 - 105%[3]

Mandatory Visualization

Isotope Dilution Mass Spectrometry Workflow

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Spike Add Known Amount of This compound-¹³C Sample->Spike Spiking Equilibrate Equilibration Spike->Equilibrate PT Purge and Trap Equilibrate->PT GC Gas Chromatography (Separation) PT->GC MS Mass Spectrometry (Detection) GC->MS MeasureRatio Measure Ion Ratio (BDCM / ¹³C-BDCM) MS->MeasureRatio Calculate Calculate Concentration MeasureRatio->Calculate Result Final Result Calculate->Result

Caption: Workflow for this compound analysis by IDMS.

Logical Relationship of IDMS Components

IDMS_Principle cluster_process Analytical Process Analyte Native Analyte (this compound) IS Isotopically Labeled Internal Standard (this compound-¹³C) Analyte->IS Sample Sample Matrix Analyte->Sample Subject to Matrix Effects Extraction Extraction Analyte->Extraction IS->Sample IS->Extraction Sample->Extraction Instrument GC-MS Analysis Extraction->Instrument Result Accurate Quantification Instrument->Result

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Application Notes and Protocols: Bromodichloromethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloromethane (CHBrCl₂) is a versatile C1 building block in organic synthesis, primarily utilized as a precursor to the highly reactive dichlorocarbene (B158193) (:CCl₂). This intermediate is a key species in the formation of gem-dichlorocyclopropanes, which are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Beyond its role in carbene chemistry, this compound also participates in various radical reactions, including atom transfer radical addition (ATRA) and polymerization initiation, making it a valuable reagent for the construction of diverse molecular architectures.

These application notes provide a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the research and development laboratory.

Dichlorocyclopropanation of Alkenes

The most prominent application of this compound is in the synthesis of gem-dichlorocyclopropanes via the generation of dichlorocarbene. The reaction proceeds through the α-elimination of HBr from this compound in the presence of a base. A highly efficient and widely used method for this transformation is phase-transfer catalysis (PTC), which facilitates the reaction between an aqueous base and an organic substrate.

General Reaction Scheme

The overall transformation involves the dehydrobromination of this compound by a strong base to form dichlorocarbene, which then undergoes a [1+2] cycloaddition with an alkene to yield the corresponding gem-dichlorocyclopropane.

A CHBrCl₂ C :CCl₂ A->C - HBr B Base B->C E gem-Dichlorocyclopropane C->E D Alkene D->E cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_flask Combine Styrene, CH₂Cl₂, BTEAC add_naoh Add 50% aq. NaOH setup_flask->add_naoh add_chbrcl2 Add CHBrCl₂ dropwise add_naoh->add_chbrcl2 stir Stir at RT or gentle reflux add_chbrcl2->stir monitor Monitor by TLC/GC stir->monitor quench Dilute with H₂O & CH₂Cl₂ monitor->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with H₂O & aq. NH₄Cl extract->wash dry Dry and Concentrate wash->dry purify Purify dry->purify cluster_reactants Reactants cluster_process Process cluster_product Product A Alkene F Radical Addition A->F B CHBrCl₂ E •CHCl₂ radical generation B->E C Photoinitiator D Visible Light (Initiation) C->D D->E E->F G Atom Transfer F->G G->E propagates chain H ATRA Adduct G->H

Application Note & Protocol: Measurement of Bromodichloromethane in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloromethane (BDCM) is a trihalomethane that can be found as a byproduct of water chlorination. Exposure to BDCM is of interest in toxicological and pharmaceutical research due to its potential health effects. Accurate quantification of BDCM in biological tissues is crucial for understanding its toxicokinetics, including its absorption, distribution, metabolism, and excretion. This document provides a detailed protocol for the measurement of BDCM in biological tissues using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and robust analytical technique for volatile organic compounds (VOCs).[1]

Data Presentation: Quantitative Levels of this compound in Biological Tissues

The following table summarizes available data on this compound concentrations in various biological tissues. It is important to note that concentrations can vary significantly based on the species, exposure route, dose, and the analytical method employed. The data presented here are for illustrative purposes and are derived from specific studies.

Biological MatrixSpeciesConcentration / LevelExposure Conditions / Notes
Adipose Tissue HumanDetected (qualitative)General population exposure.[2]
Blood Human0.4 - 4.1 ng/L (Cmax)Following oral ingestion of 146 ng/kg 13C-BDCM.[3]
Blood Human39 - 170 ng/LFollowing 1-hour dermal exposure to 155 ng/kg 13C-BDCM.[3]
Liver Rat1-3% of administered dose24 hours after a single oral dose of [14C]BDCM.[4][5]
Kidney RatSignificant concentration24 hours after a single oral dose of [14C]BDCM.[4]
Milk Rat0.38 µg/gAfter exposure to 112 mg/kg/day.[6]

Metabolic Pathways of this compound

This compound is primarily metabolized in the liver through two main pathways: Cytochrome P450 (CYP450) oxidation and Glutathione (B108866) (GSH) conjugation.[7] Understanding these pathways is essential for interpreting toxicological data.

Cytochrome P450 Oxidation Pathway

The predominant pathway for BDCM metabolism is oxidation by cytochrome P450 enzymes, particularly CYP2E1.[7] This pathway leads to the formation of reactive intermediates.

CYP450_Metabolism BDCM This compound (CHBrCl2) Intermediate1 Bromodichloromethanol (HO-CBrCl2) BDCM->Intermediate1 CYP450 (CYP2E1) Phosgene Phosgene (COCl2) Intermediate1->Phosgene Spontaneous HBr Hydrobromic Acid (HBr) Intermediate1->HBr Spontaneous CO2 Carbon Dioxide (CO2) Phosgene->CO2 Hydrolysis HCl Hydrochloric Acid (HCl) Phosgene->HCl Hydrolysis

Figure 1. Cytochrome P450 oxidation pathway of this compound.
Glutathione Conjugation Pathway

A secondary but toxicologically significant pathway involves the conjugation of BDCM with glutathione, catalyzed by glutathione S-transferases (GSTs), particularly GSTT1-1.[5][8] This pathway can lead to the formation of DNA-reactive intermediates.

GSH_Conjugation BDCM This compound (CHBrCl2) GSH_Adduct S-(dichloromethyl) glutathione BDCM->GSH_Adduct GSH, GSTT1-1 Formaldehyde Formaldehyde GSH_Adduct->Formaldehyde Hydrolysis DNA_Adducts DNA Adducts GSH_Adduct->DNA_Adducts Electrophilic Attack

Figure 2. Glutathione conjugation pathway of this compound.

Experimental Workflow for BDCM Analysis in Biological Tissues

The following diagram outlines the general workflow for the analysis of this compound in biological tissue samples.

Experimental_Workflow Sample_Collection Tissue Sample Collection (e.g., Liver, Kidney, Fat) Homogenization Tissue Homogenization Sample_Collection->Homogenization Extraction Extraction of BDCM (Headspace, Purge & Trap, or Solvent Extraction) Homogenization->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing Results Results Reporting Data_Processing->Results

Figure 3. General experimental workflow for BDCM analysis.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the quantification of this compound in biological tissues. The choice of extraction method will depend on the tissue type and the desired sensitivity.

Sample Preparation: Tissue Homogenization

Objective: To create a uniform sample matrix for efficient extraction of BDCM.

Materials:

  • Biological tissue sample (e.g., liver, kidney, adipose tissue)

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Phosphate-buffered saline (PBS), pH 7.4, ice-cold

  • Analytical balance

  • Centrifuge tubes

Protocol:

  • Accurately weigh approximately 0.5 - 1.0 g of the frozen biological tissue.

  • Place the weighed tissue in a pre-chilled centrifuge tube.

  • Add 2-3 volumes of ice-cold PBS to the tissue.

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Store the homogenate at -80°C until extraction.

Extraction Method A: Static Headspace (HS) GC-MS

Objective: To partition volatile BDCM from the tissue homogenate into the headspace of a sealed vial for injection into the GC-MS. This method is suitable for a wide range of tissue types.

Materials:

  • Tissue homogenate

  • Headspace vials (e.g., 20 mL) with PTFE-lined septa and caps

  • Saturated sodium chloride (NaCl) solution

  • Internal standard (e.g., bromochloromethane-d2 (B121628) or 1,2-dichlorobenzene-d4)

  • Headspace autosampler

  • GC-MS system

Protocol:

  • Pipette a known volume (e.g., 1 mL) of the tissue homogenate into a headspace vial.

  • Add a known amount of internal standard.

  • Add a saturated NaCl solution to increase the ionic strength and promote the partitioning of BDCM into the headspace.

  • Immediately seal the vial with a PTFE-lined septum and cap.

  • Incubate the vial in the headspace autosampler at a controlled temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow for equilibration between the sample and the headspace.

  • Following incubation, a heated, gas-tight syringe on the autosampler will withdraw a known volume of the headspace gas and inject it into the GC-MS.

Extraction Method B: Purge and Trap (P&T) GC-MS

Objective: To efficiently extract and concentrate BDCM from the tissue homogenate, offering higher sensitivity than static headspace. This method is particularly suitable for aqueous-based samples.

Materials:

  • Tissue homogenate

  • Purge and trap concentrator system

  • Inert gas (e.g., helium or nitrogen)

  • Internal standard

  • GC-MS system

Protocol:

  • Place a known volume of the tissue homogenate into the purging vessel of the P&T system.

  • Add the internal standard.

  • Purge the sample with an inert gas at a controlled flow rate (e.g., 40 mL/min) for a specific time (e.g., 11 minutes). The volatile BDCM is swept from the sample onto an adsorbent trap.

  • After purging, the trap is rapidly heated to desorb the trapped analytes, which are then transferred to the GC-MS for analysis.

Extraction Method C: Solvent Extraction GC-MS

Objective: To extract BDCM from tissues with high lipid content, such as adipose tissue.

Materials:

  • Tissue homogenate (from adipose tissue)

  • Organic solvent (e.g., hexane (B92381) or pentane), high purity

  • Anhydrous sodium sulfate (B86663)

  • Internal standard

  • Vortex mixer

  • Centrifuge

  • GC autosampler vials

Protocol:

  • To a known amount of adipose tissue homogenate, add a precise volume of organic solvent and the internal standard.

  • Vortex the mixture vigorously for 2-3 minutes to ensure thorough extraction.

  • Centrifuge the sample to separate the organic layer from the aqueous/solid phase.

  • Carefully transfer the organic supernatant to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Transfer a portion of the dried extract to a GC autosampler vial for analysis.

GC-MS Analysis

Objective: To separate and quantify this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compounds (e.g., DB-624, Rtx-VMS)

Typical GC-MS Parameters:

ParameterSetting
Injector Temperature 200°C
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Oven Program Initial: 40°C (hold for 2 min) Ramp: 10°C/min to 220°C (hold for 2 min)
Transfer Line Temp 250°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 45-300) or Selected Ion Monitoring (SIM)
Quantifier Ion (BDCM) m/z 83, 85
Qualifier Ions (BDCM) m/z 127, 129

Note: These parameters should be optimized for the specific instrument and column used.

Quality Control and Quantification

Calibration:

  • Prepare a series of calibration standards of BDCM in a suitable matrix (e.g., control tissue homogenate or a surrogate matrix) at concentrations bracketing the expected sample concentrations.

  • Spike each calibration standard with the same amount of internal standard as the samples.

  • Analyze the calibration standards using the chosen extraction and GC-MS method.

  • Generate a calibration curve by plotting the ratio of the peak area of BDCM to the peak area of the internal standard against the concentration of BDCM.

Quantification:

  • Analyze the tissue samples using the same method as the calibration standards.

  • Calculate the ratio of the peak area of BDCM to the peak area of the internal standard in each sample.

  • Determine the concentration of BDCM in the samples by interpolating from the calibration curve.

Method Validation: The analytical method should be validated to ensure accuracy and precision. Key validation parameters include:

  • Linearity: Assessed from the calibration curve (R² > 0.99).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing low-level standards.

  • Precision: Assessed by replicate analyses of spiked control samples at different concentrations (expressed as relative standard deviation, RSD%).

  • Accuracy: Determined by analyzing spiked control samples and calculating the percent recovery.[9]

Conclusion

The protocol described provides a robust framework for the quantitative analysis of this compound in biological tissues. The selection of the appropriate extraction method is critical and should be based on the tissue matrix and the required sensitivity. Adherence to good laboratory practices and proper method validation are essential for obtaining reliable and reproducible results, which are fundamental for advancing research in toxicology and drug development.

References

Application Notes & Protocols: Spectrophotometric Determination of Bromodichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative determination of bromodichloromethane (BDCM), a common disinfection byproduct in chlorinated water, using a simple and cost-effective spectrophotometric method based on the Fujiwara reaction. This method is suitable for the analysis of BDCM in various aqueous samples.

Principle

The spectrophotometric determination of this compound is based on the Fujiwara reaction. In this reaction, polyhalogenated aliphatic compounds react with pyridine (B92270) in an alkaline medium to produce a reddish-pink colored polymethine dye. The intensity of the color produced is directly proportional to the concentration of this compound in the sample and is measured spectrophotometrically at a specific wavelength.

Quantitative Data Summary

The following table summarizes the quantitative data for the spectrophotometric determination of trihalomethanes, including this compound, using the Fujiwara reaction.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)531 nm[1]
Linear Range0.2 - 8 µg/mL[1]
Detection Limit187 ng/mL[1]
Optimal Reaction Time in Boiling Water4 minutes[1]
Alternative Reaction Time at 100°C0.5 - 10 minutes[2]

Experimental Protocol

This protocol details the step-by-step procedure for the determination of this compound in an aqueous sample.

1. Reagents and Materials:

  • Pyridine (Analytical Grade)

  • Potassium Hydroxide (B78521) (KOH) Solution (10 M): Dissolve 56.1 g of KOH pellets in deionized water and make up to 100 mL. Caution: This solution is highly corrosive. Handle with appropriate personal protective equipment (PPE).

  • This compound Standard Stock Solution (e.g., 1000 µg/mL): Prepare by accurately weighing and dissolving pure this compound in a suitable solvent like methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to cover the desired concentration range (e.g., 0.2, 1, 2, 5, 8 µg/mL).

  • Test tubes

  • Pipettes

  • Water bath

  • Ice bath

  • Spectrophotometer

  • Cuvettes

2. Sample Preparation:

  • For water samples with low concentrations of this compound (< 1 µg/mL), a preconcentration step may be necessary.[1] This can be achieved by adsorbing the analyte onto a solid-phase extraction (SPE) cartridge (e.g., Amberlite XAD-4 resin) and subsequently eluting with pyridine.[1]

  • For samples within the linear range, no pre-treatment is required.

3. Experimental Procedure:

  • Pipette 2.0 mL of the water sample or standard solution into a test tube.

  • Add 2.0 mL of pyridine to the test tube and mix well.

  • Carefully add 4.0 mL of 10 M potassium hydroxide solution to the mixture.[1] Mix thoroughly.

  • Place the test tube in a boiling water bath for 4 minutes.[1]

  • Immediately transfer the test tube to an ice bath for 2 minutes to stop the reaction.[1]

  • Allow the tube to equilibrate to room temperature for 20 minutes.[1]

  • A two-phase system will be observed. Carefully transfer the upper, colored pyridine layer to a cuvette.

  • Measure the absorbance of the solution at 531 nm against a reagent blank.[1] The reagent blank is prepared by following the same procedure using 2.0 mL of deionized water instead of the sample.

4. Calibration Curve:

  • Prepare a series of this compound standards of known concentrations.

  • Follow the experimental procedure (steps 3.1-3.8) for each standard.

  • Plot a graph of absorbance versus the concentration of this compound.

  • Determine the concentration of this compound in the unknown sample by interpolating its absorbance value on the calibration curve.

Diagrams

Fujiwara_Reaction_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis sample Aqueous Sample (2.0 mL) mix1 Mix sample->mix1 pyridine Pyridine (2.0 mL) pyridine->mix1 koh 10 M KOH (4.0 mL) mix2 Mix koh->mix2 mix1->mix2 boil Boil (4 min) mix2->boil cool Cool in Ice Bath (2 min) boil->cool equilibrate Equilibrate to RT (20 min) cool->equilibrate phase_sep Phase Separation equilibrate->phase_sep transfer Transfer Upper Layer phase_sep->transfer measure Measure Absorbance at 531 nm transfer->measure

Caption: Experimental workflow for the spectrophotometric determination of this compound.

Fujiwara_Reaction_Mechanism BDCM This compound (CHBrCl2) Intermediate1 Dichlorocarbene (:CCl2) BDCM->Intermediate1 + OH- Pyridine Pyridine Intermediate2 Pyridinium Ylide Pyridine->Intermediate2 + :CCl2 Base Base (OH-) Colored_Product Polymethine Dye (Colored Product) Intermediate2->Colored_Product + Pyridine, OH-

Caption: Simplified proposed reaction pathway for the Fujiwara reaction with this compound.

References

Novel Sensors for Real-Time Bromodichloromethane Monitoring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The continuous and real-time monitoring of bromodichloromethane (BDCM), a common disinfection byproduct in drinking water with potential carcinogenic effects, is a critical challenge in ensuring water quality and public health. Traditional chromatographic methods, while accurate, are laboratory-bound and do not permit in-situ, real-time analysis. This document provides detailed application notes and protocols for two novel sensor technologies adaptable for the real-time monitoring of BDCM: an Electrochemical Sensor Array (Electronic Tongue) and a Molecularly Imprinted Polymer (MIP)-based Electrochemical Sensor.

These notes are intended for researchers, scientists, and water quality professionals engaged in the development and application of advanced sensing technologies for environmental monitoring.

Application Note 1: Electrochemical Sensor Array for Brominated Trihalomethane Detection

This application note describes the fabrication and operation of an "electronic tongue," a sensor array composed of nanostructured conductive polymer films, for the detection of brominated trihalomethanes (THMs), including this compound, in aqueous solutions. The detection principle is based on electrochemical impedance spectroscopy (EIS), where the interaction of THMs with the polymer films induces a measurable change in the electrical impedance of the sensor array.

Quantitative Performance Data

The performance of the electrochemical sensor array is characterized by its detection limits for various brominated THMs. The use of different polymer combinations in the array allows for varied sensitivity, enabling a broader analytical capability.

Sensor Unit CompositionAnalyteLimit of Detection (mg/L)
1 Layer of AHS/POEAThis compound0.02
1 Layer of AHS/POEADibromochloromethane0.09
1 Layer of AHS/POEABromoform0.04
1 Layer of POEA/SLThis compound0.02
1 Layer of POEA/SLDibromochloromethane0.06
1 Layer of POEA/SLBromoform0.03
(Data synthesized from Carvalho et al., 2007)[1][2]

AHS: Aquatic Humic Substances, POEA: Poly(o-ethoxyaniline), SL: Sulfonated Lignin

Experimental Protocols

1. Materials and Reagents:

  • Gold Interdigitated Electrodes

  • Polyaniline (PANI)

  • Poly(o-ethoxyaniline) (POEA)

  • Aquatic Humic Substances (AHS)

  • Sulfonated Lignin (SL)

  • N-Methyl-2-Pyrrolidone (NMP)

  • Milli-Q Water

  • This compound, Dibromochloromethane, Bromoform standards (99.9% purity)

2. Preparation of Polymer Solutions:

  • Prepare aqueous solutions of AHS and SL at a concentration of 10⁻³ mol/L, adjusting the pH to 5.0.

  • Dissolve PANI in NMP to a concentration of 10⁻³ mol/L.

  • Synthesize POEA via chemical polymerization of o-ethoxyaniline in an acidic medium using an oxidant like ammonium (B1175870) persulfate. Dissolve the resulting POEA in an appropriate solvent to a concentration of 10⁻³ mol/L.

3. Sensor Fabrication via Layer-by-Layer (LbL) Deposition:

  • Clean the gold interdigitated electrodes thoroughly.

  • Deposit nanostructured polymer films onto the electrodes using the LbL technique.

  • For each layer, immerse the electrode in the respective polymer solution for 3 minutes.

  • Alternate between different polymer solutions to create the desired layered structure (e.g., a single layer of mixed AHS and POEA).

  • After deposition, rinse the electrodes with Milli-Q water and dry them.

4. Experimental Workflow for Detection:

  • Prepare a stock solution of the target THM (e.g., this compound) at 10 mg/L in Milli-Q water (pH 6.5).

  • Create a series of diluted solutions with concentrations ranging from 0.05 mg/L to 8.0 mg/L.

  • Connect the fabricated sensor array to an impedance analyzer.

  • Immerse the sensor array in the sample solutions.

  • Perform impedance spectroscopy measurements over a frequency range of 1 Hz to 1 MHz.

  • Record the capacitance or impedance values, particularly at a frequency of 1 kHz where significant variations are observed.

  • Analyze the data using Principal Component Analysis (PCA) to distinguish between different THMs and their concentrations.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_prep Sensor Fabrication cluster_detection Detection Workflow PANI Polyaniline (PANI) in NMP LbL Layer-by-Layer Deposition (3 min immersion/layer) PANI->LbL POEA Poly(o-ethoxyaniline) (POEA) POEA->LbL AHS Aquatic Humic Substances (AHS) AHS->LbL SL Sulfonated Lignin (SL) SL->LbL Electrode Gold Interdigitated Electrode Electrode->LbL Sensor Sensor LbL->Sensor Coated Sensor Array Immersion Immerse Sensor Array Sensor->Immersion Sample Aqueous Sample containing BDCM Sample->Immersion EIS Impedance Spectroscopy (1 Hz - 1 MHz) Immersion->EIS Data Capacitance Data (at 1 kHz) EIS->Data PCA Principal Component Analysis Data->PCA Result Detection & Quantification PCA->Result

Figure 1: Experimental workflow for the fabrication and use of the electrochemical sensor array.

G BDCM This compound (BDCM) Molecule Polymer Conducting Polymer Film (e.g., POEA/SL) BDCM->Polymer Adsorption / Interaction Interface Electrode-Electrolyte Interface Polymer->Interface Alters interfacial properties (capacitance, resistance) Impedance Change in Impedance (Z) Interface->Impedance Measured by EIS

Figure 2: Simplified signaling pathway for BDCM detection via impedance spectroscopy.

Application Note 2: Molecularly Imprinted Polymer (MIP)-Based Electrochemical Sensor for this compound

This application note outlines a generalized protocol for the development of a Molecularly Imprinted Polymer (MIP)-based electrochemical sensor for the selective detection of this compound. MIPs are synthetic polymers with custom-made recognition sites for a specific target molecule (the template). By creating a polymer matrix around BDCM molecules and subsequently removing them, cavities complementary in size, shape, and functionality to BDCM are formed, enabling selective rebinding.

Quantitative Performance Data

The performance of MIP-based sensors is highly dependent on the specific synthesis conditions. The following table presents typical performance characteristics that can be achieved for the detection of small organic molecules in water, which would be the target for a BDCM-specific sensor.

Performance MetricTypical Achievable Value
Limit of Detection (LOD)0.01 - 1 µM
Linear Range0.05 - 10 µM
Response Time< 15 minutes
Imprinting Factor2 - 5
SelectivityHigh against structurally dissimilar molecules
(Performance data are generalized from studies on MIP sensors for various small organic pollutants)[3][4][5]
Experimental Protocols

1. Materials and Reagents:

  • Screen-Printed Carbon Electrode (SPCE) or Glassy Carbon Electrode (GCE)

  • This compound (Template)

  • Functional Monomer (e.g., Methacrylic Acid, Pyrrole)

  • Cross-linker (e.g., Ethylene Glycol Dimethacrylate - EGDMA)

  • Initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN for thermal polymerization)

  • Porogenic Solvent (e.g., Acetonitrile, Chloroform)

  • Supporting Electrolyte (e.g., Phosphate-buffered saline - PBS)

  • Ferri/Ferrocyanide redox probe

2. MIP Synthesis via Electropolymerization on Electrode Surface:

  • Prepare a polymerization solution containing the template (BDCM), functional monomer (e.g., pyrrole), and supporting electrolyte in the porogenic solvent.

  • Clean the working electrode (e.g., GCE).

  • Immerse the three-electrode system (working, reference, counter) into the polymerization solution.

  • Apply a potential using cyclic voltammetry (e.g., scanning from 0 to +1.4 V for a set number of cycles) to electropolymerize the MIP film onto the electrode surface.

  • Template Removal: After polymerization, immerse the electrode in a washing solution (e.g., methanol/acetic acid mixture) to extract the BDCM template molecules, leaving the specific binding cavities.

  • Prepare a Non-Imprinted Polymer (NIP) sensor using the same procedure but without the BDCM template for control experiments.

3. Experimental Workflow for Detection:

  • Immerse the MIP-modified electrode in a solution containing the ferri/ferrocyanide redox probe.

  • Record a baseline electrochemical signal using a technique like Differential Pulse Voltammetry (DPV) or Electrochemical Impedance Spectroscopy (EIS).

  • Incubate the electrode in the sample solution containing BDCM for a specific period to allow for binding.

  • Rinse the electrode to remove non-specifically bound molecules.

  • Re-measure the electrochemical signal in the redox probe solution. The binding of BDCM into the MIP cavities will hinder the access of the redox probe to the electrode surface, causing a decrease in the signal.

  • The change in the electrochemical signal is proportional to the concentration of BDCM.

MIP Formation and Detection Principle Diagrams

G cluster_synthesis MIP Synthesis cluster_complex 1. Pre-polymerization Complex Monomer Functional Monomer + Cross-linker Complex Complex Formation Monomer->Complex Template BDCM (Template) Template->Complex Electrode Electrode Surface Polymerization 2. Electropolymerization Electrode->Polymerization Complex->Polymerization TemplateRemoval 3. Template Removal Polymerization->TemplateRemoval MIP 4. MIP with Cavities TemplateRemoval->MIP

Figure 3: Logical workflow for the synthesis of a Molecularly Imprinted Polymer (MIP).

G cluster_binding Binding Step cluster_measurement Measurement Step BDCM BDCM in Sample Binding BDCM-MIP Complex BDCM->Binding Selective Binding MIP MIP-Modified Electrode MIP->Binding to Cavities RedoxProbe Ferri/Ferrocyanide Probe BlockedAccess Blocked Sites RedoxProbe->BlockedAccess Access to Electrode is Hindered Signal Electrochemical Signal Binding->BlockedAccess BlockedAccess->Signal Causes Signal Decrease

Figure 4: Detection principle of the MIP-based electrochemical sensor.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in Bromodichloromethane GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the Gas Chromatography (GC) analysis of Bromodichloromethane.

Troubleshooting Guides

Peak tailing in gas chromatography, a phenomenon where the peak's trailing edge is broader than its leading edge, can significantly compromise the accuracy and precision of quantitative analysis.[1] This guide provides a systematic approach to identifying and resolving the common causes of peak tailing in the analysis of this compound.

Guide 1: Initial System Check and Maintenance

Q1: My this compound peak is tailing. What are the first things I should check?

A1: Start with the most common and easily correctable issues related to routine system maintenance. Contamination in the injection port is a frequent cause of peak tailing.[2][3]

Troubleshooting Steps:

  • Inspect and Replace the Septum and Liner: The inlet septum and liner are common sources of contamination and active sites that can interact with analytes.[1][4] Replace the septum and the inlet liner. Using a fresh, deactivated liner is crucial for minimizing analyte interactions.[5]

  • Column Trimming: The front section of the GC column can accumulate non-volatile residues from samples, leading to peak distortion. Trimming 10-20 cm from the inlet end of the column can often resolve the issue by removing the contaminated section.[6]

  • Check for Leaks: Leaks in the GC system, particularly at the inlet, can disrupt the carrier gas flow path and cause peak tailing.[4] Use an electronic leak detector to thoroughly check for leaks around the septum nut, column fittings, and gas lines.

Guide 2: Method Parameter Optimization

Q2: I've performed initial maintenance, but the peak tailing persists. What method parameters should I investigate?

A2: Sub-optimal GC method parameters can significantly impact peak shape. For volatile halogenated compounds like this compound, proper optimization of temperatures and flow rates is critical.

Troubleshooting Steps:

  • Inlet Temperature: An inappropriate inlet temperature can lead to poor sample vaporization and peak tailing. For volatile compounds, the inlet temperature should be high enough to ensure rapid and complete vaporization but not so high as to cause thermal decomposition. Generally, setting the inlet temperature higher than the highest column temperature used in the analysis is a good practice.[3]

  • Carrier Gas Flow Rate: The carrier gas flow rate affects the time the analyte spends in the stationary phase and its interaction with the system. An optimized flow rate leads to sharper, more symmetrical peaks. Both excessively low and high flow rates can contribute to band broadening and peak tailing.[7]

  • Oven Temperature Program: A slow oven temperature ramp can sometimes lead to broader peaks. Ensure the initial oven temperature is appropriate for analyte focusing, especially in splitless injections. The initial temperature should typically be set 20°C below the boiling point of the sample solvent to ensure efficient trapping of the analyte at the head of the column.[5]

  • Injection Volume: Injecting too large a sample volume can overload the column, leading to peak fronting or tailing.[8] If you suspect column overload, try reducing the injection volume.

Guide 3: Column and System Inertness

Q3: I've optimized my method parameters, but some peaks, especially this compound, still show tailing. What else could be the cause?

A3: Active sites within the GC system can cause peak tailing, particularly for polar or active compounds. While this compound is not highly polar, interactions can still occur.

Troubleshooting Steps:

  • Column Choice: The choice of GC column is critical. For the analysis of trihalomethanes like this compound, a non-polar stationary phase is generally recommended.[9][10] Using an inappropriate column phase can lead to poor peak shape.

  • Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions. Inadequate conditioning can leave active sites exposed.

  • System Deactivation: Over time, active sites can develop throughout the GC flow path. If you consistently observe tailing for active compounds, consider using a system deactivating agent or replacing components like the column and liner with highly inert alternatives.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a distortion in a chromatographic peak where the trailing edge is wider than the leading edge, resulting in an asymmetrical peak.[1] It is commonly quantified using the Tailing Factor (Tf) or the Asymmetry Factor (As) .[11]

  • Asymmetry Factor (As): Calculated as the ratio of the back half-width to the front half-width of the peak at 10% of the peak height (As = B/A).

  • Tailing Factor (Tf): Calculated using the peak widths at 5% of the peak height.

An ideal symmetrical peak has an Asymmetry Factor of 1.0. A value greater than 1.2 is generally considered to be tailing, and a value greater than 1.5 often indicates a significant problem that needs to be addressed.[5]

Q2: Can the sample solvent affect peak shape?

A2: Yes, a mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion, including tailing or fronting.[2] For example, injecting a polar sample into a non-polar column can lead to poor peak shape. Whenever possible, dissolve the sample in a solvent that is compatible with the stationary phase.

Q3: Why are only some of my peaks tailing?

A3: If only specific peaks in your chromatogram are tailing, it often points to a chemical interaction between those specific analytes and active sites in the system.[12] This could be due to the polarity of the analytes or their susceptibility to adsorption. If all peaks are tailing, the issue is more likely a physical problem with the system, such as a poor column installation or a leak.[10]

Q4: Can a dirty MS ion source cause peak tailing?

A4: Yes, for GC-MS systems, a contaminated ion source can cause peak tailing. The use of halogenated solvents, such as dichloromethane (B109758) which can be present in samples containing this compound, can lead to the formation of deposits on the ion source surfaces. These deposits can act as active sites, causing analytes to adsorb and then slowly desorb, resulting in tailing peaks.[12] Regular cleaning of the MS ion source is recommended to prevent this issue.

Data Presentation

The following table provides illustrative data on how different GC parameters can influence the peak asymmetry of a volatile halogenated compound like this compound. Please note that these are representative values and actual results may vary depending on the specific instrument and conditions.

ParameterCondition 1Asymmetry Factor (As)Condition 2Asymmetry Factor (As)
Inlet Temperature 200 °C1.8250 °C1.2
Carrier Gas Flow Rate 0.8 mL/min1.91.2 mL/min1.3
Injection Volume 2 µL2.11 µL1.4

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Water (Based on EPA Method 524.2)

This protocol outlines the key steps for the analysis of this compound in water samples using a purge and trap system coupled with a GC-MS.[5][13][14]

1. Sample Preparation:

  • Collect water samples in 40 mL vials with a PTFE-lined septum, ensuring no headspace.
  • Add a preserving agent if required by the specific method (e.g., ascorbic acid to quench residual chlorine).
  • Spike the sample with internal standards and surrogates as specified in the method.

2. Purge and Trap Parameters:

  • Purge Gas: Helium at a flow rate of 40 mL/min.
  • Purge Time: 11 minutes at ambient temperature.
  • Trap: Use a trap containing appropriate sorbent materials (e.g., Tenax/silica gel/carbon molecular sieve).
  • Desorption: Desorb the trapped analytes by heating the trap to 180-250 °C for 4 minutes with helium backflush.

3. GC-MS Parameters:

  • Column: A 30 m x 0.25 mm ID, 1.4 µm film thickness, non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
  • Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis. Set the inlet temperature to 200-250 °C.
  • Oven Program:
  • Initial temperature: 35 °C, hold for 2 minutes.
  • Ramp to 120 °C at 10 °C/min.
  • Ramp to 220 °C at 20 °C/min, hold for 2 minutes.
  • Carrier Gas: Helium at a constant flow rate of approximately 1.2 mL/min.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: 35-300 amu.
  • Ion Source Temperature: 230 °C.
  • Transfer Line Temperature: 280 °C.

4. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.
  • Quantify the concentration using the response factor relative to the internal standard.

Mandatory Visualization

Troubleshooting_Peak_Tailing cluster_Start Start cluster_InitialChecks Initial Checks cluster_Evaluation1 Evaluation cluster_MethodParams Method Parameter Optimization cluster_Evaluation2 Evaluation cluster_AdvancedChecks Advanced Troubleshooting cluster_End End start Peak Tailing Observed liner_septum Inspect & Replace Liner and Septum start->liner_septum trim_column Trim Column Inlet (10-20 cm) liner_septum->trim_column leak_check Perform Leak Check trim_column->leak_check is_tailing_resolved1 Peak Tailing Resolved? leak_check->is_tailing_resolved1 inlet_temp Optimize Inlet Temperature is_tailing_resolved1->inlet_temp No end_resolved Analysis Optimized is_tailing_resolved1->end_resolved Yes flow_rate Optimize Carrier Gas Flow Rate inlet_temp->flow_rate oven_program Review Oven Temperature Program flow_rate->oven_program injection_vol Check Injection Volume (Overload) oven_program->injection_vol is_tailing_resolved2 Peak Tailing Resolved? injection_vol->is_tailing_resolved2 column_choice Verify Correct Column Phase is_tailing_resolved2->column_choice No is_tailing_resolved2->end_resolved Yes column_conditioning Recondition or Replace Column column_choice->column_conditioning system_inertness Investigate System Activity (Inertness) column_conditioning->system_inertness end_further_investigation Further Investigation Required system_inertness->end_further_investigation

Caption: Troubleshooting workflow for addressing peak tailing in GC analysis.

Peak_Tailing_Causes cluster_System_Issues System Issues cluster_Method_Issues Methodological Issues Peak Tailing Peak Tailing Column Problems Column Problems Peak Tailing->Column Problems Inlet Problems Inlet Problems Peak Tailing->Inlet Problems System Leaks System Leaks Peak Tailing->System Leaks Active Sites Active Sites Peak Tailing->Active Sites Incorrect Inlet Temp Incorrect Inlet Temp Peak Tailing->Incorrect Inlet Temp Sub-optimal Flow Rate Sub-optimal Flow Rate Peak Tailing->Sub-optimal Flow Rate Column Overload Column Overload Peak Tailing->Column Overload Solvent Mismatch Solvent Mismatch Peak Tailing->Solvent Mismatch Contamination Contamination Column Problems->Contamination Degradation Degradation Column Problems->Degradation Improper Installation Improper Installation Column Problems->Improper Installation Liner Contamination Liner Contamination Inlet Problems->Liner Contamination Septum Bleed Septum Bleed Inlet Problems->Septum Bleed Column Column Active Sites->Column Liner Liner Active Sites->Liner MS Ion Source MS Ion Source Active Sites->MS Ion Source

Caption: Relationship between common causes of peak tailing in GC.

References

Technical Support Center: Optimizing GC-MS Analysis of Bromodichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your Gas Chromatography-Mass Spectrometry (GC-MS) injection parameters for the analysis of Bromodichloromethane.

Frequently Asked Questions (FAQs)

Q1: What is the most critical injection parameter to optimize for this compound analysis?

A1: The choice between split and splitless injection is the most critical initial parameter. For trace-level analysis of this compound, a splitless injection is preferred as it directs nearly the entire sample onto the column, maximizing sensitivity.[1] For higher concentration samples, a split injection is ideal to prevent column overload and ensure sharp peaks.[2][3] The split ratio can be adjusted to control the amount of sample entering the column.[3]

Q2: What is a good starting injector temperature for this compound analysis?

A2: A common starting point for the injector temperature is 250 °C. However, the optimal temperature should be high enough to ensure the complete and rapid vaporization of this compound without causing thermal degradation.[4] It is often set to be at least 20 °C hotter than the highest oven temperature reached during the run to prevent condensation.[4]

Q3: How does the carrier gas flow rate affect the analysis of this compound?

A3: The carrier gas flow rate, typically helium for GC-MS, influences both the analysis time and the separation efficiency.[5][6] An optimal flow rate will provide good resolution between peaks in a reasonable timeframe.[5] Increasing the flow rate can decrease analysis time but may also reduce separation efficiency if it deviates too far from the optimal linear velocity.[7][8]

Q4: Can the solvent used to dissolve this compound affect the results?

A4: Yes, the choice of solvent is important. The solvent should have a boiling point significantly lower than this compound to ensure it elutes first and does not interfere with the analyte peak.[9] Using a solvent with a boiling point too close to the analyte can cause co-elution and affect peak shape. Additionally, halogenated solvents like dichloromethane (B109758) can sometimes interact with the ion source, leading to peak tailing over time.[10][11]

Q5: How can I improve the signal-to-noise (S/N) ratio for this compound?

A5: To improve the S/N ratio, you can:

  • Use splitless injection for low concentrations: This ensures more of the analyte reaches the detector.[1]

  • Optimize the injector temperature: Ensure efficient vaporization without degradation.

  • Use a clean, inert liner: This prevents analyte adsorption.[1]

  • Maintain a clean MS ion source: A dirty source can increase background noise.[1][12]

  • Ensure high-purity carrier gas: Impurities in the carrier gas can elevate the baseline noise.[1][12]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Issue 1: Peak Tailing

Symptoms: The peak for this compound is asymmetrical, with a drawn-out tail. This can affect integration and reduce accuracy.

Possible Causes & Solutions:

Cause Solution
Active Sites in the Inlet or Column Perform inlet maintenance: replace the liner and septum. Use a deactivated liner. If the problem persists, trim a small portion (e.g., 10-20 cm) from the front of the column.[6][13]
Improper Column Installation Ensure the column is installed at the correct height in the injector and detector and that the column cut is clean and at a 90-degree angle.[13]
Contamination from Halogenated Solvents The use of halogenated solvents like dichloromethane can sometimes lead to the formation of ferrous chloride in the ion source, causing peak tailing for halogenated analytes.[10][11] If this is suspected, cleaning the MS ion source is necessary. Consider using a non-halogenated solvent if possible.[10]
Injector Temperature Too Low Increase the injector temperature to ensure complete and rapid vaporization of this compound.
Issue 2: Poor Peak Area Reproducibility

Symptoms: The peak area for this compound varies significantly between injections of the same standard.

Possible Causes & Solutions:

Cause Solution
Leaking Syringe or Septum Inspect the syringe for leaks and replace it if necessary. Replace the injector septum regularly.[14]
Inconsistent Injection Volume Ensure the autosampler is functioning correctly and that the injection volume is consistent.
Improper Split Ratio for Sample Concentration If using a split injection, ensure the split ratio is appropriate for the concentration of your sample. A split ratio that is too high for a low-concentration sample can lead to poor reproducibility.
Issue 3: Low or No Signal for this compound

Symptoms: The peak for this compound is very small or absent.

Possible Causes & Solutions:

Cause Solution
Sample Concentration Too Low If using a split injection, switch to splitless mode to increase the amount of sample reaching the detector.[1] Alternatively, consider concentrating your sample before injection.
Injector or Column Temperature Too Low Increase the injector and/or initial oven temperature to ensure the analyte is efficiently transferred to the column.
MS Detector Not Tuned or Calibrated Perform a tune and calibration of the mass spectrometer to ensure it is functioning optimally.
Leak in the System Check for leaks in the injector, column fittings, and MS interface.

Quantitative Data on Injection Parameter Optimization

The following tables summarize the expected effects of varying key injection parameters on the analysis of this compound. The data is illustrative and may vary based on the specific instrument and conditions.

Table 1: Effect of Injector Temperature on this compound Peak Characteristics

Injector Temperature (°C)Peak Area (Arbitrary Units)Peak Asymmetry (Tailing Factor)Signal-to-Noise (S/N) Ratio
20085,0001.8150
225110,0001.4250
250 (Optimal) 125,000 1.1 350
275120,0001.2330

Table 2: Effect of Split Ratio on this compound Peak Area (for a 10 ppm standard)

Split RatioPeak Area (Arbitrary Units)
100:115,000
50:130,000
20:175,000
10:1140,000
Splitless1,500,000

Table 3: Effect of Carrier Gas (Helium) Flow Rate on Resolution and Analysis Time

Flow Rate (mL/min)Resolution (between this compound and a closely eluting compound)Analysis Time (min)
0.82.512.5
1.0 (Optimal) 2.2 10.0
1.21.98.3
1.51.66.7

Experimental Protocol: GC-MS Analysis of this compound in Water

This protocol is a general guideline and may need to be adapted for specific instrumentation and sample matrices.

1. Sample Preparation (Purge and Trap)

  • This method is suitable for analyzing volatile organic compounds like this compound in water samples.[15][16]

  • Use a purge and trap system to extract this compound from the water sample.

  • Purge the sample with an inert gas (e.g., helium) at a defined flow rate and for a specific duration.

  • The purged analytes are trapped on a sorbent trap.

  • The trap is then rapidly heated to desorb the analytes onto the GC column.

2. GC-MS Parameters

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MS or equivalent

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector: Split/Splitless

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp to 120 °C at 10 °C/min

    • Ramp to 220 °C at 25 °C/min, hold for 2 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 45-300) or Selected Ion Monitoring (SIM) for higher sensitivity. For this compound, characteristic ions for SIM would include m/z 83 and 85.

3. Data Analysis

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify the analyte by comparing its peak area to a calibration curve generated from standards of known concentrations.

Visualizations

GCMS_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, Poor Reproducibility) check_injection Review Injection Parameters (Split/Splitless, Temp, Volume) start->check_injection check_maintenance Check System Maintenance (Liner, Septum, Column Cut) check_injection->check_maintenance Parameters OK resolve Problem Resolved check_injection->resolve Parameter Adjusted check_method Verify Method Parameters (Oven Program, Flow Rate) check_maintenance->check_method Maintenance OK check_maintenance->resolve Component Replaced check_contamination Investigate Contamination (Solvent, System, Sample) check_method->check_contamination Method OK check_method->resolve Method Corrected check_contamination->resolve Contamination Removed escalate Escalate to Advanced Troubleshooting (e.g., Ion Source Cleaning, Leak Check) check_contamination->escalate No Obvious Contamination escalate->resolve Advanced Fix Applied

Caption: A workflow for troubleshooting common GC-MS issues.

Injection_Parameter_Relationships cluster_input Injection Parameters cluster_output Chromatographic Outcomes inj_temp Injector Temperature peak_shape Peak Shape (Tailing, Width) inj_temp->peak_shape affects vaporization sensitivity Sensitivity (S/N Ratio) inj_temp->sensitivity split_ratio Split Ratio/ Mode split_ratio->peak_shape prevents overload split_ratio->sensitivity controls sample amount flow_rate Carrier Gas Flow Rate flow_rate->peak_shape resolution Resolution flow_rate->resolution affects efficiency analysis_time Analysis Time flow_rate->analysis_time direct relationship

Caption: Key injection parameters and their impact on results.

References

Technical Support Center: Analysis of Bromodichloromethane in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing bromodichloromethane in wastewater matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the determination of this compound in wastewater?

A1: The most prevalent methods are based on gas chromatography (GC) coupled with mass spectrometry (MS) or other sensitive detectors.[1] Specifically, the United States Environmental Protection Agency (US EPA) Method 8260C is a widely used standard for the analysis of volatile organic compounds, including this compound, in various matrices like wastewater.[2][3] This method typically employs a purge and trap system for sample introduction to the GC-MS.[2][3] Other validated methods include headspace analysis and liquid-liquid extraction followed by GC-MS.[1][4]

Q2: What are "matrix effects" in the context of this compound analysis in wastewater?

A2: Matrix effects refer to the alteration of the analytical signal of the target analyte (this compound) due to the co-presence of other components in the wastewater sample.[5] These effects can either suppress or enhance the signal, leading to inaccurate quantification. Wastewater is a complex matrix containing a wide variety of organic and inorganic substances that can interfere with the analysis.

Q3: How can I minimize the loss of this compound during sample collection and storage?

A3: this compound is a volatile organic compound, so proper sample handling is crucial to prevent its loss. Samples should be collected in vials with no headspace (i.e., filled to the brim) and sealed with a septum cap. It is also recommended to store samples at a low temperature (e.g., 4°C) and analyze them as soon as possible.

Q4: What are the typical concentration ranges of this compound found in wastewater?

A4: this compound has been detected in industrial and municipal wastewater at concentrations typically ranging from 1 to 100 µg/L.[6][7][8]

Troubleshooting Guides

Chromatographic & Sensitivity Issues

Q1: I am observing poor peak shapes (tailing or fronting) for my this compound standard and samples. What are the possible causes and solutions?

A1: Poor peak shape is a common issue in GC analysis.

  • Peak Tailing: This is often caused by active sites in the GC system (e.g., injector liner, column) that interact with the analyte.

    • Solution: Deactivate the injector liner by cleaning or replacing it. Trim the front end of the GC column (approximately 10-20 cm) to remove any active sites that may have developed. Ensure a proper, clean cut of the column.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Dilute the sample or reduce the injection volume. If using a splitless injection, ensure the initial oven temperature is appropriate to focus the analytes at the head of the column.

Q2: My this compound peak is showing up at an inconsistent retention time. What should I check?

A2: Retention time shifts can be caused by several factors:

  • Leaks: Check for leaks in the septum, fittings, and gas lines.

  • Flow Rate Fluctuations: Ensure the carrier gas flow rate is stable and accurate.

  • Oven Temperature Instability: Verify that the GC oven temperature is stable and programmed correctly.

  • Column Contamination: A contaminated column can affect the retention time. Bake out the column at a high temperature (within its specified limits) to remove contaminants.

Q3: I am experiencing low sensitivity for this compound. How can I improve it?

A3: Low sensitivity can be due to a variety of factors:

  • Injector Issues: A dirty or leaking injector can lead to sample loss. Clean or replace the injector liner and septum.

  • Detector Contamination: A contaminated MS source can reduce sensitivity. Follow the manufacturer's instructions for cleaning the ion source.

  • Purge and Trap Inefficiency: Optimize the purge and trap parameters, such as purge time, purge flow, and desorb temperature, to ensure efficient transfer of this compound to the GC.

  • Matrix Suppression: The wastewater matrix can suppress the signal. Employ matrix-matched standards or use an internal standard to correct for this effect.

Matrix-Related Issues

Q1: My recovery of this compound in spiked wastewater samples is low and inconsistent. What is the likely cause?

A1: Low and variable recovery is a classic sign of matrix effects. The complex and variable nature of wastewater can significantly impact the efficiency of the purge and trap process. Different types of wastewater (e.g., industrial vs. municipal) will have different matrix compositions, leading to varying degrees of signal suppression or enhancement.

Q2: How can I compensate for matrix effects in my wastewater samples?

A2: Several strategies can be employed to mitigate matrix effects:

  • Internal Standard Calibration: Use a structurally similar compound to this compound that is not expected to be in the samples as an internal standard. This can help to correct for variations in extraction efficiency and instrument response.

  • Matrix-Matched Standards: Prepare your calibration standards in a blank wastewater matrix that is similar to your samples. This helps to mimic the matrix effects seen in the actual samples.

  • Standard Addition: This method involves adding known amounts of the standard to the sample itself and extrapolating to determine the original concentration. This is a robust method for correcting for matrix effects but is more time-consuming.

  • Sample Dilution: Diluting the wastewater sample can reduce the concentration of interfering matrix components. However, this may also lower the concentration of this compound below the detection limit of the instrument.

Quantitative Data Summary

The recovery of this compound from wastewater can be highly variable depending on the specific matrix composition. The following tables summarize typical performance data for the analysis of this compound and other volatile organic compounds using EPA Method 8260C.

Table 1: Method Detection Limits (MDLs) and Calibration Performance for Selected VOCs in Water

CompoundAverage MDL (µg/L)Calibration Range (µg/L)Average %RSD of Response Factors
This compound0.351 - 2006.9
Chloroform0.281 - 2007.2
Dibromochloromethane0.411 - 2006.5
Bromoform0.551 - 2008.1

Data compiled from a method validation study for EPA Method 8260C.[2] The %RSD (Relative Standard Deviation) of response factors indicates the linearity of the calibration.

Table 2: Recovery of Trihalomethanes from Spiked Water Samples

CompoundSpiked Concentration (µg/L)MatrixRecovery (%)
This compound10Reagent Water95.8
This compound40Reagent Water98.2
This compound200Reagent Water101.5
Dibromochloromethane10Reagent Water97.1
Dibromochloromethane40Reagent Water99.5
Dibromochloromethane200Reagent Water102.3

This table illustrates typical recovery in a clean matrix. Recovery in wastewater is expected to be lower and more variable due to matrix effects.[4]

Experimental Protocols

Detailed Methodology for EPA Method 8260C: Purge and Trap GC-MS

This protocol provides a general guideline for the analysis of this compound in wastewater using EPA Method 8260C. Instrument parameters should be optimized for your specific instrumentation.

1. Sample Preparation:

  • Allow refrigerated samples to come to room temperature.

  • If the sample contains high levels of suspended solids, allow them to settle.

  • For each sample, add a 5 mL aliquot to a purge tube.

  • Add an appropriate internal standard and surrogate standard solution to each sample.

2. Purge and Trap System Parameters:

  • Purge Gas: Helium

  • Purge Time: 11 minutes

  • Purge Flow: 40 mL/min

  • Purge Temperature: Ambient or slightly elevated (e.g., 40°C)

  • Trap: Standard Vocarb 3000 trap (or equivalent)

  • Desorb Time: 2 minutes

  • Desorb Temperature: 245°C

  • Bake Time: 8 minutes

  • Bake Temperature: 260°C

3. Gas Chromatograph (GC) Parameters:

  • Column: 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 (or equivalent)

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min (constant flow)

  • Injector Temperature: 200°C

  • Oven Program:

    • Initial Temperature: 35°C, hold for 5 minutes

    • Ramp 1: 8°C/min to 170°C

    • Ramp 2: 20°C/min to 220°C, hold for 3 minutes

4. Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 35-300 amu

  • Quantification Ion for this compound: m/z 83

  • Qualifier Ions for this compound: m/z 85, 127, 129

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Wastewater Sample Collection (No Headspace) aliquot Transfer 5 mL Aliquot to Purge Tube sample->aliquot spike Spike with Internal & Surrogate Standards aliquot->spike pt Purge and Trap (11 min purge) spike->pt desorb Thermal Desorption (245°C) pt->desorb gc Gas Chromatography (DB-624 Column) desorb->gc ms Mass Spectrometry (Scan 35-300 amu) gc->ms integrate Peak Integration ms->integrate quantify Quantification using Internal Standard integrate->quantify report Final Report quantify->report

Caption: Experimental workflow for the analysis of this compound in wastewater.

troubleshooting_logic decision decision issue issue issue1 Poor Peak Shape decision1 decision1 issue1->decision1 Tailing or Fronting? issue2 Retention Time Shift action2 action2 issue2->action2 Check for leaks, flow rate, and oven temperature stability issue3 Low Sensitivity action3 action3 issue3->action3 Check injector, detector, and P&T efficiency issue4 Low Recovery action4 action4 issue4->action4 Address Matrix Effects: - Use Internal Standard - Matrix-Matched Calibration - Standard Addition start Identify Issue start->issue1 start->issue2 start->issue3 start->issue4 action1a Check for active sites: - Replace injector liner - Trim GC column decision1->action1a Tailing action1b Check for overload: - Dilute sample - Reduce injection volume decision1->action1b Fronting

Caption: Troubleshooting decision tree for this compound analysis.

References

Improving detection limits for Bromodichloromethane in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bromodichloromethane (BDCM) in complex samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and improving detection limits.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for analyzing this compound in complex samples?

A1: The preferred analytical technique for this compound, a volatile organic compound (VOC), is Gas Chromatography (GC) coupled with a sensitive detector.[1][2] Commonly used detectors include Mass Spectrometry (MS), Electron Capture Detection (ECD), and Halogen-Sensitive Detection (HSD).[1][2] For complex matrices such as soil, water, and biological tissues, sample preparation techniques like Purge and Trap (P&T) and Solid-Phase Microextraction (SPME) are frequently employed to extract and concentrate BDCM prior to GC analysis.[1][2][3] Liquid-Liquid Extraction (LLE) is another established method for sample preparation.[4]

Q2: I am experiencing low sensitivity and poor detection limits for BDCM. What are the likely causes and how can I improve them?

A2: Low sensitivity for BDCM can stem from several factors. Key areas to investigate include:

  • Suboptimal Sample Preparation: Inefficient extraction and concentration of BDCM from the sample matrix is a primary cause. Consider optimizing your chosen method (P&T, SPME, or LLE) or switching to a more suitable technique for your specific sample type.

  • Inefficient GC-MS Parameters: The settings on your GC-MS system can significantly impact sensitivity. This includes inlet temperature, column choice, carrier gas flow rate, and MS detector settings (e.g., ion source temperature, dwell time in SIM mode).[5][6][7]

  • Matrix Interferences: Complex samples often contain non-target compounds that can co-elute with BDCM, suppressing its signal or causing analytical interference. Improving sample cleanup or adjusting chromatographic conditions can help mitigate these effects.

  • System Contamination: Contamination in the GC system, including the inlet liner, column, or MS source, can lead to high background noise and reduced sensitivity. Regular maintenance and cleaning are crucial.

Q3: Which sample preparation technique, Purge and Trap (P&T) or Solid-Phase Microextraction (SPME), is better for improving BDCM detection limits?

A3: Both P&T and SPME are effective for extracting and concentrating VOCs like BDCM from aqueous and solid samples, and both can achieve low detection limits.[8][9] The choice between them often depends on the specific application, sample matrix, and available instrumentation.

  • Purge and Trap (P&T): This is a dynamic headspace technique that involves bubbling an inert gas through the sample to purge the volatile analytes, which are then trapped on a sorbent material before being thermally desorbed into the GC.[1][2] P&T can handle larger sample volumes and is often considered a very robust and sensitive method for trace-level analysis.[8][10]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample.[3][11] It is a simpler and often faster technique than P&T.[10] The choice of fiber coating is critical for optimal extraction of the target analytes.[11]

A critical comparison of automated P&T and SPME for the GC-MS determination of volatile organic compounds in drinking water showed that both methods could achieve the required detection limits, with P&T offering slightly lower limits in that particular study.[8][9]

Troubleshooting Guides

Issue: High Background Noise in GC-MS Analysis

Possible Causes:

  • Carrier gas impurity.

  • Contaminated injection port liner or septum.

  • Column bleed.[6]

  • Contaminated MS ion source.

Troubleshooting Steps:

  • Check Gas Purity: Ensure high-purity carrier gas (e.g., Helium) is used and that gas purifiers are functioning correctly.

  • Inspect and Replace Consumables: Regularly replace the injection port liner and septum. A contaminated liner can be a significant source of background noise.

  • Condition the GC Column: Perform a column bake-out according to the manufacturer's instructions to remove any contaminants and reduce column bleed.[6]

  • Clean the MS Ion Source: If the background noise persists, the MS ion source may require cleaning. Follow the manufacturer's protocol for source cleaning.

Issue: Poor Peak Shape for this compound

Possible Causes:

  • Active sites in the GC inlet or column.

  • Improper injection technique.

  • Incompatible solvent.

  • Column degradation.

Troubleshooting Steps:

  • Deactivate the Inlet: Use a deactivated inlet liner to minimize interactions with the analyte.

  • Optimize Injection Parameters: Adjust the injection speed and temperature to ensure rapid and complete transfer of the sample to the column.

  • Check Solvent Compatibility: Ensure the sample solvent is compatible with the GC column's stationary phase.

  • Install a New GC Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Data Presentation

The following tables summarize typical detection limits for this compound using various analytical methods and in different sample matrices.

Table 1: Method Detection Limits (MDLs) for this compound in Water

Analytical MethodSample PreparationDetection LimitReference
GC-Electrolytic Conductivity Detection (Method 8010)Purge and Trap0.10 µg/L[12]
GC-MS (Method 8240)Purge and TrapPractical Quantification Limit: 5 µg/L[12]
GC-MSPurge and Trap0.004 - 0.2 ng/mL (0.004 - 0.2 µg/L)[8][9]
GC-MSSolid-Phase Microextraction0.008 - 0.7 ng/mL (0.008 - 0.7 µg/L)[8][9]
GC-MSLiquid-Liquid Extraction< 0.13 µg/L[4]
GC-MS (Method 624)Not Specified2.2 µg/L[13]

Table 2: Method Detection Limits (MDLs) for this compound in Other Matrices

MatrixAnalytical MethodSample PreparationDetection LimitReference
Soil/SedimentGC-MS (Method 8240)Methanol Extraction, Purge and TrapPractical Quantification Limit: 5 µg/L[12]
Fish TissueGC-MS (Method 624 adapted)Not Specified10 µg/kg[12]
Soil-AirNot SpecifiedNot Specified0.03 - 0.31 ng/L (0.0003 - 0.0031 µg/L)[14][15][16]

Experimental Protocols

Protocol 1: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS) for Water Samples

This protocol is a generalized procedure based on EPA methods 5030B and 8260.

1. Sample Collection and Preservation:

  • Collect water samples in 40 mL glass vials with screw caps (B75204) and PTFE-lined septa.

  • Ensure no headspace (air bubbles) is present in the vial.

  • Preserve the sample by adding a reducing agent (e.g., ascorbic acid) to quench residual chlorine, and acidify to pH < 2 with hydrochloric acid.

  • Store samples at 4°C until analysis.

2. Instrument Setup:

  • Purge and Trap System:

    • Purge gas: Helium at 40 mL/min.

    • Purge time: 11 minutes.

    • Trap material: A multi-sorbent trap (e.g., Tenax/silica gel/carbon molecular sieve).

    • Desorption temperature: 250°C.

    • Desorption time: 2 minutes.

  • Gas Chromatograph:

    • Column: 60 m x 0.25 mm ID, 1.4 µm film thickness capillary column (e.g., DB-624).

    • Oven program: 35°C for 5 min, ramp to 170°C at 8°C/min, then ramp to 220°C at 20°C/min, hold for 2 min.

    • Carrier gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer:

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan range: 35-300 amu or Selected Ion Monitoring (SIM) for target ions of this compound (e.g., m/z 83, 85, 127, 129).

3. Analysis:

  • Introduce a 5 mL water sample into the purging vessel.

  • Add internal standards and surrogates.

  • Initiate the purge and trap cycle.

  • After desorption, the analytes are transferred to the GC-MS for separation and detection.

  • Quantify this compound using a calibration curve generated from standards.

Protocol 2: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for Water Samples

1. Sample Preparation:

  • Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.

  • Add a known amount of salt (e.g., NaCl) to increase the ionic strength of the solution and enhance the partitioning of BDCM into the headspace.

  • Add a magnetic stir bar.

  • Seal the vial with a PTFE-lined septum.

2. Instrument Setup:

  • SPME:

    • Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or similar.

    • Incubation temperature: 60°C.

    • Incubation time: 15 minutes with agitation.

    • Extraction time (fiber exposed to headspace): 30 minutes.

  • Gas Chromatograph:

    • Inlet: Splitless mode, 250°C.

    • Desorption time: 2 minutes.

    • Column and oven program: As described in Protocol 1.

  • Mass Spectrometer:

    • Settings as described in Protocol 1.

3. Analysis:

  • Place the prepared sample vial in an autosampler with a heater and agitator.

  • The SPME fiber is exposed to the headspace of the heated and agitated sample for the specified extraction time.

  • The fiber is then retracted and inserted into the hot GC inlet for thermal desorption of the analytes onto the GC column.

  • The GC-MS analysis proceeds as in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_methods cluster_analysis Analysis cluster_output Output sample Complex Sample (Water, Soil, etc.) extraction Extraction & Concentration sample->extraction Choose Method gc Gas Chromatography (GC) Separation extraction->gc Introduction of Analytes pt Purge & Trap (P&T) spme Solid-Phase Microextraction (SPME) lle Liquid-Liquid Extraction (LLE) ms Mass Spectrometry (MS) Detection & Quantification gc->ms data Data Analysis (Peak Integration, Calibration) ms->data result Concentration of This compound data->result

Caption: General workflow for the analysis of this compound in complex samples.

troubleshooting_logic cluster_prep Sample Preparation Issues cluster_gcms GC-MS Optimization start Low BDCM Detection Limit? check_extraction Is Extraction Method Optimal? start->check_extraction Yes end_good Achieved Desired Detection Limit start->end_good No optimize_extraction Optimize P&T/SPME Parameters (e.g., time, temp) check_extraction->optimize_extraction No check_gcms Are GC-MS Parameters Optimized? check_extraction->check_gcms Yes change_method Consider Alternative Method (P&T vs. SPME) optimize_extraction->change_method Still Low change_method->check_gcms optimize_inlet Optimize Inlet Temp & Flow check_gcms->optimize_inlet No check_gcms->end_good Yes optimize_ms Use SIM Mode Optimize Dwell Time optimize_inlet->optimize_ms check_maintenance Check for System Contamination optimize_ms->check_maintenance check_maintenance->end_good System Clean

Caption: Troubleshooting logic for improving this compound detection limits.

References

Technical Support Center: Overcoming Co-elution in Bromodichloromethane Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the gas chromatographic (GC) analysis of bromodichloromethane.

Troubleshooting Guide

Scenario: Co-elution of this compound and 1,2-Dichloroethane (B1671644)

A common challenge in the analysis of volatile organic compounds (VOCs) is the co-elution of this compound with other compounds of similar volatility and polarity, such as 1,2-dichloroethane. This guide provides a systematic approach to diagnose and resolve this issue.

Q1: My chromatogram shows a single, broad peak where I expect to see both this compound and 1,2-dichloroethane. How can I confirm they are co-eluting?

A1: Confirming co-elution is the first critical step. Here’s how you can approach it:

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, examine the mass spectrum across the peak. If the spectrum is consistent throughout, you likely have a single compound. However, if the mass spectral fragmentation pattern changes from the leading edge to the tailing edge of the peak, it is a strong indication of co-eluting compounds. For example, you might see a prevalence of ions characteristic of 1,2-dichloroethane (m/z 62, 64) on one side of the peak and those for this compound (m/z 83, 85, 127, 129) on the other.

  • Peak Shape Analysis: Look for subtle asymmetries in your peak shape. Shoulders or tailing on a peak can suggest the presence of an unresolved compound.[1][2]

  • Inject Individual Standards: Inject pure standards of this compound and 1,2-dichloroethane separately under the same chromatographic conditions. If their retention times are nearly identical, this confirms the potential for co-elution in a mixed sample.

Q2: I've confirmed that this compound and 1,2-dichloroethane are co-eluting. What are the initial steps to resolve them?

A2: The primary goal is to alter the selectivity of your chromatographic system. This can be achieved by modifying the GC oven temperature program.

  • Lower the Initial Oven Temperature: A lower starting temperature can improve the separation of volatile compounds that elute early in the chromatogram.

  • Reduce the Temperature Ramp Rate: A slower temperature ramp provides more time for the analytes to interact with the stationary phase, which can enhance separation. A good starting point for optimizing the ramp rate is to use a rate of 10°C per hold-up time of the system.[3]

  • Introduce an Isothermal Hold: Incorporating a brief isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes provide the necessary resolution.

A troubleshooting workflow for this process is illustrated below.

G cluster_0 Troubleshooting Workflow for Co-elution start Co-elution of this compound and 1,2-Dichloroethane Suspected confirm Confirm Co-elution (MS Analysis, Peak Shape, Individual Standards) start->confirm is_coelution Co-elution Confirmed? confirm->is_coelution optimize_temp Modify GC Temperature Program (Lower Initial Temp, Reduce Ramp Rate) is_coelution->optimize_temp  Yes no_coelution Problem is Not Co-elution (Investigate Other Issues) is_coelution->no_coelution  No is_resolved_temp Peaks Resolved? optimize_temp->is_resolved_temp change_column Change GC Column (e.g., to a more polar stationary phase) is_resolved_temp->change_column  No end_resolved Co-elution Resolved is_resolved_temp->end_resolved  Yes is_resolved_column Peaks Resolved? change_column->is_resolved_column further_optimization Further Method Optimization (Flow Rate, Injection Parameters) is_resolved_column->further_optimization  No is_resolved_column->end_resolved  Yes end_unresolved Consult Senior Analyst or Manufacturer's Application Support further_optimization->end_unresolved

Troubleshooting workflow for co-elution.

Q3: Modifying the temperature program did not fully resolve the peaks. What is the next step?

A3: If temperature program optimization is insufficient, changing the GC column to one with a different stationary phase is the most effective next step. The goal is to choose a stationary phase that has a different selectivity for the two compounds.

  • Standard Column: Many analyses of this type are performed on a non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

  • Alternative Column: To resolve this compound and 1,2-dichloroethane, switching to a more polar stationary phase is recommended. A good choice would be a column with a higher percentage of cyanopropylphenyl substitution (e.g., DB-624) or a wax-type column (e.g., DB-WAX). These polar columns will interact differently with the analytes, altering their elution order and improving separation.

Experimental Protocols

Below are detailed experimental protocols for a standard GC-MS method that may result in co-elution of this compound and 1,2-dichloroethane, and a modified method to achieve their separation.

Standard GC-MS Method (Prone to Co-elution)

ParameterSetting
GC System Agilent 7890B GC with 5977A MSD
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Split/Splitless, 250°C, Split ratio 20:1
Oven Program 40°C (hold 2 min), ramp to 200°C at 20°C/min, hold 2 min
MSD Transfer Line 280°C
MS Source 230°C
MS Quad 150°C
Scan Range m/z 35-300

Modified GC-MS Method (for Resolving Co-elution)

ParameterSetting
GC System Agilent 7890B GC with 5977A MSD
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Split/Splitless, 250°C, Split ratio 20:1
Oven Program 35°C (hold 3 min), ramp to 150°C at 8°C/min, hold 1 min
MSD Transfer Line 280°C
MS Source 230°C
MS Quad 150°C
Scan Range m/z 35-300

The experimental workflow is depicted in the following diagram.

G cluster_1 Experimental Workflow cluster_2 Chromatographic Conditions sample_prep Sample Preparation (e.g., Purge and Trap or Liquid-Liquid Extraction) gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation gc_injection->separation detection Mass Spectrometric Detection separation->detection standard_method Standard Method (DB-5ms column, fast ramp) separation->standard_method modified_method Modified Method (DB-624 column, slow ramp) separation->modified_method data_analysis Data Analysis and Quantitation detection->data_analysis

Generalized experimental workflow.

Data Presentation

The following table summarizes the expected quantitative data from the standard and modified methods, demonstrating the resolution of the co-eluting peaks.

MethodAnalyteRetention Time (min)Resolution (Rs)
Standard Method This compound5.85< 1.0 (Co-elution)
1,2-Dichloroethane5.85
Modified Method 1,2-Dichloroethane6.21> 1.5 (Baseline Resolved)
This compound6.45

Frequently Asked Questions (FAQs)

Q4: What are trihalomethanes (THMs) and why is their analysis important?

A4: Trihalomethanes are a group of disinfection byproducts that form when chlorine or other disinfectants react with natural organic matter in water.[4][5] The most common THMs are chloroform, this compound, dibromochloromethane, and bromoform.[4][5] These compounds are regulated in drinking water because they are considered potential human carcinogens.[4]

Q5: Besides changing the temperature program and column, are there other GC parameters I can adjust to improve separation?

A5: Yes, other parameters can be optimized:

  • Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas can sometimes improve resolution. While a higher flow rate can shorten analysis time, a lower flow rate may provide better separation for some compounds.

  • Film Thickness of the Stationary Phase: A thicker film can increase retention and may improve the resolution of volatile compounds.

Q6: Can purge and trap conditions affect the separation of this compound?

A6: While the purge and trap system is primarily for extraction and concentration, its parameters can have an indirect effect on chromatography. A well-optimized purge and trap method will ensure a sharp, concentrated band of analytes is introduced to the GC, which is essential for good chromatographic resolution. Key parameters to consider include purge time, purge flow, and trap desorption temperature and time.

Q7: My sample matrix is very complex. What can I do to minimize potential co-elutions with this compound?

A7: For complex matrices, sample preparation is key. Techniques like solid-phase microextraction (SPME) can provide a cleaner extract than direct injection or some liquid-liquid extraction methods. Additionally, using a highly selective detector like a mass spectrometer in Selected Ion Monitoring (SIM) mode can help to quantify this compound even if it is not perfectly chromatographically resolved from an interfering compound, provided they do not share the same characteristic ions.

References

Preventing Bromodichloromethane loss during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of bromodichloromethane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing sample loss during storage and preparation, and to offer solutions for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

A1: this compound (BDCM) is a volatile organic compound (VOC) classified as a trihalomethane (THM). It is primarily formed as a byproduct during the disinfection of water with chlorine.[1] Accurate measurement is crucial as BDCM is classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[1]

Q2: What are the main challenges in analyzing this compound?

A2: The primary challenge in analyzing this compound is its high volatility, which can lead to significant loss of the analyte during sample collection, storage, and preparation.[2] This can result in under-reporting of its concentration. Other challenges include potential contamination and matrix effects from the sample.[3]

Q3: What is the standard method for analyzing this compound in water samples?

A3: The standard method is EPA Method 524.2, which is a purge and trap gas chromatography/mass spectrometry (GC/MS) method for the determination of volatile organic compounds in drinking water.[4][5][6]

Q4: How should water samples for this compound analysis be collected and preserved?

A4: Samples should be collected in 40-mL glass vials with PTFE-lined septa.[7] To prevent further formation of this compound, any residual chlorine must be quenched with a reducing agent like ascorbic acid. The sample should then be acidified with hydrochloric acid (HCl) to a pH < 2 to inhibit microbial degradation.[6][8] The vials must be filled completely to eliminate any headspace, which would allow the volatile this compound to partition into the gas phase.[2]

Q5: What are the recommended storage conditions and holding time for this compound samples?

A5: Samples for this compound analysis should be stored in a refrigerated environment at a temperature of ≤4°C and protected from light.[8] The maximum holding time for properly preserved samples is 14 days from the time of collection.[6]

Q6: Can I freeze samples for this compound analysis?

A6: While refrigeration at ≤4°C is the standard recommendation, freezing can be an option for some volatile organic compounds. However, for this compound in water, the efficacy and potential for vial breakage upon freezing need to be considered. It is best to adhere to the 14-day holding time under refrigerated conditions as specified in standard methods.

Q7: What type of vial and cap should I use for this compound samples?

A7: Use amber glass vials to protect the sample from light, as photodegradation can occur.[9] The vials should be sealed with caps (B75204) containing PTFE-lined silicone septa.[7] PTFE is a chemically inert material that minimizes the potential for analyte adsorption and contamination from the septum.[7] Avoid using vials with septa made of other materials that may absorb the analyte or leach contaminants into the sample.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low Recovery of this compound

Possible Causes:

  • Improper Sample Collection: Presence of headspace in the vial allows for volatilization.

  • Inadequate Preservation: Failure to quench residual chlorine can lead to continued reactions, while lack of acidification can result in microbial degradation.

  • Incorrect Storage: Storing samples at room temperature or for longer than the recommended 14-day holding time can lead to significant loss.

  • Volatilization during Sample Preparation: Opening sample vials unnecessarily or for extended periods can cause loss of the analyte.

  • Inefficient Purge and Trap Process: Incorrect purge flow rates, time, or temperature can lead to incomplete extraction of this compound from the sample.

  • Leaks in the Analytical System: Leaks in the purge and trap system or GC/MS can lead to loss of the analyte before detection.

Solutions:

  • Sample Collection: Ensure vials are filled to the brim with no headspace. Invert the vial after capping to check for air bubbles.

  • Preservation: Verify the addition of the correct amount of dechlorinating agent and acid to each sample.

  • Storage: Always store samples at ≤4°C and analyze within 14 days.

  • Sample Preparation: Minimize the time that sample vials are open. Use a new, unpunctured vial for each analysis if possible.

  • Purge and Trap Optimization: Ensure the purge and trap parameters are set according to the validated method (e.g., EPA Method 524.2 specifies a purge time of 11 minutes at a flow rate of 40 mL/min).[5]

  • System Maintenance: Regularly check the analytical system for leaks using an electronic leak detector.

Issue 2: High Variability in Replicate Analyses

Possible Causes:

  • Inconsistent Sample Handling: Variations in how each replicate is collected, stored, or prepared can introduce variability.

  • Contamination: Cross-contamination between samples of different concentrations can occur.

  • Instrumental Instability: Fluctuations in the GC/MS system's performance.

  • Matrix Effects: Components of the sample matrix may interfere with the analysis, causing enhancement or suppression of the signal.[3]

Solutions:

  • Standardize Procedures: Follow a strict, standardized protocol for all sample handling steps.

  • Prevent Contamination: Rinse the purging apparatus and sample syringes with organic-free water between samples. Analyze a blank sample after a high-concentration sample to check for carryover.

  • Instrument Check: Perform regular maintenance and calibration of the GC/MS system. Monitor the performance of internal standards.

  • Address Matrix Effects: Prepare calibration standards in a matrix that is similar to the samples being analyzed. If matrix effects are severe, consider using the standard addition method.

Issue 3: Presence of Contaminant Peaks in the Chromatogram

Possible Causes:

  • Contaminated Reagents or Glassware: Impurities in the water, preservatives, or on the glassware can introduce interfering peaks.

  • Leaching from Vials or Septa: Components from the vial or septum material can leach into the sample.

  • Contamination from the Laboratory Environment: Volatile organic compounds present in the laboratory air can contaminate samples.

  • Carryover from Previous Injections: Residual analytes from a previous, more concentrated sample can appear in the current analysis.

Solutions:

  • Use High-Purity Reagents: Use high-purity, organic-free water and reagents. Thoroughly clean all glassware with a suitable solvent and bake at a high temperature.

  • Select Appropriate Vials and Septa: Use high-quality glass vials with PTFE-lined septa to minimize leaching.

  • Maintain a Clean Laboratory Environment: Store and prepare samples in an area free from organic solvent vapors.

  • Implement a Rinsing Protocol: After analyzing a high-concentration sample, run one or more blank samples to ensure the system is clean before analyzing the next sample.

Quantitative Data Summary

The following table summarizes available data on the loss of this compound under various conditions.

ConditionMatrixParameterObservationReference
Temperature Tap WaterHeatingReduction from 44.6 µg/L to 24.1 µg/L after 1 min at 80°C.[8]
Tap WaterBoilingReduction to 10.8 µg/L after 1 min of boiling.[8]
Tap WaterBoilingReduction to 4.6 µg/L after 5 min of boiling.[8]
SewageIncubation at 25°C35% loss after 7 days due to biodegradation.[2]
SewageIncubation at 25°C59% loss after 28 days due to biodegradation.[2]
Volatilization Aqueous solution10 days at 25°C8% loss due to volatilization.[2]
Headspace Water in 40 mL vialAir-to-water ratio of 1:20 or lessNo significant effect on aqueous concentrations.[2]

Detailed Experimental Protocols

Protocol 1: Water Sample Collection and Preservation for this compound Analysis (Based on EPA Method 524.2)

Objective: To collect and preserve water samples to minimize the loss of this compound prior to analysis.

Materials:

  • 40-mL amber glass vials with PTFE-lined silicone septa screw caps

  • Ascorbic acid (reagent grade)

  • 1:1 Hydrochloric acid (HCl) solution

  • Cooler with ice or refrigerator

Procedure:

  • Dechlorination: Before collecting the sample, add approximately 25 mg of ascorbic acid to each 40-mL vial. This is to quench any residual chlorine that could lead to the further formation of trihalomethanes.

  • Sample Collection:

    • Open the tap and allow the water to run for 5-10 minutes to ensure the sample is representative of the water source.

    • Reduce the flow to a gentle stream to avoid aeration of the sample.

    • Carefully fill the vial to overflowing, ensuring no air bubbles are trapped inside. The vial should be filled to the point where a convex meniscus is formed at the top.

  • Acidification: Add 2-4 drops of 1:1 HCl to each vial to reduce the pH of the sample to < 2. This inhibits microbial activity that could degrade the this compound.

  • Capping: Immediately cap the vial, ensuring the PTFE-lined side of the septum is facing the sample. Tighten the cap securely.

  • Headspace Check: Invert the vial and tap it gently to check for any air bubbles. If bubbles are present, discard the sample and collect a new one.

  • Storage: Place the properly collected and preserved samples in a cooler with ice or a refrigerator at ≤4°C immediately.

  • Holding Time: Analyze the samples within 14 days of collection.

Protocol 2: Purge and Trap Analysis of this compound (Based on EPA Method 524.2)

Objective: To extract and quantify this compound from water samples using a purge and trap system coupled with a GC/MS.

Instrumentation and Materials:

  • Purge and trap concentrator

  • Gas Chromatograph/Mass Spectrometer (GC/MS)

  • Appropriate GC column for volatile organic compounds

  • Organic-free reagent water

  • Internal standards and surrogates

  • Calibration standards

Procedure:

  • System Blank: Before analyzing samples, run a method blank using organic-free reagent water to ensure the system is free of contamination.

  • Sample Introduction:

    • Remove the sample vial from the refrigerator and allow it to come to room temperature.

    • Using a gas-tight syringe, withdraw a 5-mL or 25-mL aliquot of the sample from the vial and inject it into the purging chamber of the purge and trap system.

    • Alternatively, an autosampler can be used for automated sample introduction.

  • Internal Standard/Surrogate Spiking: Spike the sample with a known amount of internal standard and surrogate compounds.

  • Purging: Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes at ambient temperature. The volatile this compound will be transferred from the aqueous phase to the vapor phase.

  • Trapping: The purged analytes are carried by the gas stream onto a sorbent trap.

  • Desorption: After purging is complete, the trap is rapidly heated, and the trapped analytes are desorbed by backflushing with the inert gas onto the GC column.

  • GC/MS Analysis:

    • The GC oven temperature is programmed to separate the analytes.

    • The mass spectrometer is used to detect and quantify this compound based on its characteristic mass spectrum and retention time.

  • Calibration: Quantify the concentration of this compound by comparing the response of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Visualizations

Experimental_Workflow cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis Storage Store at <= 4°C (Max 14 days) Prep Allow to reach room temperature Storage->Prep Spike Spike with Internal Standard Prep->Spike Purge Purge with Inert Gas Spike->Purge Trap Trap Volatiles Purge->Trap Desorb Thermal Desorption Trap->Desorb GCMS GC/MS Analysis Desorb->GCMS Data Data Analysis GCMS->Data Collection Sample Collection (No Headspace) Collection->Storage

Caption: Workflow for this compound Analysis.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions Problem Low Recovery of This compound C1 Improper Sampling/ Storage Problem->C1 C2 Sample Prep Errors Problem->C2 C3 Analytical System Issues Problem->C3 S1 Verify Collection Protocol (No Headspace, Preservation) Check Storage Conditions C1->S1 S2 Minimize Vial Open Time Optimize Purge & Trap C2->S2 S3 Check for Leaks Calibrate Instrument C3->S3

Caption: Troubleshooting Low this compound Recovery.

References

Reducing background interference in Bromodichloromethane mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference during the mass spectrometry analysis of bromodichloromethane (BDCM).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background interference when analyzing this compound (BDCM) by GC-MS?

Common sources of background interference in GC-MS analysis of BDCM and other volatile organic compounds include contaminated carrier gas, column bleed from the gas chromatography (GC) column, contaminated injection port liners, and impurities in the solvents or reagents used for sample preparation. System leaks, particularly air leaks, can also introduce significant background noise from atmospheric components like nitrogen, oxygen, and water.

Q2: How can I identify the source of the background noise in my mass spectrometry data?

To identify the source of background noise, a systematic approach is recommended. Start by running a blank analysis with no injection to assess the instrument's background level. If the background is high, check for leaks in the system using an electronic leak detector. If no leaks are found, bake out the GC column and injection port to remove potential contaminants. If the issue persists, analyze a solvent blank to check for impurities in the solvent. Comparing the mass spectra of the background with known contaminants can also help pinpoint the source.

Q3: What are the characteristic mass-to-charge (m/z) ratios for this compound and common background ions?

This compound has a molecular weight of approximately 162.77 g/mol . In mass spectrometry, it typically fragments into characteristic ions. The most abundant ions are generally observed at m/z 83 and 85, corresponding to the [CHCl2]+ fragment, with the two peaks reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The molecular ion peaks at m/z 162, 164, and 166 can also be observed, reflecting the isotopic patterns of bromine and chlorine.

Common background ions often include:

  • m/z 18, 28, 32, 40, 44: Corresponding to water, nitrogen, oxygen, argon, and carbon dioxide, often from air leaks.

  • m/z 207, 281: Indicative of siloxane bleed from the GC column.

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Mass Range

This often indicates a contaminated carrier gas, a significant system leak, or extensive column bleed.

Troubleshooting Workflow:

start High Background Signal check_gas Check Carrier Gas Purity start->check_gas leak_test Perform System Leak Test check_gas->leak_test If Gas is Pure contact_support Contact Support check_gas->contact_support If Gas is Contaminated bakeout Bake Out GC Column & Injector leak_test->bakeout No Leaks Found leak_test->contact_support Leaks Found & Fixed, but problem persists solvent_blank Run Solvent Blank bakeout->solvent_blank If Background Persists resolved Issue Resolved bakeout->resolved If Background is Reduced solvent_blank->resolved If Solvent is Clean solvent_blank->contact_support If Solvent is Contaminated

Caption: Troubleshooting high background noise.

Issue 2: Specific, Repetitive Peaks in the Background

This can be caused by column bleed, contaminated solvents, or carryover from previous injections.

Troubleshooting Steps:

  • Identify the Peaks: Compare the m/z of the background peaks to a library of common contaminants. Siloxane peaks (e.g., m/z 207, 281) are a strong indicator of column bleed.

  • Run a Solvent Blank: Inject the solvent used for sample preparation to see if the peaks are present. If so, use a higher purity solvent.

  • Bake Out the System: High temperatures can help remove contaminants from the GC column and injector. Refer to the column manufacturer's instructions for appropriate temperature limits.

  • Clean the Injection Port: The injection port liner and septum are common sources of contamination. Regular replacement is recommended.

Experimental Protocols

Protocol 1: GC-MS System Bakeout

Objective: To remove contaminants from the GC column, injector, and detector.

Methodology:

  • Disconnect the GC column from the mass spectrometer to prevent contamination of the detector.

  • Set the injector temperature to its maximum recommended value.

  • Set the oven temperature to the column's maximum recommended temperature (typically found on the column's packaging or manufacturer's website).

  • Maintain these temperatures for several hours (e.g., 4-8 hours) with the carrier gas flowing.

  • Allow the system to cool down.

  • Reconnect the column to the mass spectrometer and perform a blank run to check the background level.

Protocol 2: Solvent Blank Analysis

Objective: To assess the purity of the solvent used for sample dissolution and injection.

Methodology:

  • Ensure the GC-MS system is clean and the background is low by running a no-injection blank.

  • Use a clean, unused syringe to draw up the solvent to be tested.

  • Inject the solvent into the GC-MS using the same method as for a regular sample.

  • Acquire the mass spectrometry data over the same m/z range and time as a typical sample run.

  • Analyze the resulting chromatogram and mass spectra for any peaks that are not attributable to the solvent itself.

Quantitative Data Summary

Table 1: Typical GC-MS Parameters for this compound Analysis

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 40 °C (hold for 2 min), ramp to 200 °C at 10 °C/min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range m/z 35-200

Table 2: Common Background Ions and Their Sources

m/zIdentityCommon Source
18H₂OAir leak, residual moisture
28N₂Air leak
32O₂Air leak
44CO₂Air leak
207, 281, 355SiloxanesGC column bleed

Technical Support Center: Optimization of Purge and Trap Conditions for Bromodichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their purge and trap conditions for the analysis of bromodichloromethane.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purge and trap analysis of this compound.

Question: Why am I seeing low or no recovery of this compound?

Answer: Low or no recovery of this compound can be attributed to several factors:

  • Active Sites in the System: Brominated compounds like this compound are prone to degradation at active sites within the purge and trap system or the transfer line. Poor response for bromoform (B151600) is also a good indicator of this issue.[1]

    • Solution: Regularly clean and deactivate all components in the sample path, including the purge vessel, tubing, and transfer line. Use silanized glassware where possible.

  • Inadequate Purge Parameters: The purging efficiency may be insufficient to effectively transfer this compound from the sample matrix to the vapor phase.

    • Solution: Optimize the purge flow rate and time. For brominated compounds, a purge flow rate of 35–40 mL/minute is often recommended.[2] You may also need to increase the purge time.

  • Incorrect Desorption Temperature: If the desorption temperature is too high, it can cause thermal degradation of brominated compounds.[2]

    • Solution: Try lowering the desorption temperature in small increments (e.g., 5°C) to find the optimal temperature that allows for efficient desorption without causing degradation.[2]

  • Leaks: Leaks in the purge and trap system can lead to a general reduction in sensitivity for all compounds, including this compound.[1]

    • Solution: Perform a pressure decay test to check for leaks.[1] Common leak points include the purge vessel and trap fittings.[1]

Question: My results for this compound are inconsistent and show poor reproducibility. What could be the cause?

Answer: Inconsistent results are often related to variability in the analytical process:

  • Sample Volume: Insufficient or inconsistent sample volumes can lead to inaccurate and irreproducible results.[3]

    • Solution: Ensure that the sample volume meets the instrument's requirements. Use a consistent and accurately measured sample volume for all standards and samples.

  • Water Management: Water vapor purged along with the target analytes can affect trapping efficiency and chromatographic performance.

    • Solution: Use a trap containing hydrophobic adsorbents to minimize the collection of water.[1] A dry purge step can also help remove water from the adsorbent surface.[1]

  • Carryover: Residual this compound from a previous high-concentration sample can contaminate subsequent analyses.[3]

    • Solution: Implement a rigorous bake-out step between runs to ensure the trap is thoroughly cleaned. Increase the bake time or temperature if carryover persists.

Question: I am observing peak tailing or poor peak shape for this compound. How can I improve this?

Answer: Poor peak shape is often an indication of issues with the trap or the chromatographic system:

  • Trap Degradation: The trap's performance can degrade over time, leading to issues like peak tailing for certain compounds.[2]

    • Solution: Replace the trap according to the manufacturer's recommendations or when a decline in performance is observed.

  • Excessive Dry Purge: While a dry purge helps with water management, an excessively long dry purge can negatively impact the focusing of volatile analytes on the trap, leading to poor peak shape upon desorption.[2]

    • Solution: Reduce the dry purge time to the minimum necessary for adequate water removal.[2]

  • Cold Spots: Condensation in cold spots within the system can cause carryover and affect peak shape.[2]

    • Solution: Ensure that the entire sample path, from the trap to the GC column, is uniformly heated to the appropriate temperature.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting purge and trap parameters for this compound analysis?

A1: While optimal conditions vary depending on the specific instrument and sample matrix, typical starting parameters based on EPA methods can be used as a guideline.[4] Refer to the data table below for a summary of conditions from various methods.

Q2: Which type of adsorbent trap is best for this compound?

A2: Traps containing a combination of adsorbents are often used to efficiently trap a wide range of volatile organic compounds, including this compound. The Vocarb® 3000 trap is commonly used for its ability to effectively trap and desorb an extensive list of analytes.[5] However, the choice of trap can also depend on the specific requirements of the analytical method and the presence of other compounds in the sample.

Q3: How can I prevent contamination when analyzing for this compound?

A3: Contamination can arise from various sources, including contaminated carrier gas lines, dirty glassware, or the laboratory environment.[3]

  • Use high-purity purge gas and install purification traps to remove organic contaminants and water.[2]

  • Implement stringent cleaning protocols for all glassware and sample handling equipment.[3]

  • Analyze laboratory reagent blanks to demonstrate that the analytical system is free from contamination.[6]

Q4: Can I analyze for this compound in solid samples using purge and trap?

A4: Yes, purge and trap methods can be adapted for solid samples, such as soil and sediment. This typically involves suspending the solid sample in water before purging.[2] EPA Method 5030C provides guidance for the analysis of volatile organic compounds in aqueous and water-miscible liquid samples, as well as high-concentration soil and waste sample extracts.[7]

Data Presentation: Purge and Trap Parameters for VOC Analysis

The following table summarizes typical purge and trap conditions found in various EPA methods and application notes for the analysis of volatile organic compounds, including this compound. These should be considered as starting points for method optimization.

ParameterEPA Method 5030C[7]EPA Method 8260C[4]General Recommendation[2]
Sample Volume 5 mL or 25 mL5 mL5 mL - 25 mL
Purge Gas Inert Gas (Helium or Nitrogen)HeliumInert Gas (Helium or Nitrogen)
Purge Flow Rate Not specified, typically 40 mL/minNot specified, typically 40 mL/min35 - 40 mL/min for brominated compounds
Purge Time 11 minutesNot specified, typically 11 minutes11 minutes (can be optimized)
Purge Temperature Ambient (can be elevated to 80°C for water-soluble compounds)AmbientAmbient to 50°C
Trap Type Tenax/Silica Gel/Charcoal or equivalentVocarb 3000 or equivalentVaries based on application
Desorb Temperature 180°C (can be higher for specific traps)270°COptimized to analyte, avoid degradation
Desorb Time 4 minutes6 minutes2 - 4 minutes
Bake Temperature Not specified270°CHigher than desorb temperature
Bake Time Not specified6 minutesSufficient to clean the trap

Experimental Protocols

Protocol: Optimization of Purge Time for this compound Analysis

  • System Preparation:

    • Prepare a standard solution of this compound in methanol (B129727).

    • Prepare a set of aqueous calibration standards by spiking the methanol standard into reagent water.

    • Set up the purge and trap GC/MS system with the initial conditions as outlined in the data table above. Use a consistent purge flow rate (e.g., 40 mL/min) and sample volume (e.g., 5 mL).

  • Purge Time Variation:

    • Analyze the mid-level calibration standard at a series of different purge times (e.g., 7, 9, 11, 13, 15 minutes), keeping all other parameters constant.

    • Perform each analysis in triplicate to ensure reproducibility.

  • Data Analysis:

    • For each purge time, calculate the average peak area and the relative standard deviation (RSD) for this compound.

    • Plot the average peak area against the purge time.

  • Optimization:

    • Identify the purge time at which the peak area for this compound reaches a plateau, indicating that the compound has been efficiently purged from the sample.

    • Select the shortest purge time on this plateau to maximize efficiency without sacrificing recovery. Ensure the RSD is within an acceptable range (e.g., <15%).

Mandatory Visualization

PurgeAndTrapWorkflow cluster_prep Sample Preparation cluster_pt Purge and Trap System cluster_gcms Analysis Sample Aqueous Sample PurgeVessel Purge Vessel Sample->PurgeVessel Standard Internal Standard Standard->PurgeVessel Trap Adsorbent Trap PurgeVessel->Trap PurgeGas Inert Purge Gas PurgeGas->PurgeVessel Purge Vent Trap->Vent GC Gas Chromatograph Trap->GC Desorb MS Mass Spectrometer GC->MS Data Data System MS->Data

Caption: General workflow of a purge and trap system for VOC analysis.

TroubleshootingTree Start Poor this compound Response CheckRecovery Low Recovery for All Analytes? Start->CheckRecovery CheckLeaks Check for System Leaks CheckRecovery->CheckLeaks Yes IsolateIssue Issue Specific to Brominated Compounds? CheckRecovery->IsolateIssue No FixLeaks Fix Leaks and Retest CheckLeaks->FixLeaks Leak Found CheckLeaks->IsolateIssue No Leak CheckActiveSites Check for Active Sites IsolateIssue->CheckActiveSites Yes OptimizeParams Optimize Purge and Desorb Parameters IsolateIssue->OptimizeParams No DeactivateSystem Clean and Deactivate System Components CheckActiveSites->DeactivateSystem Yes CheckActiveSites->OptimizeParams No

Caption: Troubleshooting decision tree for poor this compound response.

References

Technical Support Center: Enhancing Bromodichloromethane Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Bromodichloromethane extraction methods.

Troubleshooting Guides

This section provides solutions to common issues encountered during the extraction of this compound using Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Purge and Trap (P&T) techniques.

Liquid-Liquid Extraction (LLE) Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery of this compound Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.Select a water-immiscible organic solvent with a polarity that matches this compound. Pentane is a commonly used and effective solvent.[1][2]
Insufficient Solvent to Sample Ratio: The volume of the extraction solvent may be too low to efficiently extract the analyte.Increase the solvent-to-water ratio. A ratio of 1:5 (solvent to sample) is a good starting point, but optimization may be required.[1]
Inadequate Mixing: Insufficient agitation of the two phases leads to poor extraction efficiency.Shake the sample and solvent vigorously in a separatory funnel for at least 2 minutes. Ensure thorough mixing to maximize the surface area for extraction.[1]
Emulsion Formation: The interface between the aqueous and organic layers is not distinct, making separation difficult.- Gently swirl or rock the separatory funnel instead of vigorous shaking. - Add a small amount of a saturated salt solution (salting out) to increase the ionic strength of the aqueous phase. - Centrifuge the mixture to break the emulsion.
Poor Reproducibility Inconsistent Extraction Time: Varying the agitation time between samples.Standardize the extraction time for all samples and standards.
Variable Solvent Volumes: Inaccurate measurement of solvent and sample volumes.Use calibrated volumetric glassware for all measurements.
Temperature Fluctuations: Performing extractions at different temperatures can affect partitioning.Conduct all extractions at a consistent room temperature.
Contaminated Extract Impure Solvents: The extraction solvent may contain impurities that co-elute with this compound.Use high-purity, analytical grade solvents. Always run a solvent blank to check for contamination.
Contaminated Glassware: Residual contaminants on glassware can be introduced into the extract.Thoroughly clean all glassware with detergent, rinse with deionized water, and then rinse with the extraction solvent before use.
Solid-Phase Extraction (SPE) Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery of this compound Inappropriate Sorbent: The chosen sorbent may not have a strong affinity for this compound.For a non-polar compound like this compound, a non-polar sorbent such as C18 or a polymeric sorbent is recommended for extraction from aqueous samples.[3][4]
Sample Overload: The amount of sample or analyte concentration exceeds the capacity of the SPE cartridge.Use a smaller sample volume or a larger SPE cartridge with a higher sorbent mass.
Inefficient Elution: The elution solvent is too weak to desorb this compound from the sorbent.Use a stronger, non-polar solvent for elution, such as ethyl acetate (B1210297) or dichloromethane. Ensure the elution volume is sufficient to completely recover the analyte.
Sample Flow Rate Too High: The sample is passing through the cartridge too quickly for effective retention.Optimize the sample loading flow rate to allow for adequate interaction between the analyte and the sorbent. A slow, dropwise flow is generally recommended.
Poor Reproducibility Inconsistent Flow Rates: Variation in sample loading and elution flow rates between samples.Use a vacuum manifold or a positive pressure system to maintain consistent flow rates for all samples.
Channeling: The sample creates channels through the sorbent bed, leading to incomplete interaction.Ensure the sorbent bed is properly conditioned and not allowed to dry out before sample loading. Apply the sample evenly to the sorbent surface.
Variable Elution Volumes: Inconsistent volumes of elution solvent are used.Use a calibrated dispenser to add a precise volume of elution solvent to each cartridge.
Contaminated Extract Sorbent Contamination: The SPE sorbent itself may contain impurities.Condition the SPE cartridge with the elution solvent followed by the sample matrix solvent before loading the sample.
Co-elution of Interferences: Matrix components with similar properties to this compound are co-eluted.Optimize the wash step with a solvent that is strong enough to remove interferences but weak enough to leave this compound on the sorbent.
Purge and Trap (P&T) Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery of this compound Inefficient Purging: Purge flow rate or time is insufficient to remove all of the analyte from the sample.Optimize the purge flow rate (typically 20-40 mL/min) and purge time.[5] For less volatile compounds like bromoform, a higher temperature or longer purge time may be beneficial.
Trap Breakthrough: The analyte is not effectively retained by the trap and is lost.Ensure the trap is at the correct temperature during the purge cycle. Check that the sorbent material in the trap is appropriate for this compound and has not exceeded its lifetime.
Inefficient Desorption: The trap is not heated to a high enough temperature or for a long enough time to release the analyte.Optimize the desorption temperature and time according to the trap manufacturer's recommendations and EPA methods.
Active Sites in the System: The analyte may be degrading on active sites within the P&T system or GC.Deactivate the system by cleaning and silanizing the glassware and transfer lines.
Poor Reproducibility Variable Sample Volume: Inconsistent sample volumes will lead to variable results.Use a calibrated syringe or autosampler to ensure a precise and consistent sample volume is introduced into the purging vessel.
Inconsistent Purge Flow: Fluctuations in the purge gas flow rate.Use a high-quality mass flow controller to maintain a constant and reproducible purge gas flow rate.
Trap Temperature Variation: Inconsistent trap temperatures during purging and desorption.Ensure the trap heating and cooling systems are functioning correctly and can maintain stable temperatures.
Contaminated System Carryover from Previous Sample: Residual analyte from a high-concentration sample contaminates the subsequent analysis.Run a blank sample after a high-concentration sample to check for carryover. If present, bake out the trap and the system at a high temperature.
Contaminated Purge Gas or Water: Impurities in the purge gas or the water used for blanks can introduce contamination.Use high-purity purge gas and freshly prepared, analyte-free water for blanks and standards.

Frequently Asked Questions (FAQs)

1. Which extraction method is best for this compound?

The best method depends on the sample matrix, required detection limits, and available instrumentation.

  • Purge and Trap (P&T) coupled with Gas Chromatography (GC) is the most common and sensitive method for analyzing volatile organic compounds like this compound in drinking water, as outlined in EPA Method 524.2.[6][7][8][9]

  • Liquid-Liquid Extraction (LLE) is a simpler and less expensive technique suitable for routine analysis where very low detection limits are not required. EPA Method 551.1 uses LLE for the analysis of chlorination disinfection byproducts.[10][11]

  • Solid-Phase Extraction (SPE) can be a good alternative to LLE, offering higher sample throughput and reduced solvent consumption.

2. What are the typical recovery rates for this compound with these methods?

Recovery rates can vary depending on the specific method parameters and sample matrix. However, well-optimized methods should yield good recoveries. For LLE, recovery and precision for trihalomethanes are generally considered better than for P&T.[1] A study on continuous LLE showed recovery values similar to batch LLE.[12] For P&T, the goal is to achieve efficient purging to ensure quantitative transfer of the analyte to the trap.

3. How can I improve the sensitivity of my this compound analysis?

  • For LLE: Concentrate the final extract by evaporating the solvent under a gentle stream of nitrogen.

  • For SPE: Use a larger sample volume and elute with a small volume of solvent to achieve a concentration effect.

  • For P&T: This is an inherently sensitive technique. Ensure the system is free of leaks and that the trap and GC conditions are optimized for maximum signal.

4. What type of sorbent should I use for SPE of this compound?

For extracting a non-polar compound like this compound from an aqueous sample, a non-polar sorbent is recommended. C18 (octadecyl-bonded silica) and styrene-divinylbenzene polymeric sorbents are common choices.[3][4]

5. What are the key parameters to optimize in a Purge and Trap method for this compound?

The key parameters to optimize are:

  • Purge gas flow rate: Typically between 20 and 40 mL/min.[5]

  • Purge time: Usually around 11 minutes, but may need adjustment based on the specific instrument and analyte.

  • Sample temperature: Purging at a slightly elevated temperature can improve the extraction efficiency of less volatile compounds.

  • Trap material: A multi-sorbent trap is often used to efficiently trap a wide range of volatile compounds.

  • Desorption temperature and time: These must be sufficient to ensure complete transfer of the analyte from the trap to the GC column.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound extraction and analysis based on established EPA methods.

Table 1: Method Detection Limits (MDL) for this compound

MethodTechniqueDetection Limit (µg/L)Reference
EPA Method 524.2P&T-GC/MS0.02 - 0.5Varies by instrument and lab
EPA Method 551.1LLE-GC-ECD~0.1[1]
EPA Method 501.1P&T-GC~0.5[13]

Table 2: Key Parameters for this compound Extraction Methods

ParameterLiquid-Liquid Extraction (EPA 551.1)Purge and Trap (EPA 524.2)
Extraction Solvent Pentane or Methyl-tert-butyl ether (MTBE)-
Solvent to Sample Ratio 2 mL solvent to 35 mL sample-
Purge Gas -Helium or Nitrogen
Purge Flow Rate -40 mL/min
Purge Time -11 min
Trap Sorbent -Varies (e.g., Tenax®, silica (B1680970) gel, carbon molecular sieve)
Desorb Temperature -~180-250 °C

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) based on EPA Method 551.1
  • Sample Collection: Collect 40 mL of water sample in a vial containing a dechlorinating agent (e.g., sodium thiosulfate). Ensure no headspace.

  • Extraction:

    • Transfer 35 mL of the sample to a 60 mL separatory funnel.

    • Add 2 mL of methyl-tert-butyl ether (MTBE).

    • Shake vigorously for 2 minutes with periodic venting.

    • Allow the layers to separate for 2 minutes.

  • Collection:

    • Drain the lower aqueous layer.

    • Transfer the upper organic layer (MTBE) to a clean vial.

  • Analysis:

    • Inject an aliquot of the MTBE extract into a gas chromatograph equipped with an electron capture detector (GC-ECD).

Protocol 2: Purge and Trap (P&T) based on EPA Method 524.2
  • Sample Preparation:

    • Bring the sample to room temperature.

    • If using an autosampler, fill a 40 mL vial with the sample, ensuring no headspace.

  • Purging:

    • Introduce a 5 mL (or other specified volume) aliquot of the sample into the purging chamber of the P&T system.

    • Purge the sample with inert gas (helium or nitrogen) at a flow rate of 40 mL/min for 11 minutes at ambient temperature. The volatile compounds are transferred from the aqueous phase to the vapor phase and then onto a sorbent trap.

  • Desorption:

    • After purging, rapidly heat the trap to desorb the trapped compounds. The desorbed compounds are transferred to the gas chromatograph.

  • Analysis:

    • The analytes are separated by the GC column and detected by a mass spectrometer (MS).

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample Water Sample (40 mL) Dechlorinate Add Dechlorinating Agent Sample->Dechlorinate Transfer Transfer 35 mL to Separatory Funnel Dechlorinate->Transfer AddSolvent Add 2 mL MTBE Transfer->AddSolvent Shake Shake Vigorously (2 min) AddSolvent->Shake Separate Allow Layers to Separate Shake->Separate Collect Collect Organic Layer Separate->Collect GC_ECD Inject into GC-ECD Collect->GC_ECD Result This compound Concentration GC_ECD->Result

Caption: Liquid-Liquid Extraction (LLE) Workflow.

PT_Workflow cluster_prep Sample Preparation cluster_extraction Purge and Trap cluster_analysis Analysis Sample Water Sample (5 mL) Purge Purge with Inert Gas (40 mL/min, 11 min) Sample->Purge Trap Analytes Trapped on Sorbent Purge->Trap Desorb Thermally Desorb Analytes Trap->Desorb GC_MS Inject into GC-MS Desorb->GC_MS Result This compound Concentration GC_MS->Result

Caption: Purge and Trap (P&T) Workflow.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Solid-Phase Extraction cluster_analysis Analysis Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Interferences Load->Wash Elute Elute this compound Wash->Elute Collect Collect Eluate Elute->Collect GC Inject into GC Collect->GC Result This compound Concentration GC->Result

Caption: Solid-Phase Extraction (SPE) Workflow.

References

Troubleshooting poor reproducibility in Bromodichloromethane analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromodichloromethane analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis?

A1: The preferred analytical technique for this compound is gas chromatography (GC).[1][2] It is often coupled with a mass spectrometer (MS) for definitive compound identification.[1][2] Other detectors like electron capture detectors (ECD) are also used due to their high sensitivity to halogenated compounds.[1][2] For sample introduction, purge-and-trap is a common method for extracting and concentrating volatile organic compounds (VOCs) like this compound from various sample matrices.[3][4]

Q2: Which EPA methods are typically used for this compound analysis?

A2: U.S. EPA Method 8260B is a widely used protocol for identifying and quantifying volatile organic compounds, including this compound, in various matrices using GC-MS.[3][5] Another common method is EPA Method 551.1, which is used for the determination of chlorination disinfection byproducts in drinking water and also employs gas chromatography.[6][7]

Q3: What are the key quality control (QC) measures I should implement?

A3: A robust QC program is essential for reliable results. Key QC measures include:

  • Method Blanks: Analyzing a blank sample to check for contamination in the laboratory environment, reagents, or instrument.

  • Laboratory Control Samples (LCS): A standard of known concentration is analyzed to verify the accuracy of the analytical method.

  • Matrix Spike/Matrix Spike Duplicates (MS/MSD): Spiking a known amount of analyte into a sample to assess the effect of the sample matrix on the analytical method.[2]

  • Surrogates: Adding a compound with similar chemical properties to the samples to monitor extraction efficiency.

  • Calibration Verification: Regularly analyzing a calibration standard to ensure the instrument's response remains stable.[2]

Q4: How should I prepare my calibration standards for this compound analysis?

A4: Calibration standards are typically prepared by diluting a certified stock solution in a suitable solvent, often methanol.[8][9] For aqueous samples, these methanolic standards are then spiked into organic-free water to create a calibration curve across a range of concentrations.[8] It is crucial to use high-purity reagents and properly cleaned glassware to avoid contamination.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Q: My this compound peak is tailing/fronting/broad. What are the potential causes and how can I fix it?

A: Poor peak shape can significantly impact the accuracy and reproducibility of your results. Here are the common causes and solutions:

Symptom Potential Causes Solutions
Peak Tailing Active sites in the GC inlet or column, column contamination, improper column installation.Use a deactivated inlet liner, trim the front end of the column, or replace the column. Ensure the column is installed correctly according to the manufacturer's instructions.
Peak Fronting Column overload due to high analyte concentration.Dilute the sample or reduce the injection volume.
Broad Peaks Low carrier gas flow rate, leaks in the system, or incorrect oven temperature program.Check and adjust the carrier gas flow rate, perform a leak check on the system, and optimize the oven temperature program.
Issue 2: Poor Reproducibility and Inconsistent Results

Q: I am observing significant variability between replicate injections. What could be causing this lack of reproducibility?

A: Inconsistent results are a common challenge. The following table outlines potential sources of irreproducibility and how to address them:

Potential Cause Troubleshooting Steps
Injection System Variability Inconsistent injection volume (manual or autosampler), contaminated inlet liner or septum. Regularly clean or replace the inlet liner and septum. Ensure the autosampler is functioning correctly and calibrated.
Purge and Trap Issues Leaks in the purge and trap system, inconsistent purge flow rates, or trap contamination. Perform a leak check on the purge and trap system. Ensure consistent and accurate purge gas flow. Bake out or replace the trap as needed.
Sample Preparation Inconsistencies Variability in sample collection, storage, or extraction procedures. Follow standardized procedures for sample handling and preparation.
Instrument Instability Fluctuations in oven temperature, carrier gas flow, or detector response. Allow the instrument to fully equilibrate before analysis. Regularly check and calibrate instrument parameters.
Issue 3: Sample Carryover

Q: I am seeing a peak for this compound in my blank injections after running a high-concentration sample. How can I eliminate this carryover?

A: Sample carryover can lead to false positives and inaccurate quantification. Here’s a systematic approach to troubleshooting carryover:

  • Identify the Source:

    • Injector: The most common source of carryover.

    • Purge and Trap System: Can be a source if not properly cleaned between samples.

    • Transfer Lines: Contamination can build up over time.

    • GC Column: Less common, but can occur with highly concentrated samples.

  • Solutions:

    • Injector Maintenance: Clean or replace the inlet liner and septum.

    • Rinse the System: Run several blank solvent injections after a high-concentration sample. For purge and trap systems, rinse the purging apparatus with organic-free water between samples.

    • Bake Out: Bake out the GC column and the purge and trap system at a high temperature to remove contaminants.

    • Optimize Wash Solvents: For autosamplers, use a strong, appropriate wash solvent to clean the syringe between injections.

Issue 4: Matrix Effects

Q: My recoveries for this compound are low and inconsistent in certain sample types. Could this be due to matrix effects?

A: Yes, matrix effects can significantly impact the accuracy of your results by causing signal suppression or enhancement.

Problem Explanation Solutions
Signal Suppression/Enhancement Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the MS source, leading to inaccurate quantification.[10]Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples.[11] Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[12] Improved Sample Cleanup: Use solid-phase extraction (SPE) or other sample preparation techniques to remove interfering compounds before analysis.[11][12]

Experimental Protocols

Protocol 1: Purge and Trap GC-MS Analysis of this compound in Water (Based on EPA Method 8260B)

This protocol provides a general procedure. Specific parameters should be optimized for your instrument and application.

  • Sample Preparation:

    • Collect water samples in 40 mL vials with zero headspace.

    • Add a preservative if required by the method.

    • Spike the sample with internal standards and surrogates just before analysis.

  • Purge and Trap Parameters:

Parameter Typical Value
Purge Gas Helium or Nitrogen
Purge Flow Rate 40 mL/min
Purge Time 11 min
Trap Type Vocarb 3000 or equivalent
Desorb Temperature 250 °C
Desorb Time 2 min
Bake Temperature 270 °C
Bake Time 8 min
  • GC-MS Parameters:

Parameter Typical Value
Column 30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624)
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Inlet Temperature 200 °C
Oven Program 35 °C (hold 5 min), ramp to 180 °C at 10 °C/min, hold 5 min
MS Source Temperature 230 °C
MS Quad Temperature 150 °C
Scan Range 35-300 amu or Selected Ion Monitoring (SIM)
  • Quality Control:

    • Analyze a method blank, LCS, and MS/MSD with each batch of samples.

    • Monitor surrogate recoveries to ensure they are within acceptance limits.

    • Verify the instrument calibration daily.

Visualizations

Troubleshooting_Workflow cluster_Start Start: Poor Reproducibility cluster_Investigation Investigation Steps cluster_Solutions Potential Solutions cluster_End Resolution Start Identify Inconsistent Results Check_Injection Review Injection Technique & Autosampler Performance Start->Check_Injection Is the injection process consistent? Check_SamplePrep Examine Sample Preparation Procedures Start->Check_SamplePrep Are sample handling procedures uniform? Check_System Inspect GC and Purge & Trap System Start->Check_System Is the instrument hardware functioning correctly? Check_Calibration Verify Instrument Calibration Start->Check_Calibration Is the calibration current and valid? Sol_Injector Clean/Replace Liner & Septum Check_Injection->Sol_Injector Inconsistencies found Sol_SamplePrep Standardize Protocols Check_SamplePrep->Sol_SamplePrep Variability identified Sol_System Perform Leak Check & Maintenance Check_System->Sol_System Leaks or contamination detected Sol_Calibration Recalibrate Instrument Check_Calibration->Sol_Calibration Calibration drift observed End Achieve Reproducible Results Sol_Injector->End Sol_SamplePrep->End Sol_System->End Sol_Calibration->End

Caption: Troubleshooting workflow for poor reproducibility.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample_Collection Sample Collection (40 mL VOA vial, zero headspace) Spiking Spike with Internal Standards & Surrogates Sample_Collection->Spiking Purge_Trap Purge and Trap Concentration Spiking->Purge_Trap GC_Separation GC Separation Purge_Trap->GC_Separation MS_Detection MS Detection (Scan or SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Minimizing Bromodichloromethane Carryover in Automated Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing carryover in the automated analysis of Bromodichloromethane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is sample carryover in the context of this compound analysis?

A1: Sample carryover is the unintentional transfer of residual this compound from a preceding sample or standard to a subsequent one. This phenomenon can lead to artificially inflated results for the subsequent sample, compromising data accuracy and reproducibility. It is particularly problematic when analyzing a low-concentration sample after a high-concentration one.

Q2: What are the primary causes of this compound carryover in automated systems?

A2: Carryover of this compound in automated systems, such as those employing Purge and Trap (P&T) or Headspace (HS) sampling with Gas Chromatography-Mass Spectrometry (GC-MS), can originate from several sources:

  • Adsorption: this compound can adsorb onto active sites within the sample pathway, including the syringe, injection port, transfer lines, and GC column.

  • Inadequate Rinsing/Cleaning: Insufficient or ineffective cleaning of the autosampler syringe and the purge and trap system between injections is a major contributor.

  • System Contamination: Contamination can build up in various parts of the system, such as the sparge vessel in a P&T system, leading to continuous low-level carryover.

  • Condensation: "Cold spots" in the system can cause less volatile compounds to condense and then be released in later runs. Although this compound is volatile, this can be a factor for other matrix components that may trap the analyte.

Q3: How can I detect if I have a this compound carryover issue?

A3: A common method to detect carryover is to inject a blank solvent or organic-free water immediately after a high-concentration standard or sample.[1] If a peak corresponding to this compound appears in the blank analysis, it is a strong indication of carryover.

Q4: What is the acceptable level of carryover?

A4: The acceptable level of carryover depends on the specific analytical method and the required limit of quantitation (LOQ). Generally, the response of any target analyte in a blank injection should be below the LOQ. For regulated methods, specific criteria are often defined.

Troubleshooting Guides

Issue 1: this compound peak observed in blank injection after a high standard.

This is a classic sign of carryover. Follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow:

Figure 1: Troubleshooting workflow for identifying and eliminating this compound carryover.

Detailed Steps:

  • Isolate the Source:

    • Syringe/Autosampler: Manually inject a blank solvent directly into the GC inlet, bypassing the autosampler. If no carryover is observed, the issue likely lies with the autosampler.

    • Purge and Trap / Headspace Unit: If the problem persists with manual injection, the contamination may be in the P&T or HS unit.

    • GC/MS System: If the above steps do not resolve the issue, the contamination might be within the GC inlet or the column itself.

  • Optimize Syringe and Autosampler Cleaning:

    • Increase Rinse Volume and Cycles: Increase the volume of the rinse solvent and the number of rinse cycles in your autosampler method. It is recommended to use a wash volume of at least 10 times the injection volume.[2]

    • Select an Appropriate Rinse Solvent: The choice of wash solvent is critical. While the sample solvent is a common choice, a solvent that has high solubility for this compound, such as methanol (B129727), may be more effective.[3] For stubborn carryover, a sequence of different polarity solvents can be beneficial.

  • Optimize Purge and Trap System Cleaning:

    • Increase Bakeout Parameters: Extend the bakeout time and/or increase the bakeout temperature of the trap after each run to ensure all compounds are desorbed.

    • Sparge Vessel Rinsing: The sparge vessel is a primary source of carryover.[4] Rinsing the vessel with hot, organic-free water between samples can significantly reduce carryover. Some systems offer a feature to heat the sparge vessel during the bake step, which has been shown to reduce carryover by almost half compared to hot water rinses alone.[4] For highly contaminated systems, rinsing with methanol followed by organic-free water may be necessary.[5]

    • System Blank: Run a method blank by purging organic-free water to check the cleanliness of the P&T system.[6]

  • Check the GC/MS System:

    • Bake Out the GC Column: Disconnect the column from the detector and bake it at its maximum recommended temperature for a few hours to remove any contaminants.

    • Inspect and Clean the Injector Port: The injector liner can be a site of contamination. Regularly replace the liner and septum.

Issue 2: Inconsistent results for low-concentration this compound samples.

This could be due to low-level, persistent carryover from the system.

Logical Relationship Diagram:

G Inconsistent_Results Inconsistent Low-Level Results Carryover Low-Level Carryover Inconsistent_Results->Carryover System_Contamination System Contamination System_Contamination->Carryover Blank_Analysis Analyze System Blanks Carryover->Blank_Analysis High_Blank High or Variable Blank Response Blank_Analysis->High_Blank Troubleshoot Implement Troubleshooting Guide 1 High_Blank->Troubleshoot G Start Start of Analytical Sequence Blank1 Initial System Blank Start->Blank1 Calibration Calibration Standards (Low to High) Blank1->Calibration Blank2 Blank after High Standard Calibration->Blank2 QC_Low Low-Level QC Blank2->QC_Low Samples Analyze Samples QC_Low->Samples Blank3 Periodic Blanks within Sample Sequence Samples->Blank3 QC_High High-Level QC Blank3->QC_High Blank4 Blank after High-Level Sample/QC QC_High->Blank4 End End of Sequence Blank4->End

References

Column selection for optimal separation of trihalomethanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trihalomethane (THM) analysis. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the separation of trihalomethanes using gas chromatography (GC).

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of trihalomethanes.

Problem Possible Causes Solutions
Poor Resolution or Peak Overlap Inadequate column selectivity or efficiency.[1] Incorrect oven temperature program.[1] Improper sample preparation.Optimize column selection based on analyte polarity.[2] Consider a column with a different stationary phase. Adjust the temperature program to enhance separation.[1] Ensure the sample preparation technique (e.g., purge and trap, headspace) is optimized.
Peak Tailing or Fronting Active sites in the column or inlet liner.[1] Column overloading.[1] Incompatible solvent.Deactivate the inlet liner or use a liner with glass wool. Trim the first few centimeters of the column.[3] Reduce the injection volume or dilute the sample.[1] Ensure the sample solvent is appropriate for the column and analytes.
Ghost Peaks or Carryover Contamination in the syringe, injection port, or column.[1] Septum bleed.[4] Carryover from a previous injection.[3]Clean the syringe and injection port.[1] Bake out the column at a high temperature.[1] Use a high-temperature, low-bleed septum.[4] Run a blank solvent injection to flush the system.[3]
Baseline Instability or Drift Column bleed.[1] Contaminated carrier gas or detector. Leaks in the system.Condition the column according to the manufacturer's instructions. Use high-purity carrier gas and ensure gas traps are functional. Check for leaks at all fittings and connections using an electronic leak detector.[4]
Decreased Sensitivity Contaminated inlet liner or detector.[3] Column degradation. Leaks in the injection port.Clean or replace the inlet liner.[3] Clean the detector according to the manufacturer's instructions. Evaluate column performance with a test mixture; replace if necessary. Check for leaks around the septum and column fittings.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting a GC column for trihalomethane separation?

A1: The most critical factor is the stationary phase polarity.[2] The principle of "like dissolves like" applies, meaning the polarity of the stationary phase should be matched to the polarity of the analytes for optimal separation.[2] For the relatively non-polar to moderately polar trihalomethanes, a non-polar or intermediate polarity column is generally recommended.

Q2: Which stationary phases are commonly used for THM analysis?

A2: Common stationary phases for THM analysis include:

  • 100% Dimethylpolysiloxane (e.g., HP-1, DB-1): A non-polar phase suitable for general-purpose analysis of volatile organic compounds (VOCs), including THMs.[5][6]

  • 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5, DB-5): A slightly more polar phase that can provide alternative selectivity for THMs and other VOCs.[5]

  • 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624, VOCOL): An intermediate polarity phase often recommended for volatile priority pollutants, offering good resolution for THMs.

  • (14%-Cyanopropyl-phenyl)-methylpolysiloxane (e.g., DB-1701): Another intermediate polarity phase that can be used for THM analysis.[7]

Q3: How do column dimensions (length, internal diameter, film thickness) affect the separation?

A3:

  • Length: Longer columns provide higher resolution but result in longer analysis times and increased cost. A 30-meter column is a common starting point for THM analysis.

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) offer higher efficiency (sharper peaks) but have lower sample capacity. Wider bore columns (e.g., 0.53 mm) have higher sample capacity but lower efficiency.[2]

  • Film Thickness: Thicker films increase retention, which is beneficial for highly volatile compounds like chloroform. This can allow for higher initial oven temperatures, but may also increase bleed at higher temperatures.[2]

Q4: What are the recommended sample introduction techniques for THM analysis in water?

A4: The most common and regulatory-approved methods are:

  • Purge and Trap (P&T): This is a widely used technique for volatile compounds in water.[8] An inert gas is bubbled through the sample, and the purged THMs are collected on a trap, which is then heated to desorb the analytes onto the GC column. This method is specified in EPA Method 501.1.[8]

  • Headspace Analysis: A portion of the sample is placed in a sealed vial and heated, allowing the volatile THMs to partition into the gas phase (headspace) above the liquid. A sample of the headspace is then injected into the GC.[6][9]

  • Liquid-Liquid Extraction (LLE): The THMs are extracted from the water sample into an organic solvent (e.g., pentane).[10] A portion of the solvent is then injected into the GC.

  • Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace). The THMs adsorb to the fiber, which is then desorbed in the hot GC inlet.[11]

Q5: Which detectors are suitable for THM analysis?

A5:

  • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it an excellent choice for detecting the chlorinated and brominated THMs.[12]

  • Mass Spectrometer (MS): Provides both quantitative data and qualitative identification, offering a high degree of confidence in the results. It is often used for confirmation.[13][14]

  • Electrolytic Conductivity Detector (ELCD) or Halogen-Specific Detector (XSD): These are also specific to halogenated compounds and can be used for THM analysis.

Experimental Protocols

Sample Preparation: Purge and Trap (Based on EPA Method 501.1)
  • Apparatus: Use a standard purge and trap system connected to the gas chromatograph.[8]

  • Sample Collection: Collect water samples in 40 mL vials with Teflon-faced silicone septa.[8] Ensure no air bubbles are present.

  • Purging: An inert gas (e.g., helium) is bubbled through the aqueous sample at a defined flow rate (e.g., 40 mL/min) for a specific time (e.g., 11 minutes).[8] The volatile THMs are transferred from the aqueous phase to the gas phase.

  • Trapping: The gas stream from the purging vessel is passed through a sorbent trap (e.g., Tenax®/silica gel/carbon molecular sieve).[14] The THMs are retained on the trap.

  • Desorption: After purging is complete, the trap is rapidly heated, and the trapped THMs are backflushed with carrier gas onto the GC column.[8]

Gas Chromatography Conditions for THM Analysis

The following table provides a typical set of GC conditions for the analysis of trihalomethanes. These may need to be optimized for specific instruments and columns.

Parameter Typical Conditions
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium at a constant flow of 1.5 mL/min
Injector Split/Splitless, 200 °C
Injection Mode Splitless (for trace analysis)
Oven Program 35 °C (hold for 5 min), ramp to 160 °C at 10 °C/min, then to 220 °C at 20 °C/min (hold for 2 min)
Detector Electron Capture Detector (ECD) at 300 °C
Quantitative Data Summary

The following table shows typical retention times for the four common trihalomethanes using the conditions described above. Actual retention times may vary.

Trihalomethane Formula Boiling Point (°C) Typical Retention Time (min)
ChloroformCHCl₃61.2~ 8.5
BromodichloromethaneCHBrCl₂90.0~ 10.2
DibromochloromethaneCHBr₂Cl119.0~ 11.8
BromoformCHBr₃149.5~ 13.5

Visualization

ColumnSelectionWorkflow Workflow for Optimal THM Column Selection start Start: Define Analytical Goals (e.g., EPA method, research) sample_matrix Identify Sample Matrix (e.g., drinking water, wastewater) start->sample_matrix analytes List Target Analytes (e.g., CHCl3, CHBrCl2, CHBr2Cl, CHBr3) sample_matrix->analytes phase_select Select Stationary Phase Polarity 'Like Dissolves Like' analytes->phase_select nonpolar Non-polar to Intermediate Polarity (e.g., 100% Dimethylpolysiloxane, 5% Phenyl) phase_select->nonpolar dimensions Determine Column Dimensions (Length, ID, Film Thickness) nonpolar->dimensions standard_dims Standard Dimensions: 30m x 0.25mm ID x 1.4µm dimensions->standard_dims optimization Perform Initial Tests & Optimization (Vary oven program, flow rate) standard_dims->optimization resolution_check Evaluate Resolution & Peak Shape optimization->resolution_check pass Criteria Met: Proceed with Validation resolution_check->pass Good fail Criteria Not Met: Re-evaluate Parameters resolution_check->fail Poor re_eval_phase Re-evaluate Stationary Phase (Consider alternative polarity) fail->re_eval_phase re_eval_dims Adjust Column Dimensions (e.g., longer column for higher resolution) fail->re_eval_dims re_eval_phase->dimensions re_eval_dims->optimization

Caption: Logical workflow for selecting the optimal GC column for trihalomethane analysis.

References

Addressing instrument contamination in trace Bromodichloromethane analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing instrument contamination during trace bromodichloromethane (BDCM) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BDCM) and why is it a concern in trace analysis?

This compound (BDCM) is a member of the trihalomethane (THM) group of compounds.[1][2] These are often formed as byproducts during the chlorination of drinking water when chlorine reacts with natural organic matter.[1][2] In trace analysis, the presence of BDCM as a contaminant can lead to inaccurate quantification of target analytes, false positives, and a high background signal, which can obscure the detection of low-level compounds of interest.

Q2: What are the common sources of this compound contamination in a laboratory setting?

The primary sources of BDCM contamination in a laboratory include:

  • Tap Water: Chlorinated municipal tap water used for cleaning glassware or in water baths can be a significant source of BDCM.

  • Reagents and Solvents: Certain solvents, such as methanol (B129727), may contain trace levels of halogenated impurities. It is also possible for reagents to become contaminated if prepared with or exposed to contaminated water.

  • Laboratory Air: BDCM is volatile and can be present in laboratory air, especially if there are nearby sources of chlorinated water.[3] This can lead to contamination of samples, solvents, and instrument components that are left exposed.

  • Sample Carryover: Inadequate cleaning of the syringe and injector system between analyses can lead to carryover from a high-concentration sample to subsequent low-concentration samples.[4][5][6][7]

  • Contaminated Consumables: Vials, caps, septa, and pipette tips can all be potential sources of contamination if not properly cleaned or if they are stored in a contaminated environment.

Q3: What are the initial steps I should take to prevent BDCM contamination?

Proactive measures are crucial for preventing BDCM contamination. Here are some key steps:

  • Use High-Purity Water: Utilize deionized, distilled, or HPLC-grade water for all experimental procedures, including glassware rinsing and reagent preparation.

  • Source High-Purity Solvents and Gases: Purchase high-purity solvents and gases certified for trace analysis.[8] Install and regularly maintain gas purifiers to remove hydrocarbons, moisture, and oxygen from your GC carrier and detector gases.

  • Proper Glassware Handling: Rinse all glassware with high-purity solvent (e.g., methanol or acetone) and dry in an oven at a temperature sufficient to remove residual solvents and contaminants. Avoid using detergents that may contain interfering compounds.

  • Minimize Exposure: Keep sample and standard vials capped whenever possible to prevent contamination from laboratory air.

  • Implement Rigorous Cleaning Protocols: Regularly clean your GC/MS system, including the injector port, liner, and ion source, as part of your routine maintenance schedule.

Troubleshooting Guides

Problem: I am observing a consistent background signal of this compound in my blank injections.

This troubleshooting guide will help you systematically identify the source of the contamination.

Step 1: Isolate the Contamination Source - Blank Analysis Workflow

To pinpoint the source of the BDCM contamination, a systematic approach involving a series of blank analyses is recommended. This workflow is designed to sequentially eliminate potential sources of contamination.

Troubleshooting Workflow for BDCM Contamination A Start: BDCM Peak Detected in Blank B Run Solvent Blank A->B C BDCM Peak Present? B->C D Contamination is likely from Solvent or Syringe C->D Yes E Run System Blank (No Injection) C->E No I Isolate Syringe vs. Solvent D->I F BDCM Peak Present? E->F G Contamination is likely from Carrier Gas or GC System (Inlet, Column) F->G Yes H Contamination is likely from Syringe F->H No L Isolate Carrier Gas vs. GC System Components G->L J Clean/Replace Syringe I->J Test with new syringe K Use Fresh, High-Purity Solvent I->K Test with new solvent M Check/Replace Gas Purifiers and Gas Lines L->M Check gas purity N Clean/Replace Inlet Liner and Septum L->N Inspect inlet O Bake Out or Trim Column N->O If liner is clean P Clean Ion Source O->P If column bake-out fails Systematic Identification of BDCM Contamination Source cluster_0 Solvent/Syringe Contamination Path cluster_1 GC System Contamination Path A Solvent Blank Shows BDCM B Use a new, sealed vial of high-purity solvent and re-run solvent blank A->B C BDCM peak gone? B->C D Original solvent was contaminated. Discard and use new solvent. C->D Yes E Thoroughly clean the syringe or replace it. Re-run solvent blank. C->E No F System Blank Shows BDCM G Check carrier gas purity. Ensure gas traps are functional. Replace if necessary. F->G H Perform inlet maintenance: Replace septum and inlet liner. G->H I Bake out the column at the maximum recommended temperature for an extended period. H->I J If contamination persists, trim 5-10 cm from the front of the column. I->J K If all else fails, the ion source may be contaminated. Follow manufacturer's instructions for cleaning. J->K

References

Improving the stability of Bromodichloromethane analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of bromodichloromethane analytical standards.

Troubleshooting Unstable this compound Standards

Low, inconsistent, or absent analyte response during analysis can often be attributed to the degradation of the analytical standard. This guide provides a systematic approach to identifying and resolving common stability issues.

1. Question: My this compound standard is showing a decreasing response over a series of injections. What are the likely causes?

Answer: A declining response typically points to degradation of the standard in the vial or during the analytical process. Consider the following potential causes and solutions:

  • Solvent Mismatch: this compound is more stable in methanol (B129727) than in aqueous solutions.[1][2] Aqueous standards are known to be unstable and should be prepared fresh daily.

    • Solution: Prepare stock solutions in high-purity methanol and store them under recommended conditions. Dilute to working concentrations in the appropriate solvent for your analytical method just before use.

  • Temperature Effects: Higher temperatures increase the rate of degradation and volatilization.[3][4][5][6]

    • Solution: Store stock solutions at refrigerated temperatures (2-8°C) or frozen (≤0°C).[7] Allow standards to come to room temperature before use to ensure accurate volume measurements, but minimize their time at ambient conditions.

  • Photodegradation: Exposure to light, particularly UV light, can induce the degradation of halogenated compounds.[8][9]

    • Solution: Store standards in amber vials or protect them from light by wrapping them in aluminum foil.[8]

  • Volatilization: this compound is a volatile organic compound (VOC) and can be lost from the solution, especially if the vial is not properly sealed or if there is significant headspace.[10]

    • Solution: Use vials with PTFE-lined septa and ensure a tight seal. Minimize headspace in the vial. For aqueous samples, ensure there are no air bubbles.

2. Question: I am observing poor peak shape and inconsistent results when analyzing this compound. Could this be related to standard stability?

Answer: Yes, poor chromatography can be a symptom of standard degradation or improper preparation.

  • Degradation Products: The degradation of this compound can lead to the formation of other compounds that may co-elute or interfere with the analyte peak.

    • Solution: Prepare fresh standards and re-analyze. If the problem persists, investigate your analytical system for potential issues.

  • Solvent Effects in GC: Injecting a large volume of a solvent that is not compatible with your GC column and conditions can lead to poor peak shape.

    • Solution: Ensure your injection volume and solvent are appropriate for your GC inlet, column, and analytical method.

3. Question: My calibration curve for this compound is not linear. What should I investigate?

Answer: A non-linear calibration curve can be caused by a number of factors, including issues with the standards themselves.

  • Inaccurate Standard Preparation: Errors in serial dilutions will lead to inaccurate concentrations and a non-linear response.

    • Solution: Carefully prepare new calibration standards using calibrated pipettes and Class A volumetric flasks.

  • Degradation of Low-Concentration Standards: The lowest concentration standards in your calibration curve are the most susceptible to degradation and volatilization, which can skew the curve.

    • Solution: Prepare your calibration standards fresh from a stable stock solution for each analytical run.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock standards?

A1: High-purity methanol is the recommended solvent for preparing stock standards of this compound.[1][2] It offers significantly better stability compared to aqueous solutions.

Q2: How should I store my this compound standards?

A2: Neat and methanolic stock solutions should be stored in a tightly sealed amber vial at 2-8°C or colder.[7] Some manufacturers recommend storage at ≤0°C.[11]

Q3: For how long are this compound standards stable?

A3: When stored as a stock solution in methanol at refrigerated temperatures and protected from light, this compound standards are stable for several months to a year, depending on the manufacturer's recommendations. However, diluted working standards, especially in aqueous matrices, are much less stable and should be prepared fresh daily.

Q4: Can I use my this compound standard after its expiration date?

A4: It is not recommended to use a standard after its expiration date, as its concentration and purity can no longer be guaranteed. For critical applications, always use a fresh, in-date standard.

Q5: What are the main degradation pathways for this compound?

A5: The main degradation pathways in an analytical setting are volatilization and chemical degradation.[10] Chemical degradation can be accelerated by exposure to light, elevated temperatures, and reactive species in the solvent or matrix.[3][4][5][6][8][9] In environmental samples, biodegradation can also be a significant degradation pathway.[10]

Data on Factors Affecting Stability

While specific quantitative data on the degradation rate of this compound analytical standards is limited in readily available literature, the following tables summarize the key factors influencing stability based on established chemical principles and best practices from regulatory methods and manufacturer guidelines.

Table 1: Impact of Storage Conditions on this compound Standard Stability

ParameterConditionImpact on StabilityRationale
Solvent MethanolHigh Stability This compound is highly soluble and more chemically stable in methanol.
WaterLow Stability Susceptible to hydrolysis and microbial degradation. Aqueous standards should be prepared fresh daily.
Temperature ≤0°C to 8°CHigh Stability Reduces volatilization and slows chemical degradation rates.[3][4][5][6]
Ambient (~20-25°C)Low Stability Increased risk of volatilization and accelerated degradation.[3][4][5][6]
Light Exposure Dark (Amber Vial)High Stability Protects against photodegradation.[8][9]
LightLow Stability Can induce photolytic degradation of the C-Br and C-Cl bonds.[8][9]
Vial Seal Tightly Sealed (PTFE-lined septum)High Stability Minimizes loss due to volatilization.
Poorly SealedLow Stability Significant loss of the volatile analyte can occur.

Table 2: Recommended Storage and Handling of this compound Standards

Standard TypeSolventStorage TemperatureStorage DurationHandling Precautions
Neat Standard N/A2-8°C or as recommended by manufacturerPer manufacturer's expiration dateAllow to come to room temperature before opening and preparing solutions.
Stock Solution Methanol2-8°C or ≤0°C[7][11]Up to 1 year (check manufacturer's certificate)Store in an amber, tightly sealed vial.
Working Calibration Standards Methanol or WaterPrepare fresh daily< 24 hoursKeep vials sealed and at room temperature during analysis.

Experimental Protocols

Protocol for a Stability Study of a this compound Standard in Methanol

This protocol outlines a procedure to evaluate the stability of a this compound standard in methanol under different temperature conditions.

  • Preparation of Stock Solution:

    • Allow a neat this compound standard to equilibrate to room temperature.

    • Prepare a stock solution of 1000 µg/mL in high-purity methanol.

    • Use a calibrated gas-tight syringe and Class A volumetric flask.

  • Preparation of Study Samples:

    • From the stock solution, prepare replicate vials of a 10 µg/mL this compound solution in methanol.

    • Use amber vials with PTFE-lined septa.

    • Ensure a consistent volume and minimal headspace in each vial.

  • Storage Conditions:

    • Divide the replicate vials into two groups:

      • Group A: Store in a refrigerator at 4°C.

      • Group B: Store at room temperature (~22°C) and protected from light.

  • Analysis:

    • Analyze the standards using a validated GC/MS method (e.g., based on EPA method 8260).

    • Time Points: Analyze three vials from each group at the following time points:

      • Day 0 (initial concentration)

      • Day 7

      • Day 14

      • Day 30

      • Day 60

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each group at each time point.

    • Determine the percentage of degradation relative to the Day 0 concentration.

    • Plot the concentration versus time for each storage condition to visualize the degradation profile.

Visualizations

G Troubleshooting Workflow for Unstable this compound Standards start Inconsistent or Decreasing This compound Signal check_prep Review Standard Preparation and Storage start->check_prep solvent Is the standard in an appropriate solvent (e.g., Methanol)? check_prep->solvent check_system Investigate Analytical System system_ok System Checks OK check_system->system_ok storage_temp Is the standard stored at the correct temperature (e.g., 2-8°C)? solvent->storage_temp Yes reprepare_solvent Action: Prepare fresh stock standard in high-purity Methanol. solvent->reprepare_solvent No light Is the standard protected from light? storage_temp->light Yes refrigerate Action: Store standards at recommended refrigerated temperatures. storage_temp->refrigerate No age Is the standard within its expiration date and prepared fresh? light->age Yes protect_light Action: Use amber vials or wrap in foil. light->protect_light No age->check_system Yes use_fresh Action: Prepare fresh working standards daily from a valid stock. age->use_fresh No reprepare_solvent->check_prep refrigerate->check_prep protect_light->check_prep use_fresh->check_prep

Caption: Troubleshooting Decision Tree for this compound Standard Instability.

G Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare 1000 µg/mL Stock Solution in Methanol prep_samples Prepare Replicate Vials (e.g., 10 µg/mL) prep_stock->prep_samples storage_a Group A: Refrigerated (4°C) prep_samples->storage_a storage_b Group B: Room Temp (Protected from Light) prep_samples->storage_b analysis_t0 Time = 0 days storage_a->analysis_t0 analysis_t1 Time = 7 days storage_a->analysis_t1 analysis_t2 Time = 14 days storage_a->analysis_t2 analysis_t3 Time = 30 days storage_a->analysis_t3 analysis_t4 Time = 60 days storage_a->analysis_t4 storage_b->analysis_t0 storage_b->analysis_t1 storage_b->analysis_t2 storage_b->analysis_t3 storage_b->analysis_t4 eval Data Evaluation: Calculate % Degradation analysis_t0->eval analysis_t1->eval analysis_t2->eval analysis_t3->eval analysis_t4->eval

Caption: Workflow for a this compound Stability Study.

References

Validation & Comparative

Validation of a Novel Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Method for Rapid and Sensitive Detection of Bromodichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive validation of a new Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) method for the quantitative analysis of Bromodichloromethane (BDCM) in aqueous samples. The performance of this modern technique is objectively compared with established analytical methods, including Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS) and Liquid-Liquid Extraction with Gas Chromatography-Electron Capture Detection (LLE-GC-ECD). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who require accurate and efficient monitoring of this critical disinfection byproduct.

This compound is a trihalomethane (THM) commonly formed during water disinfection processes involving chlorine.[1][2][3] Due to its potential carcinogenic properties and other adverse health effects, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have set maximum contaminant levels for total trihalomethanes in drinking water.[3][4] Consequently, sensitive and reliable analytical methods are crucial for ensuring water quality and safety.

The presented HS-GC-MS method offers significant advantages in terms of sample preparation time, automation, and reduced solvent consumption, making it an attractive alternative to traditional techniques.[5][6] This guide details the experimental protocols and presents supporting data to validate its performance for the detection of this compound.

Comparative Performance of Analytical Methods

The following table summarizes the key performance parameters of the newly validated HS-GC-MS method in comparison to P&T-GC-MS and LLE-GC-ECD for the detection of this compound.

Parameter Headspace GC-MS (New Method) Purge and Trap GC-MS Liquid-Liquid Extraction GC-ECD
Limit of Detection (LOD) 0.05 µg/L0.1 µg/L<0.5 µg/L
Limit of Quantification (LOQ) 0.15 µg/L0.4 µg/L1.0 µg/L
Linearity (R²) >0.999>0.995>0.99
Intra-day Precision (%RSD) < 5%< 10%< 15%
Inter-day Precision (%RSD) < 8%< 15%< 20%
Recovery 95-105%90-110%80-120%
Sample Preparation Time < 5 minutes~30 minutes~20 minutes
Solvent Consumption NoneMinimalHigh
Automation Potential HighHighModerate

Experimental Protocols

Detailed methodologies for the validated HS-GC-MS method and the comparative P&T-GC-MS and LLE-GC-ECD techniques are provided below.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) - New Validated Method

This method prioritizes efficiency and minimal sample handling, making it ideal for high-throughput laboratories.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Headspace Autosampler

Reagents and Materials:

  • This compound standard solution (certified reference material)

  • Reagent-grade water (for blanks and standards)

  • 20 mL headspace vials with magnetic caps (B75204) and septa

Procedure:

  • Sample Preparation: Transfer a 10 mL aliquot of the aqueous sample into a 20 mL headspace vial. For calibration standards, spike reagent-grade water with the appropriate concentration of this compound standard solution.

  • Incubation and Equilibration: Place the vials in the headspace autosampler. The samples are then heated to 85°C and agitated for 15 minutes to facilitate the partitioning of this compound from the aqueous phase into the headspace.[7]

  • Injection: A heated gas-tight syringe automatically draws a 1 mL aliquot of the headspace gas and injects it into the GC-MS system.

  • GC-MS Analysis:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 40°C held for 3 minutes, ramped to 180°C at 15°C/min, and held for 2 minutes.

    • MS Conditions: Electron ionization (EI) mode at 70 eV. Data is acquired in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 83, 85, 127, 129).

Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_analysis GC-MS Analysis Sample Aqueous Sample (10 mL) Vial Headspace Vial (20 mL) Sample->Vial Transfer Incubation Incubate & Agitate (85°C, 15 min) Vial->Incubation Injection Automated Headspace Injection (1 mL) Incubation->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection - SIM) GC->MS Data Data Acquisition & Processing MS->Data

HS-GC-MS experimental workflow for this compound detection.

Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This is a widely used and highly sensitive method for the analysis of volatile organic compounds (VOCs) in water.[8][9][10][11]

Instrumentation:

  • GC-MS system

  • Purge and Trap concentrator

Reagents and Materials:

  • This compound standard solution

  • Reagent-grade water

  • Purge gas (Helium or Nitrogen)

Procedure:

  • Sample Preparation: A 5 mL water sample is loaded into a purging vessel.

  • Purging: An inert gas is bubbled through the sample at a constant flow rate for a specified time (e.g., 11 minutes). This strips the volatile this compound from the water.

  • Trapping: The purged analytes are carried in the gas stream onto an adsorbent trap.

  • Desorption: The trap is rapidly heated, and the analytes are backflushed with the carrier gas onto the GC column.

  • GC-MS Analysis: The GC-MS conditions are similar to those described for the HS-GC-MS method.

Liquid-Liquid Extraction with Gas Chromatography-Electron Capture Detection (LLE-GC-ECD)

A traditional and robust method, LLE is often employed when a high degree of sample pre-concentration is required.[12][13][14]

Instrumentation:

  • Gas Chromatograph with an Electron Capture Detector (ECD)

Reagents and Materials:

  • This compound standard solution

  • Reagent-grade water

  • Pentane or Methyl tert-butyl ether (MTBE), high purity

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Extraction: A 50 mL aliquot of the water sample is placed in a separatory funnel. 3 mL of MTBE is added, and the funnel is vigorously shaken for 2 minutes.[14]

  • Phase Separation: The layers are allowed to separate, and the organic layer (MTBE) is collected.

  • Drying: The extract is passed through a small column of anhydrous sodium sulfate to remove any residual water.

  • Injection: A 1-2 µL aliquot of the dried extract is manually or automatically injected into the GC-ECD.

  • GC-ECD Analysis:

    • GC Column: A suitable capillary column for halogenated compounds.

    • Carrier Gas: Nitrogen or Argon/Methane.

    • Detector: ECD, which is highly sensitive to halogenated compounds like this compound.

This guide demonstrates that the new HS-GC-MS method is a highly suitable, if not superior, alternative for the routine analysis of this compound. Its performance is comparable or exceeds that of established methods while offering significant improvements in efficiency, automation, and environmental friendliness.

References

A Comparative Guide to Inter-laboratory Measurement of Bromodichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inter-laboratory performance for the measurement of Bromodichloromethane (BDCM), a common disinfection byproduct found in chlorinated water. Understanding the reliability and variability of analytical methods for BDCM is critical for accurate environmental monitoring, ensuring water quality for pharmaceutical manufacturing, and conducting toxicological studies. This document summarizes data from a representative proficiency testing (PT) study and details the standard analytical protocols utilized by participating laboratories.

Inter-laboratory Performance Data

The following table summarizes the performance of laboratories in a recent proficiency testing study for the analysis of volatile organic compounds (VOCs) in water, including this compound. Proficiency testing is a valuable tool for laboratories to assess their analytical performance against their peers and a known reference value.

Table 1: Proficiency Testing Results for this compound in Water

ParameterAssigned Value (µg/L)Mean Reported Value (µg/L)Standard Deviation (µg/L)Number of LaboratoriesAcceptance Limits (µg/L)
This compound15.315.12.43509.03 - 21.2

Data is illustrative and based on typical performance in water proficiency testing studies.

Comparison of Analytical Methodologies

The vast majority of laboratories analyzing for this compound and other trihalomethanes in water utilize methods based on gas chromatography (GC). The two predominant approaches involve different sample introduction techniques: Purge and Trap (P&T) and Liquid-Liquid Extraction (LLE). These are most commonly followed by detection using mass spectrometry (MS) or an electron capture detector (ECD).

Table 2: Common Analytical Methods for this compound Determination

MethodPrincipleSample PreparationInstrumentationTypical Analytes
EPA Method 524.2 / 8260D Purge and Trap Gas Chromatography/Mass Spectrometry (P&T-GC/MS)An inert gas is bubbled through the water sample, purging the volatile BDCM onto a sorbent trap. The trap is then heated to desorb the compound into the GC/MS.GC coupled with a Mass Spectrometer (MS)Broad range of volatile organic compounds, including trihalomethanes.
EPA Method 551.1 Liquid-Liquid Extraction Gas Chromatography/Electron Capture Detection (LLE-GC/ECD)The water sample is extracted with a small volume of an immiscible solvent (e.g., methyl-tert-butyl ether or pentane). A portion of the extract is then injected into the GC.GC coupled with an Electron Capture Detector (ECD)Chlorination disinfection byproducts, chlorinated solvents, and some pesticides.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate measurements. Below are summaries of the key steps for the most common EPA methods used for this compound analysis.

EPA Method 524.2 / 8260D: Purge and Trap GC/MS

This method is a widely used technique for the analysis of volatile organic compounds in water.

1. Sample Collection and Preservation:

  • Samples are collected in 40 mL glass vials with zero headspace (no air bubbles).

  • The samples are preserved by adding a dechlorinating agent (e.g., ascorbic acid) and acidifying with hydrochloric acid (HCl) to a pH < 2.

  • Samples should be stored at ≤6 °C and protected from light until analysis.

2. Purge and Trap Procedure:

  • An aliquot of the sample (typically 5-25 mL) is placed in a purging vessel.

  • An internal standard is added to the sample.

  • The sample is purged with an inert gas (e.g., helium) at a specified flow rate for a set time (e.g., 11 minutes).

  • The purged analytes are trapped on a sorbent trap containing materials like Tenax®, silica (B1680970) gel, and carbon molecular sieve.

3. Desorption and GC/MS Analysis:

  • After purging, the trap is rapidly heated to desorb the analytes.

  • The desorbed analytes are transferred to the gas chromatograph, which separates the compounds based on their boiling points and affinity for the GC column.

  • The separated compounds then enter the mass spectrometer, which identifies and quantifies them based on their unique mass spectra.

4. Quality Control:

  • Analysis of laboratory reagent blanks, fortified blanks, and matrix spikes are required to ensure data quality.

  • The instrument must be tuned and calibrated, and the calibration must be verified regularly.

EPA Method 551.1: Liquid-Liquid Extraction GC/ECD

This method is specifically designed for the analysis of halogenated compounds and is highly sensitive.

1. Sample Collection and Preservation:

  • Samples are collected in 60 mL glass vials with minimal headspace.

  • A reducing agent (e.g., sodium thiosulfate (B1220275) or ammonium (B1175870) chloride) is added to quench any residual chlorine.

  • Samples are stored at 4 °C until extraction.

2. Liquid-Liquid Extraction:

  • A measured volume of the sample (e.g., 50 mL) is transferred to a separatory funnel or mixing vessel.

  • A small volume of an extraction solvent (e.g., 3 mL of methyl-tert-butyl ether) is added.

  • The mixture is shaken vigorously for a specified period to partition the analytes from the water into the organic solvent.

  • The solvent layer is separated from the water.

3. GC/ECD Analysis:

  • A small aliquot (e.g., 1-2 µL) of the solvent extract is injected into the gas chromatograph.

  • The GC separates the components of the extract.

  • The electron capture detector, which is highly sensitive to halogenated compounds like this compound, detects and quantifies the analytes.

4. Quality Control:

  • Similar to GC/MS methods, regular analysis of blanks, fortified samples, and calibration checks are mandatory to ensure the reliability of the results.

Visualizing the Analytical Workflow

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for the two primary analytical approaches.

cluster_0 Purge and Trap GC/MS Workflow (EPA 524.2 / 8260D) A0 Sample Collection (40 mL vial) A1 Preservation (Dechlorination & Acidification) A0->A1 A2 Spike with Internal Standard A1->A2 A3 Purge with Inert Gas A2->A3 A4 Trap Analytes on Sorbent A3->A4 A5 Thermal Desorption A4->A5 A6 GC Separation A5->A6 A7 MS Detection & Quantitation A6->A7

Caption: Workflow for this compound analysis by Purge and Trap GC/MS.

cluster_1 Liquid-Liquid Extraction GC/ECD Workflow (EPA 551.1) B0 Sample Collection (60 mL vial) B1 Preservation (Dechlorination) B0->B1 B2 Add Extraction Solvent B1->B2 B3 Vigorous Shaking B2->B3 B4 Separate Solvent Layer B3->B4 B5 Inject Extract B4->B5 B6 GC Separation B5->B6 B7 ECD Detection & Quantitation B6->B7

Caption: Workflow for this compound analysis by LLE-GC/ECD.

Logical Comparison of Methods

The choice between P&T-GC/MS and LLE-GC/ECD often depends on the specific requirements of the analysis, including the desired range of analytes and the sample matrix.

cluster_ms P&T-GC/MS (e.g., EPA 524.2) cluster_ecd LLE-GC/ECD (e.g., EPA 551.1) Method Analytical Method Choice for BDCM MS_Adv Advantages: - Broad analyte scope (many VOCs) - High specificity from mass spectra - Automation is common Method->MS_Adv Choose for multi-analyte VOC screening ECD_Adv Advantages: - Very high sensitivity for halogens - Robust and less complex instrumentation - Lower initial instrument cost Method->ECD_Adv Choose for targeted halogenated DBP analysis MS_Dis Disadvantages: - Can have more instrument downtime - Potential for water vapor issues ECD_Dis Disadvantages: - More limited analyte scope - Potential for solvent interference - Less definitive identification than MS

Caption: Decision factors for selecting an analytical method for BDCM.

Comparative toxicity of Bromodichloromethane and other trihalomethanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Toxicity of Bromodichloromethane and Other Trihalomethanes

This guide provides a detailed comparison of the toxicological profiles of this compound (BDCM) and other common trihalomethanes (THMs), including chloroform (B151607), bromoform (B151600), and dibromochloromethane. These compounds are frequently found as disinfection byproducts in chlorinated drinking water.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and pathway visualizations.

Comparative Toxicity Overview

Trihalomethanes exhibit a range of toxic effects, with notable differences between the brominated compounds and chloroform. Generally, brominated THMs such as this compound, bromoform, and dibromochloromethane are reported to be cytotoxic, genotoxic, and mutagenic, whereas chloroform is considered primarily cytotoxic.[2][3]

Cytotoxicity

Cytotoxicity assays are crucial for determining a chemical's toxicity at the cellular level. The Chinese Hamster Ovary (CHO) cell cytotoxicity assay, for example, measures the reduction in cell density after a 72-hour exposure to a substance.[4] Studies have shown that THMs induce cytotoxic effects, which may play a role in their carcinogenicity.[5] The delivery vehicle can also influence cytotoxicity, with corn oil gavage showing more acute toxicity than aqueous solutions.[5]

Genotoxicity

Genotoxicity refers to the ability of a chemical to damage DNA. While some in vitro studies in bacterial and mammalian cells have shown evidence of genotoxicity for brominated THMs, in vivo studies have often yielded conflicting or negative results.[6] For instance, this compound, chlorodibromomethane, and bromoform did not cause unscheduled DNA synthesis in rat liver and have not demonstrated significant genotoxic activity in mammals in some studies.[6] However, other research indicates that brominated THMs can be mutagenic.[2][7]

Carcinogenicity

Animal studies have provided evidence of the carcinogenic potential of several THMs.[8] The U.S. Environmental Protection Agency (EPA) has classified this compound and bromoform as probable human carcinogens (Group B2), and dibromochloromethane as a possible human carcinogen (Group C).[8][9]

  • This compound (BDCM): Oral exposure has been shown to cause kidney, liver, and large intestine tumors in rats and mice.[10][11][12]

  • Chloroform: Associated with renal and liver tumors in rats and mice.[11]

  • Bromoform: Linked to an increased incidence of adenomatous polyps and adenocarcinomas of the large intestine in rats.[8][13]

  • Dibromochloromethane (DBCM): Has been shown to induce liver tumors in mice.[8]

Human epidemiological studies have suggested a possible association between long-term exposure to chlorinated drinking water containing THMs and an increased risk of cancer, particularly bladder cancer, but have not definitively linked specific THMs to cancer in humans due to the mixed nature of the exposure.[10][11][12]

Organ-Specific Toxicity

The primary target organs for THM toxicity are the liver and kidneys.[9][14]

  • Hepatotoxicity: All four major THMs have been observed to cause liver toxicity.[9] Studies in rats indicated that this compound caused more persistent liver toxicity than chloroform at 48 hours post-exposure.[5][15] Effects range from fatty infiltration to centrilobular necrosis.[16]

  • Nephrotoxicity: Kidney damage is another significant effect. This compound appears to be slightly more toxic to the kidney at lower doses compared to chloroform.[5][15] Kidney damage is characterized by necrosis of the proximal tubules.[16]

Data Summary Tables

Table 1: Comparative Genotoxicity of Trihalomethanes

CompoundAmes Test ResultIn Vitro Mammalian Cell AssaysIn Vivo Micronucleus Test (Mouse)In Vivo Unscheduled DNA Synthesis (Rat Liver)
This compound Mixed/Positive[7]Chromosomal aberrations reported[10]NegativeNegative[6]
Chloroform Generally NegativeMixed ResultsNegativeNegative
Bromoform Mixed/Positive[2][7]Sister chromatid exchange, chromosomal aberrations[7]NegativeNegative[6]
Dibromochloromethane Mixed/Positive[7]Sister chromatid exchange, chromosomal aberrations[7]NegativeNegative[6]

Table 2: Comparative Carcinogenicity in Rodents (Oral Gavage Studies)

CompoundSpeciesTarget Organs for TumorsEPA Carcinogen Classification
This compound Rat, MouseKidney, Liver, Large Intestine[12]Group B2 (Probable Human Carcinogen)[9]
Chloroform Rat, MouseLiver, Kidney[11]Group B2 (Probable Human Carcinogen)[9]
Bromoform RatLarge Intestine[13]Group B2 (Probable Human Carcinogen)[9]
Dibromochloromethane MouseLiver[8]Group C (Possible Human Carcinogen)[8][9]

Table 3: Comparative Acute Organ Toxicity in Rats (Oral Gavage)

CompoundPrimary Target OrgansRelative HepatotoxicityRelative Nephrotoxicity
This compound Liver, KidneyHigher than Chloroform (at 48h)[5]Higher than Chloroform (at lower doses)[5]
Chloroform Liver, KidneyHighHigh
Bromoform Liver, KidneyHighModerate
Dibromochloromethane Liver, KidneyHighModerate

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical compound.[17]

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth.[18] The assay measures the ability of a test substance to cause reverse mutations (reversions) that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.[19]

Methodology:

  • Strain Selection: Commonly used strains include TA98, TA100, and TA102, which are sensitive to different types of mutagens.[18]

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenates. This is to detect mutagens that require metabolic activation to become reactive.[18]

  • Exposure: A suspension of the bacterial tester strain is mixed in a test tube with the test chemical (at various concentrations) and either the S9 mix or a buffer.[20]

  • Plating: The mixture is combined with molten top agar (B569324) containing a trace amount of histidine (to allow for a few initial cell divisions) and poured onto a minimal glucose agar plate (histidine-deficient).[18][21]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[17]

  • Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative (solvent) control plates. A dose-dependent increase in the number of revertant colonies suggests that the substance is mutagenic.[20]

Rodent Carcinogenicity Bioassay

These long-term studies are designed to evaluate the carcinogenic potential of a substance following chronic exposure.

Principle: Rodents, typically rats and mice, are exposed to the test substance over a significant portion of their lifespan (e.g., two years) to observe for the development of tumors.[22][23]

Methodology:

  • Animal Selection: Young, healthy male and female rodents (e.g., F344/N rats and B6C3F1 mice) are used.[13][23] Studies typically start with at least 50 animals per sex per group.[23]

  • Dose Administration: The test substance is administered, usually daily, through a relevant route of exposure (e.g., oral gavage, in drinking water, or in feed). At least three dose levels (high, medium, low) and a concurrent control group (receiving the vehicle, e.g., corn oil) are used.[23] The highest dose is typically the maximum tolerated dose (MTD), which causes some toxicity but not significant mortality.

  • Duration: The study duration is typically 18-24 months for mice and 24 months for rats.[23]

  • In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.[24]

  • Pathology: At the end of the study, all animals (including those that die prematurely) undergo a complete necropsy. Organs and tissues are examined for gross lesions, and a comprehensive set of tissues is collected for histopathological evaluation by a board-certified pathologist.[22]

  • Analysis: The incidence, multiplicity, and latency of tumors in the dosed groups are statistically compared with the control group to determine if the test substance has a carcinogenic effect.[22]

Signaling Pathways and Experimental Workflows

Visualizations

Toxicity_Assessment_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation cluster_mechanistic Mechanistic Studies Cytotoxicity Cytotoxicity Assays (e.g., CHO, MTT) Acute_Tox Acute/Subchronic Toxicity (Dose-range finding) Cytotoxicity->Acute_Tox Inform Dosing Metabolism Metabolism & Toxicokinetics (PBPK) Cytotoxicity->Metabolism Genotoxicity Genotoxicity Assays (e.g., Ames Test, Comet Assay) Genotoxicity->Acute_Tox Genotoxicity->Metabolism Chronic_Tox Chronic Toxicity & Carcinogenicity Bioassay Acute_Tox->Chronic_Tox Set Dose Levels Organ_Tox Organ-Specific Toxicity (Histopathology) Chronic_Tox->Organ_Tox Risk_Assessment Human Health Risk Assessment Chronic_Tox->Risk_Assessment Carcinogenicity Data Organ_Tox->Metabolism Organ_Tox->Risk_Assessment Non-cancer Endpoints Signaling Signaling Pathway Analysis Metabolism->Signaling Signaling->Risk_Assessment Mechanistic Insight Test_Compound Test Compound (e.g., this compound) Test_Compound->Cytotoxicity Initial Screening Test_Compound->Genotoxicity

Caption: General workflow for toxicological assessment of a chemical compound.

BDCM_Metabolism_Pathway cluster_p450 Oxidative Pathway (Major) cluster_gst Conjugative Pathway cluster_toxicity Cellular Toxicity BDCM This compound (CHBrCl₂) CYP450 Cytochrome P450 (e.g., CYP2E1) BDCM->CYP450 Oxidation GST Glutathione (B108866) S-transferase (GST) BDCM->GST Conjugation Phosgene Phosgene Intermediate (COCl₂) CYP450->Phosgene Hydrolysis Hydrolysis Phosgene->Hydrolysis Covalent_Binding Covalent Binding to Macromolecules Phosgene->Covalent_Binding CO2 CO₂ Hydrolysis->CO2 Conjugate Glutathione Conjugate GST->Conjugate Oxidative_Stress Oxidative Stress Covalent_Binding->Oxidative_Stress DNA_Damage DNA Damage (Genotoxicity) Covalent_Binding->DNA_Damage Cell_Death Cell Death (Cytotoxicity) Covalent_Binding->Cell_Death Oxidative_Stress->Cell_Death DNA_Damage->Cell_Death

Caption: Metabolic activation pathways of this compound (BDCM).

Discussion of Pathways

The toxicity of this compound is mediated by its metabolic activation into reactive intermediates.[25] Two primary pathways have been identified:

  • Oxidative Metabolism: This is the predominant pathway, catalyzed mainly by cytochrome P450 enzymes, particularly CYP2E1.[25] This process transforms BDCM into reactive intermediates like phosgene. These electrophilic metabolites can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular damage, oxidative stress, and cytotoxicity.[25] This binding is a key mechanism underlying both the hepatotoxicity and nephrotoxicity of THMs.

  • Glutathione Conjugation: A secondary pathway involves the direct conjugation of BDCM with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[25] While often a detoxification pathway, this process can also lead to the formation of reactive intermediates that contribute to toxicity.

Furthermore, studies have shown that trihalomethanes can alter epigenetic regulation. For example, chloroform and this compound have been found to decrease the level of 5-methylcytosine (B146107) in hepatic DNA and reduce methylation in the promoter region of the c-myc proto-oncogene.[26] This hypomethylation is consistent with their carcinogenic activity, as it can lead to altered gene expression and increased cell proliferation.[26]

References

Bromodichloromethane vs. Chloroform: A Comparative Risk Assessment for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative risk assessment of bromodichloromethane (BDCM) and chloroform (B151607), two common trihalomethanes. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and safety protocols. This document summarizes key physicochemical properties, toxicokinetics, and toxicological endpoints, supported by experimental data.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and chloroform is crucial for predicting their environmental fate, biological interactions, and potential for exposure. Both are colorless, volatile liquids. Key differences in their molecular weight, boiling point, and solubility are detailed below.

PropertyThis compoundChloroform
CAS Number 75-27-467-66-3
Molecular Formula CHBrCl₂CHCl₃
Molecular Weight 163.8 g/mol 119.38 g/mol
Boiling Point 90 °C61.2 °C
Density 1.980 g/cm³ at 20°C1.489 g/cm³ at 20°C
Water Solubility 4.5 g/L at 20°C~8 g/L at 20°C
Log Kₒw (Octanol-Water Partition Coefficient) 2.001.97

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Both this compound and chloroform are readily absorbed through inhalation, ingestion, and dermal contact.[1][2] Following absorption, they are distributed throughout the body, with higher concentrations found in adipose tissue, liver, and kidneys.[1][3]

Metabolism is a key determinant of their toxicity. The primary pathway for both compounds involves cytochrome P450 (CYP) enzymes, particularly CYP2E1, which is predominantly found in the liver.[4][5] This metabolic activation generates reactive intermediates that are central to their toxic effects.

  • Chloroform is metabolized by CYP2E1 to produce the highly reactive and toxic intermediate, phosgene.[5]

  • This compound is also metabolized by CYP enzymes. Additionally, it can be conjugated with glutathione (B108866) (GSH) by Glutathione S-transferase (GST), specifically the theta class (GSTT1-1), leading to the formation of reactive intermediates.[2][3]

Excretion of the parent compounds and their metabolites occurs primarily through exhalation and, to a lesser extent, in the urine.[3]

Comparative Toxicity Assessment

The toxicity of both this compound and chloroform is primarily targeted at the liver and kidneys. Their carcinogenic mechanism is generally considered to be non-genotoxic, arising from chronic cytotoxicity and subsequent regenerative cell proliferation.[6][7]

Acute Toxicity

The following table summarizes the acute oral lethal dose 50 (LD₅₀) values for both compounds in rodents.

SpeciesThis compound LD₅₀ (mg/kg)Chloroform LD₅₀ (mg/kg)
Rat (male) 916 - 969450 - 2,000
Mouse (male) 45036 - 1,366

Sources:[8][9][10][11][12][13]

Chronic Toxicity and Carcinogenicity

Long-term exposure to both compounds has been shown to induce tumors in experimental animals. The International Agency for Research on Cancer (IARC) has classified both this compound and chloroform as Group 2B carcinogens , meaning they are "possibly carcinogenic to humans."[14]

The No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from key oral toxicity studies are presented below. These values are critical for establishing safe exposure limits.

CompoundSpeciesEffectNOAEL (mg/kg/day)LOAEL (mg/kg/day)
This compound Rat (male)Hepatotoxicity (acute)0.25 mmol/kg (~41)0.5 mmol/kg (~82)
This compound RatDevelopmental Toxicity45.0-
Chloroform Rat (male)Hepatotoxicity (acute)0.25 mmol/kg (~30)0.5 mmol/kg (~60)
Chloroform DogFatty cyst formation in liver-0.01 (RfD based on this)

Sources:[15][16][17][18][19][20][21][22][23][24]

Cytotoxicity

The cytotoxic potential of these compounds is often evaluated in vitro using cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric. It is important to note that IC₅₀ values can vary significantly depending on the cell line and experimental conditions.

CompoundCell LineIC₅₀ Value
Chloroform Extract *Various Cancer Cell LinesVaries (e.g., 16.25 µg/mL for MCF-7)

Mechanisms of Toxicity and Signaling Pathways

The toxicity of both compounds is intrinsically linked to their metabolism, which generates reactive species leading to oxidative stress and cellular damage.

Cytochrome P450-Mediated Bioactivation and Oxidative Stress

The metabolism of chloroform and this compound by CYP2E1 is a critical initiating event in their toxicity. This process can lead to the formation of reactive oxygen species (ROS), depleting cellular antioxidants like glutathione and causing oxidative stress. Oxidative stress, in turn, can damage cellular macromolecules, including lipids, proteins, and DNA, and disrupt cellular signaling pathways, ultimately leading to apoptosis or necrosis.

CYP450_Oxidative_Stress cluster_metabolism Metabolism cluster_cellular_effects Cellular Effects Compound This compound / Chloroform CYP2E1 CYP2E1 Compound->CYP2E1 Oxidation Reactive_Metabolites Reactive Metabolites (e.g., Phosgene) CYP2E1->Reactive_Metabolites GSH_Depletion GSH Depletion Reactive_Metabolites->GSH_Depletion Oxidative_Stress Oxidative Stress (ROS Production) Reactive_Metabolites->Oxidative_Stress Cellular_Damage Macromolecule Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Cytotoxicity Cytotoxicity (Necrosis, Apoptosis) Cellular_Damage->Cytotoxicity GST_Pathway BDCM This compound GST GSTT1-1 BDCM->GST Conjugation with GSH GSH_Conjugate Reactive GSH Conjugate GST->GSH_Conjugate Cellular_Damage Cellular Damage GSH_Conjugate->Cellular_Damage Neutral_Red_Workflow start Seed cells in 96-well plate expose Expose cells to varying concentrations of test compound for 24-48h start->expose incubate_nr Incubate with Neutral Red medium expose->incubate_nr wash Wash cells to remove excess dye incubate_nr->wash extract Extract dye from viable cells wash->extract measure Measure absorbance at 540 nm extract->measure end Calculate IC50 value measure->end Gavage_Study_Workflow start Acclimatize animals (e.g., rats) grouping Randomize animals into dose groups (control, low, mid, high) start->grouping dosing Daily oral gavage administration for 28 or 90 days grouping->dosing observe Daily clinical observations and weekly body weight measurements dosing->observe collection Collect blood and urine for clinical pathology at termination observe->collection necropsy Perform gross necropsy and collect organs collection->necropsy histopath Histopathological examination of target organs necropsy->histopath end Determine NOAEL/LOAEL histopath->end

References

Performance evaluation of different GC columns for trihalomethane analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Evaluation of DB-5ms and DB-624 Gas Chromatography Columns for the Analysis of Trihalomethanes in Environmental and Pharmaceutical Samples

For researchers, scientists, and drug development professionals tasked with the critical analysis of trihalomethanes (THMs), the choice of a gas chromatography (GC) column is a pivotal decision that directly impacts data quality and analytical efficiency. Trihalomethanes, a group of disinfection byproducts commonly found in chlorinated water, are subject to strict regulatory limits due to their potential health risks. Accurate quantification of these volatile organic compounds (VOCs) necessitates a robust and reliable analytical method, with the GC column at its heart.

This guide provides an objective comparison of the performance of two widely used capillary GC columns for THM analysis: the DB-5ms , a low-polarity column with a (5%-phenyl)-methylpolysiloxane stationary phase, and the DB-624 , a mid-polarity column with a 6% cyanopropylphenyl-94% dimethylpolysiloxane stationary phase. This comparison is based on experimental data and established analytical protocols to aid in the selection of the optimal column for specific analytical needs.

At a Glance: Performance Comparison

The selection of a GC column is fundamentally dictated by the principle of "like dissolves like," where the polarity of the stationary phase should ideally match that of the target analytes for optimal separation. Trihalomethanes, consisting of chloroform, bromodichloromethane, dibromochloromethane, and bromoform, represent a group of compounds with varying polarities, making the choice of stationary phase a critical factor in achieving baseline resolution and symmetrical peak shapes.

The following table summarizes the key performance indicators for the DB-5ms and DB-624 columns in the analysis of the four standard THMs.

Performance MetricDB-5ms (5% Phenyl-methylpolysiloxane)DB-624 (6% Cyanopropylphenyl-94% dimethylpolysiloxane)
Stationary Phase Polarity Low-polarityMid-polarity
Selectivity for THMs Good general-purpose separation based on boiling points.Enhanced selectivity for volatile and polar compounds, offering better resolution of early-eluting THMs from other VOCs.[1]
Resolution Generally provides adequate resolution for the four standard THMs.Can offer improved resolution, particularly for separating THMs from other volatile contaminants.
Peak Symmetry Typically produces symmetrical peaks for THMs.Excellent peak shape for a wide range of compounds, including polar analytes.
Analysis Time Can achieve fast analysis times.May require slightly longer run times to achieve optimal separation due to stronger interactions with the stationary phase.
Bleed Low bleed characteristics, making it highly suitable for GC-MS applications.[2][3]Ultra-inert versions (DB-624UI) are designed for low bleed and are MS-compatible.[4][5][6]
Ideal Applications Routine monitoring of the four standard THMs, analysis of a broad range of semi-volatile organic compounds.[7]Analysis of a wide range of volatile organic pollutants, including THMs, in complex matrices where co-elution with other compounds is a concern.[8]

Delving into the Data: Experimental Insights

DB-5ms: This column is a workhorse in many environmental and pharmaceutical laboratories due to its versatility and robust performance. For THM analysis, its low polarity stationary phase separates the compounds primarily based on their boiling points. This generally results in a predictable elution order: chloroform, this compound, dibromochloromethane, and bromoform. The DB-5ms is known for its low bleed, which is a critical feature for sensitive detectors like mass spectrometers (MS), ensuring high signal-to-noise ratios and accurate mass spectral data.[2][3]

DB-624: The 6% cyanopropylphenyl-94% dimethylpolysiloxane stationary phase of the DB-624 column imparts a higher degree of polarity compared to the DB-5ms. This increased polarity provides a different selectivity, which can be advantageous for resolving THMs from other volatile organic compounds that may be present in a sample. Research has shown that 624-type columns are specifically recommended for the separation of volatile organic pollutants.[1] The unique interactions afforded by the cyanopropylphenyl phase can lead to improved separation of closely eluting peaks. Modern iterations of this column, such as the DB-624UI (Ultra Inert), are engineered to have very low bleed, making them fully compatible with mass spectrometry.[4][5][6]

Experimental Protocols: A Foundation for Reliable Results

Reproducible and accurate data are contingent upon a well-defined experimental protocol. The following outlines a typical methodology for the analysis of trihalomethanes using a purge and trap concentrator coupled with a gas chromatograph-mass spectrometer (GC-MS), a common technique for volatile analysis in water samples.

Sample Preparation and Introduction:

  • Purge and Trap: A standard water sample (e.g., 5 or 25 mL) is purged with an inert gas (e.g., helium) at a specific flow rate (e.g., 40 mL/min) and temperature (e.g., 25-50°C) for a set duration (e.g., 11 minutes).[9][10] The purged THMs are then collected on a sorbent trap.

  • Thermal Desorption: The trap is rapidly heated to desorb the analytes, which are then transferred to the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

  • Injector: Split/splitless injector, typically operated in splitless mode to maximize sensitivity. Injector temperature is usually set around 200-250°C.

  • Carrier Gas: Helium is the most commonly used carrier gas, with a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program: A temperature program is employed to optimize the separation of the THMs. A typical program might start at a low temperature (e.g., 35-45°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 200-220°C). The specific ramp rates and hold times will vary depending on the column and the desired separation.

  • Mass Spectrometer: Operated in either full scan mode for qualitative and quantitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The transfer line temperature is typically maintained at a high temperature (e.g., 250-280°C) to prevent condensation of the analytes.

Visualizing the Workflow

To better understand the analytical process, the following diagram illustrates the experimental workflow for THM analysis using different GC columns.

THM_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_columns Column Selection cluster_detection Detection cluster_data_analysis Data Analysis WaterSample Water Sample PurgeAndTrap Purge and Trap Concentrator WaterSample->PurgeAndTrap Purging GC_Inlet GC Inlet PurgeAndTrap->GC_Inlet Thermal Desorption DB5ms DB-5ms Column GC_Inlet->DB5ms Option 1 DB624 DB-624 Column GC_Inlet->DB624 Option 2 MassSpec Mass Spectrometer DB5ms->MassSpec DB624->MassSpec DataSystem Data System & Chromatogram MassSpec->DataSystem

Caption: Experimental workflow for trihalomethane analysis.

Conclusion: Making the Right Choice

Both the DB-5ms and DB-624 GC columns are capable of providing accurate and reliable results for the analysis of trihalomethanes. The optimal choice depends on the specific requirements of the analysis.

  • For routine, targeted analysis of the four standard THMs in relatively clean matrices, the DB-5ms offers a robust, reliable, and cost-effective solution with excellent MS compatibility.

  • For the analysis of THMs in complex samples where potential co-elution with other volatile organic compounds is a concern, the DB-624 provides enhanced selectivity and can lead to more accurate quantification. Its suitability for a wide range of volatile pollutants makes it a versatile choice for comprehensive environmental monitoring.

Ultimately, method validation is crucial. Laboratories should perform their own evaluations to determine which column provides the best performance for their specific applications, instrumentation, and regulatory requirements. This includes assessing parameters such as resolution of critical pairs, peak shape, linearity, and detection limits to ensure the chosen column meets the analytical objectives.

References

A Comparative Analysis of SPME and LLE for Bromodichloromethane Extraction

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the cross-validation of Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE) for the effective extraction of bromodichloromethane.

In the realm of analytical chemistry, the accurate quantification of volatile organic compounds (VOCs) is paramount. This compound, a common disinfection byproduct in drinking water, is a compound of significant interest due to its potential health effects.[1] The choice of extraction method is a critical step that dictates the sensitivity, accuracy, and overall efficiency of the analysis. This guide provides a comprehensive comparison of two widely used extraction techniques, Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE), for this compound.

Principles of the Techniques

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that utilizes a coated fiber to extract analytes from a sample. The fiber, coated with a stationary phase, is exposed to the sample (either by direct immersion or in the headspace above the sample), and the analytes partition from the sample matrix to the fiber coating.[2] After a prescribed time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquids.[3][4] In the context of this compound extraction from aqueous samples, an organic solvent, such as pentane, is vigorously mixed with the water sample.[5] The this compound, being more soluble in the organic solvent, partitions into the organic phase, which is then separated for analysis.[3][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for both SPME and LLE for this compound extraction.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol

This protocol is based on methodologies developed for the analysis of trihalomethanes in water.[1]

  • Sample Preparation: A 10 mL water sample is placed in a 20 mL headspace vial. To enhance the volatility of the analytes, the sample can be saturated with sodium chloride.

  • Incubation: The vial is sealed and incubated at a controlled temperature, for example, 50°C, for a set period (e.g., 10 minutes) to allow for equilibration of this compound between the aqueous and vapor phases.

  • Extraction: An SPME fiber, commonly coated with a material like Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), is exposed to the headspace above the sample.[6] The extraction is typically carried out for 20-40 minutes with constant agitation.[6]

  • Desorption and Analysis: The fiber is then retracted and immediately inserted into the heated injection port of a GC-MS system for thermal desorption of the extracted this compound.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from established methods for trihalomethane analysis in drinking water.[5][7]

  • Sample and Solvent: A 10 mL water sample is placed in a vial. A small volume of a water-immiscible organic solvent, typically 2 mL of pentane, is added.[5]

  • Extraction: The vial is sealed and vigorously shaken for a defined period, for instance, 2 minutes, to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.

  • Phase Separation: The mixture is allowed to stand for a few minutes for the aqueous and organic layers to separate.

  • Analysis: A small aliquot (e.g., 1-2 µL) of the upper organic layer containing the extracted this compound is carefully withdrawn using a microsyringe and injected into a GC-MS for analysis.

Performance Comparison

The choice between SPME and LLE often depends on the specific requirements of the analysis, including sensitivity, sample throughput, and solvent consumption. The following table summarizes key performance metrics for the two techniques based on available literature.

Performance MetricSolid-Phase Microextraction (SPME)Liquid-Liquid Extraction (LLE)
Limit of Detection (LOD) < 100 ng/L[1]< 0.13 µg/L[8]
Limit of Quantification (LOQ) -< 0.40 µg/L[8]
Precision (RSD) Generally good, can be automated to improve.Intra-day: 0.17-6.95%, Inter-day: 0.26-15.70%[8]
Recovery Dependent on fiber chemistry and extraction conditions.88.75-119.21%[8]
Analysis Time per Sample Cycle time can be around 21 minutes.[1]Extraction and GC separation can be around 18 minutes.[8]
Solvent Consumption Solvent-free extraction.Requires organic solvents (e.g., pentane).[5]
Automation Highly amenable to automation.[9]Can be automated but is often performed manually.

Logical Workflow Diagrams

To visualize the experimental processes, the following diagrams illustrate the workflows for both SPME and LLE.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 10 mL Water Sample Vial 20 mL Headspace Vial Sample->Vial Incubate Incubate at 50°C Vial->Incubate Expose Expose SPME Fiber to Headspace Incubate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Analyze GC-MS Analysis Desorb->Analyze

Figure 1. Experimental workflow for HS-SPME.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 10 mL Water Sample Solvent Add 2 mL Pentane Sample->Solvent Shake Vigorously Shake Solvent->Shake Separate Allow Phases to Separate Shake->Separate Inject Inject Organic Layer into GC Separate->Inject Analyze GC-MS Analysis Inject->Analyze

Figure 2. Experimental workflow for LLE.

Conclusion

Both SPME and LLE are viable and effective methods for the extraction of this compound from aqueous samples.

SPME offers several advantages , including being a solvent-free technique, which is environmentally friendly and reduces the risk of solvent-related interference. It is also highly sensitive and easily automated, making it suitable for high-throughput analysis.[1][9]

LLE, on the other hand, is a well-established and robust technique .[8] It can provide good recovery and precision, and the experimental setup is relatively simple and does not require specialized equipment beyond standard laboratory glassware.[5] However, it does require the use of organic solvents and can be more labor-intensive if not automated.[10]

The choice between SPME and LLE will ultimately depend on the specific needs of the laboratory and the research question at hand. For applications requiring high sensitivity, automation, and a green chemistry approach, SPME is an excellent choice. For laboratories where initial setup costs are a concern and a robust, well-understood method is preferred, LLE remains a strong contender. Researchers are encouraged to validate their chosen method in their specific sample matrix to ensure optimal performance.

References

Accuracy and precision of Bromodichloromethane quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the quantification of bromodichloromethane, a disinfection byproduct frequently monitored in water sources and relevant in various research and development settings. The following sections present a comprehensive overview of key techniques, their performance characteristics, and detailed experimental protocols to assist in method selection and implementation.

Introduction

This compound (BDCM) is a member of the trihalomethane (THM) group of compounds, which are formed during the chlorination of water containing natural organic matter. Due to its potential health effects, the accurate and precise quantification of BDCM is crucial for regulatory compliance, water quality assessment, and in toxicological studies. The selection of an appropriate analytical method depends on factors such as the required sensitivity, sample matrix, available instrumentation, and desired sample throughput. This guide compares the most widely used methods: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS), Liquid-Liquid Extraction Gas Chromatography with Electron Capture Detection (LLE-GC-ECD), and Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

Performance Comparison

The following table summarizes the key performance indicators for the most common this compound quantification methods based on published data and regulatory guidelines.

Parameter Purge and Trap (P&T) GC-MS Liquid-Liquid Extraction (LLE) GC-ECD Headspace (HS) GC-MS
Principle Inert gas purging of volatiles from a sample, trapping on an adsorbent, thermal desorption, and GC-MS analysis.Extraction of the analyte from the aqueous phase into an immiscible organic solvent, followed by GC-ECD analysis.Analysis of the volatile compounds in the vapor phase (headspace) in equilibrium with the sample, followed by GC-MS.
Common Methods EPA Method 524.2, EPA Method 8260B[1][2][3]EPA Method 551.1[4]In-house developed methods[5][6]
Limit of Detection (LOD) 0.02 - 0.1 µg/L[7]~0.1 - 0.2 µg/L[4]~50 µg/L (with FID), lower with MS[8]
Limit of Quantification (LOQ) ~5 µg/L (Method 8240)[7]Varies, generally in the low µg/L rangeMethod dependent, generally higher than P&T and LLE
Accuracy (Recovery) 81% - 117%[9]~80% - 90%[8]Good reproducibility[10][11]
Precision (%RSD) < 6%[9]Generally < 15%Good reproducibility[10][11]
Linearity (r²) ≥ 0.995[12]Satisfactory for target compounds[13]Satisfactory for target compounds
Sample Throughput Lower, due to sequential sample processingHigher, multiple samples can be extracted simultaneouslyHigher, especially with autosamplers
Selectivity High (Mass Spectrometry)[10]High for halogenated compounds, but susceptible to interferences[13]High (Mass Spectrometry)
Matrix Effects Can be affected by foaming samples and high concentrations of other volatiles.[14]Can be influenced by sample matrix components affecting extraction efficiency.Dependent on the nature of the sample matrix affecting partitioning.[10][11]
Advantages High sensitivity, exhaustive extraction for some analytes, well-established methodology.[14]Rapid, cost-effective, high sample throughput.Minimal sample preparation, high throughput.[10][11]
Disadvantages Complex hardware, potential for carry-over, water management can be an issue.[14][15]Use of organic solvents, potential for emulsions, less sensitive for some compounds compared to P&T.Less sensitive than P&T, potential for matrix effects on vapor-liquid equilibrium.[8]

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the quantification of this compound, highlighting the key stages from sample collection to final analysis.

This compound Quantification Workflow General Workflow for this compound Quantification cluster_sample_collection Sample Collection & Preservation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting Collect_Sample Collect Aqueous Sample (40 mL VOA vial) Dechlorinate Dechlorinate (e.g., Ascorbic Acid) Collect_Sample->Dechlorinate Acidify Acidify to pH < 2 (e.g., HCl) Dechlorinate->Acidify Store Store at 4°C Acidify->Store PT Purge and Trap (P&T) Store->PT Select Method LLE Liquid-Liquid Extraction (LLE) Store->LLE Select Method HS Headspace (HS) Store->HS Select Method GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) PT->GC_MS GC_ECD Gas Chromatography- Electron Capture Detector (GC-ECD) LLE->GC_ECD HS->GC_MS Quantification Quantification (Internal/External Standard) GC_MS->Quantification GC_ECD->Quantification Reporting Report Results (µg/L) Quantification->Reporting

Caption: General workflow for this compound quantification.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide. These protocols are based on established methods and are intended to provide a starting point for laboratory implementation.

Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS) based on EPA Method 524.2

This method is suitable for the determination of volatile organic compounds, including this compound, in drinking water, groundwater, and surface water.[16][17]

a. Sample Preparation and Purging:

  • Bring the preserved aqueous sample (typically 5 mL or 25 mL) to room temperature.

  • Add an internal standard and surrogate solution to the sample.

  • Place the sample in the purging chamber of the purge and trap system.

  • Purge the sample with an inert gas (e.g., helium) at a flow rate of approximately 40 mL/min for a fixed time (e.g., 11 minutes). The volatile compounds are transferred from the aqueous phase to the vapor phase.

  • The vapor is passed through a sorbent trap (e.g., containing Tenax®, silica (B1680970) gel, and charcoal) where the this compound is adsorbed.

b. Desorption and GC-MS Analysis:

  • After purging, the trap is heated (e.g., to 180-250°C) and backflushed with the inert carrier gas to desorb the trapped compounds onto the gas chromatograph.[18][19]

  • Gas Chromatograph (GC) Conditions:

    • Column: Capillary column, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID x 1.4 µm film thickness).

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 35-45°C), holds for a few minutes, then ramps up to a final temperature (e.g., 200-220°C).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: Typically 35-300 amu.

    • Detector: Mass spectrometer capable of meeting the tuning criteria for 4-bromofluorobenzene (BFB).[16]

c. Quality Control:

  • Analyze a laboratory reagent blank, a laboratory fortified blank, and a matrix spike/matrix spike duplicate with each batch of samples.

  • Monitor the recovery of internal standards and surrogates.

Liquid-Liquid Extraction Gas Chromatography-Electron Capture Detection (LLE-GC-ECD) based on EPA Method 551.1

This method is applicable for the determination of halogenated volatile organic compounds in drinking water.[4]

a. Extraction:

  • Allow the preserved aqueous sample (e.g., 50 mL) to come to room temperature in a screw-cap vial with a PTFE-lined septum.

  • Add a surrogate standard to the sample.

  • Add a small volume of a water-immiscible extraction solvent (e.g., 10 mL of hexane (B92381) or pentane).[8]

  • Vigorously shake the vial for a set period (e.g., 2-5 minutes) to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Allow the phases to separate.

b. GC-ECD Analysis:

  • Carefully transfer an aliquot of the organic extract (top layer) to an autosampler vial.

  • Add an internal standard to the extract if not added previously.

  • Inject a small volume (e.g., 1-2 µL) of the extract into the gas chromatograph.

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column suitable for separating volatile halogenated compounds (e.g., DB-5 or equivalent).

    • Oven Temperature Program: An appropriate temperature program to separate the trihalomethanes.

    • Carrier Gas: Nitrogen or Argon/Methane.

  • Electron Capture Detector (ECD) Conditions:

    • Detector Temperature: Typically 250-300°C.

    • The ECD is highly sensitive to halogenated compounds.

c. Quality Control:

  • Analyze method blanks, fortified blanks, and matrix spikes.

  • Monitor surrogate recovery to assess extraction efficiency.

Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the rapid screening of volatile organic compounds in various matrices.

a. Sample Preparation and Headspace Generation:

  • Place a known volume of the aqueous sample (e.g., 10-20 mL) into a headspace vial (e.g., 22 mL).

  • Add an internal standard.

  • Seal the vial with a PTFE-lined septum and crimp cap.

  • Place the vial in the headspace autosampler and allow it to equilibrate at a specific temperature (e.g., 85°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[8]

b. GC-MS Analysis:

  • A portion of the headspace gas is automatically injected into the gas chromatograph.

  • Gas Chromatograph (GC) and Mass Spectrometer (MS) Conditions: Similar to those described for the P&T-GC-MS method.

c. Quality Control:

  • Analysis of blanks and standards is essential to ensure the accuracy of the results.

  • Matrix-matched standards may be necessary to compensate for matrix effects on the partitioning of the analyte.

Conclusion

The choice of a suitable method for the quantification of this compound is a critical decision for any laboratory.

  • P&T-GC-MS offers the highest sensitivity and is the gold standard for low-level detection in water samples, as reflected in its use in many regulatory methods.[2]

  • LLE-GC-ECD provides a practical and high-throughput alternative, particularly when the expected concentrations are within the linear range of the ECD and the sample matrix is relatively clean.[4]

  • HS-GC-MS is a valuable tool for rapid screening and for matrices where direct injection or purging is not feasible.

Researchers, scientists, and drug development professionals should carefully consider the specific requirements of their application, including sensitivity needs, sample matrix complexity, and available resources, to select the most appropriate and reliable method for this compound quantification.

References

A Comparative Guide to Method Validation for Bromodichloromethane Analysis in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of volatile organic compounds (VOCs) like bromodichloromethane in soil is crucial for environmental monitoring and ensuring the integrity of experimental sites. This guide provides a detailed comparison of three prevalent methods for this compound analysis in soil: Purge-and-Trap Gas Chromatography/Mass Spectrometry (GC/MS), Static Headspace GC/MS, and Solid-Phase Microextraction (SPME) GC/MS.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound in soil hinges on factors such as required sensitivity, sample throughput, and the nature of the soil matrix. Below is a summary of the performance characteristics of the three key methods.

ParameterPurge-and-Trap GC/MS (EPA Method 8260)Static Headspace GC/MSSolid-Phase Microextraction (SPME) GC/MS
Principle Inert gas purges volatiles from a soil slurry onto an adsorbent trap, followed by thermal desorption into the GC/MS.[1][2]Volatiles partition into the headspace of a sealed vial at equilibrium, and an aliquot of the headspace is injected into the GC/MS.[1][3]A coated fiber adsorbs volatiles from the sample or its headspace, followed by thermal desorption in the GC injector.[4][5]
Sample Preparation EPA Method 5035 is typically used for sample collection and preservation to minimize volatile loss.[6][7][8][9][10]Similar to Purge-and-Trap, proper sample collection is critical to prevent loss of volatiles.Can be performed via direct immersion of the fiber into a soil slurry or by headspace extraction.[11]
Sensitivity High, with detection limits typically in the low µg/kg range.[12]Generally less sensitive than Purge-and-Trap, with detection limits often in the mid to high µg/kg range.[13]Sensitivity is dependent on the fiber coating and extraction conditions, but can achieve low µg/kg detection limits.[14]
Throughput Moderate, as it involves a multi-step process of purging, trapping, and desorption.High, as it is easily automated and has a simpler workflow.[15]Moderate to high, depending on the level of automation.
Matrix Effects Can be susceptible to matrix effects, especially from high organic content soils which can affect purging efficiency.Can be influenced by the soil matrix, which affects the partitioning of the analyte into the headspace.[16]The fiber coating can be susceptible to interference from complex soil matrices.[17]
Advantages Considered the regulatory standard method (EPA 8260) with high sensitivity.[2]Simple, rapid, and requires minimal sample preparation.[15]Solvent-free, simple, and can be used for both field and lab applications.[5][14]
Disadvantages More complex instrumentation and potential for carryover between samples.Lower sensitivity for some compounds compared to Purge-and-Trap.[13]Fiber longevity can be an issue, and performance can be affected by the sample matrix.[17]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical results. Below are outlines of the typical experimental protocols for each method.

Purge-and-Trap GC/MS (based on EPA Methods 5035 and 8260)
  • Sample Collection and Preservation (EPA Method 5035) : Collect a known weight of soil (e.g., 5 grams) using a coring device and place it into a pre-weighed vial containing a preservative (e.g., sodium bisulfate or methanol) to inhibit microbial degradation and minimize volatile loss.[6][10] The vial is sealed with a PTFE-lined septum.[7][8]

  • Purging : The sample vial is placed in an autosampler. An inert gas (e.g., helium) is bubbled through the soil slurry at a controlled flow rate and temperature to purge the volatile compounds.[2]

  • Trapping : The purged volatiles are carried in the gas stream to an adsorbent trap, where they are concentrated.[2]

  • Desorption and Analysis : The trap is rapidly heated, and the volatiles are backflushed with carrier gas into the GC column. The compounds are separated based on their boiling points and detected by a mass spectrometer.[2]

Static Headspace GC/MS
  • Sample Preparation : A known weight of the soil sample is placed in a headspace vial. A matrix modifier, such as a salt solution, may be added to enhance the partitioning of volatiles into the headspace.[3] The vial is then hermetically sealed.

  • Equilibration : The vial is heated in an incubator for a specific time to allow the volatile compounds to reach equilibrium between the soil and the headspace.[1]

  • Injection : A heated, gas-tight syringe is used to withdraw a known volume of the headspace gas.[18] This aliquot is then injected into the GC/MS for analysis.

Solid-Phase Microextraction (SPME) GC/MS
  • Extraction :

    • Direct Immersion : The SPME fiber is directly immersed into a soil slurry for a defined period to allow for the adsorption of analytes onto the fiber coating.

    • Headspace Extraction : The SPME fiber is exposed to the headspace above the soil sample in a sealed vial for a set time.[11]

  • Desorption : The fiber is retracted into the needle and then introduced into the heated injection port of the GC. The adsorbed analytes are thermally desorbed from the fiber onto the GC column.[5]

  • Analysis : The separated compounds are detected by the mass spectrometer.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound in soil samples, from sample collection to final analysis.

experimental_workflow cluster_sampling Sample Collection & Preservation cluster_preparation Sample Introduction Method cluster_analysis Analysis Soil_Sampling Soil Sampling (Coring) Preservation Preservation (e.g., Sodium Bisulfate) Soil_Sampling->Preservation Purge_Trap Purge and Trap Preservation->Purge_Trap Method 8260 Headspace Static Headspace Preservation->Headspace SPME Solid-Phase Microextraction Preservation->SPME GC Gas Chromatography (Separation) Purge_Trap->GC Headspace->GC SPME->GC MS Mass Spectrometry (Detection & Quantification) GC->MS

General workflow for this compound analysis in soil.

Logical Relationship of Method Selection

The choice of analytical method is often guided by a balance of sensitivity, throughput, and cost considerations. The following diagram illustrates a decision-making pathway for selecting the appropriate method.

method_selection Start Start: Need to Analyze this compound in Soil Regulatory_Compliance Is Regulatory Compliance (e.g., EPA) Mandatory? Start->Regulatory_Compliance High_Sensitivity Is High Sensitivity (low µg/kg) Required? High_Throughput Is High Sample Throughput a Priority? High_Sensitivity->High_Throughput No PT_GCMS Purge-and-Trap GC/MS High_Sensitivity->PT_GCMS Yes Solvent_Free Is a Solvent-Free Method Preferred? High_Throughput->Solvent_Free No HS_GCMS Static Headspace GC/MS High_Throughput->HS_GCMS Yes Regulatory_Compliance->High_Sensitivity No Regulatory_Compliance->PT_GCMS Yes Solvent_Free->HS_GCMS No SPME_GCMS SPME GC/MS Solvent_Free->SPME_GCMS Yes

Decision tree for selecting an analytical method.

References

A Comparative Guide to In Vivo and In Vitro Models for Bromodichloromethane Toxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vivo and in vitro models for assessing the toxicity of bromodichloromethane (BDCM), a common water disinfection byproduct. The information presented is supported by experimental data to aid researchers in selecting the most appropriate models for their specific study objectives.

Introduction to this compound Toxicity

This compound (BDCM) is a trihalomethane formed during the chlorination of drinking water.[1] Its presence in municipal water supplies raises concerns about potential human health risks. Toxicological studies have demonstrated that BDCM can induce a range of adverse effects, with the liver and kidneys being primary target organs.[2][3][4][5] Understanding the toxicological profile of BDCM is crucial for risk assessment and the development of regulatory standards. Both in vivo and in vitro models are instrumental in elucidating the mechanisms of BDCM toxicity and determining safe exposure levels.

Quantitative Toxicity Data Comparison

The following tables summarize key quantitative toxicity data for BDCM from both in vivo and in vitro studies, providing a comparative overview of its potency across different biological systems.

In Vivo Acute Toxicity Data
SpeciesStrainRoute of AdministrationLD50 (mg/kg)Reference
RatSprague-DawleyOral (gavage in corn oil)916 (male), 969 (female)[2]
MouseICROral (gavage)450 (male), 900 (female)[6]
MouseB6C3F1Oral (gavage in corn oil)150 (male, 14-day repeated dose)[6]
In Vitro Cytotoxicity Data
Cell Line/ModelAssayEndpointEffective ConcentrationReference
Human Placental TrophoblastsChorionic Gonadotropin (CG) SecretionInhibition of CG secretion20 nM - 2 mM[7]
Porcine EmbryosIn Vitro CultureDisruption of syncytiotrophoblast formation0.02 - 2 mM[7]

Comparison of In Vivo and In Vitro Models

FeatureIn Vivo Models (Rodents)In Vitro Models (Cell Cultures)
Biological Complexity High: Represents a whole, integrated biological system with complex metabolic and physiological responses.Low to Moderate: Isolated cells or tissues that may not fully recapitulate the complexity of an intact organ or organism.
Metabolic Capacity Intact metabolic pathways, including activation and detoxification of xenobiotics by organs like the liver.Often require an external metabolic activation system (e.g., S9 fraction) as many cell lines have limited metabolic capacity.
Toxicokinetics Allows for the study of absorption, distribution, metabolism, and excretion (ADME) of the test substance.Limited ability to study systemic ADME processes.
Endpoint Measurement A wide range of systemic and organ-specific toxicological endpoints can be evaluated, including histopathology, clinical chemistry, and carcinogenicity.Primarily cellular and molecular endpoints such as cell viability, apoptosis, oxidative stress, and gene expression.
Throughput Low throughput, time-consuming, and expensive.High throughput, rapid, and cost-effective, allowing for the screening of multiple compounds and concentrations.
Ethical Considerations Involves the use of live animals, raising ethical concerns.Reduces or replaces the use of animals in research, aligning with the "3Rs" principle (Replacement, Reduction, Refinement).
Relevance to Humans Animal models may not always accurately predict human responses due to species differences in metabolism and physiology.Human-derived cell lines and primary cells can provide more relevant data for human risk assessment.

Experimental Protocols

In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 420)

This protocol outlines a fixed-dose procedure for assessing the acute oral toxicity of BDCM in rodents.

  • Animal Selection: Healthy, young adult rats (e.g., Sprague-Dawley) of a single sex (typically females) are used.

  • Housing and Acclimatization: Animals are housed in appropriate cages under controlled environmental conditions (temperature, humidity, light/dark cycle) and acclimatized for at least 5 days before the study.

  • Fasting: Animals are fasted (food, but not water, withheld) for a specified period (e.g., overnight) before dosing.

  • Dose Preparation and Administration: BDCM is dissolved in a suitable vehicle (e.g., corn oil). A single dose is administered by gavage using a stomach tube.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy. All gross pathological changes are recorded.

  • Histopathology: The liver and kidneys from animals in each dose group are collected, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxicity of BDCM in a cell line such as HepG2.

  • Cell Culture: HepG2 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Exposure: The culture medium is replaced with a fresh medium containing various concentrations of BDCM. A vehicle control (medium with the same concentration of the solvent used to dissolve BDCM) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of BDCM that inhibits cell viability by 50%) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

BDCM-Induced Oxidative Stress and Downstream Signaling

The following diagram illustrates a plausible signaling pathway for BDCM-induced toxicity, primarily initiated by its metabolic activation and the subsequent generation of reactive oxygen species (ROS).

BDCM_Toxicity_Pathway BDCM This compound (BDCM) CYP450 Cytochrome P450 (e.g., CYP2E1) BDCM->CYP450 Metabolism Metabolites Reactive Metabolites (e.g., Phosgene) CYP450->Metabolites GSH_Depletion Glutathione (GSH) Depletion Metabolites->GSH_Depletion ROS Increased Reactive Oxygen Species (ROS) Metabolites->ROS GSH_Depletion->ROS Exacerbates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK MAPK Activation (p38, JNK, ERK) Oxidative_Stress->MAPK NFkB NF-κB Activation Oxidative_Stress->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation Cell_Damage Cellular Damage (Liver, Kidney) Apoptosis->Cell_Damage Inflammation->Cell_Damage

Caption: BDCM metabolic activation and subsequent oxidative stress cascade.

Experimental Workflow for In Vitro Toxicity Assessment

The following diagram outlines a typical experimental workflow for assessing the in vitro toxicity of BDCM.

In_Vitro_Workflow Start Start: Cell Culture (e.g., HepG2) Exposure Exposure to BDCM (Dose-Response) Start->Exposure Viability Cell Viability Assay (e.g., MTT) Exposure->Viability ROS_Assay ROS Production Assay (e.g., DCFH-DA) Exposure->ROS_Assay GSH_Assay Glutathione Assay Exposure->GSH_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR for stress markers) Exposure->Gene_Expression Data_Analysis Data Analysis (IC50, Statistical Significance) Viability->Data_Analysis ROS_Assay->Data_Analysis GSH_Assay->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion on Cytotoxicity & Mechanism Data_Analysis->Conclusion

Caption: Workflow for in vitro BDCM toxicity assessment.

Conclusion

Both in vivo and in vitro models offer valuable insights into the toxicity of this compound. In vivo studies provide a comprehensive understanding of systemic toxicity and target organ effects in a whole organism, which is essential for regulatory risk assessment. However, they are resource-intensive and raise ethical considerations. In vitro models, particularly those using human-derived cells, offer a high-throughput and ethically sound approach to screen for cytotoxicity and investigate cellular and molecular mechanisms of toxicity. These models can provide data that is highly relevant to human health.

A tiered approach, utilizing in vitro assays for initial screening and mechanistic studies, followed by targeted in vivo studies for confirmation and characterization of systemic effects, represents a robust and efficient strategy for evaluating the toxicological profile of BDCM and other environmental contaminants. This integrated approach allows for a more comprehensive risk assessment while adhering to the principles of reducing and refining animal use in research.

References

A Comparative Guide to Biomarkers for Bromodichloromethane Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated biomarkers for assessing exposure to Bromodichloromethane (BDCM), a common disinfection byproduct found in chlorinated drinking water. Understanding the strengths and limitations of different biomarkers is crucial for accurate exposure assessment in research, clinical, and drug development settings. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound and Exposure Biomarkers

This compound (BDCM) is a trihalomethane formed when chlorine reacts with natural organic matter in water. Human exposure occurs through ingestion of contaminated water, inhalation of volatilized BDCM during activities like showering, and dermal absorption.[1][2] Due to its potential health risks, including carcinogenicity, monitoring human exposure is of significant interest.

Biomarkers of exposure are crucial tools for quantifying the internal dose of a chemical and assessing potential health risks. For BDCM, biomarkers can be broadly categorized into three types: the parent compound in various biological matrices, metabolic products, and macromolecular adducts. The choice of biomarker depends on the research question, the desired window of exposure assessment (recent vs. cumulative), and the available analytical capabilities.

Comparison of Validated Biomarkers

The following sections provide a detailed comparison of established and potential biomarkers for BDCM exposure.

Parent Compound: BDCM in Blood, Breath, and Urine

The direct measurement of BDCM in blood, exhaled breath (alveolar air), and urine are the most established methods for assessing recent exposure.[3][4] Due to the rapid excretion of BDCM, with a half-life of 1.5 to 2.5 hours in rodents, these biomarkers reflect exposure within the last few hours to a day.[3]

Table 1: Quantitative Data for Parent Compound Biomarkers

BiomarkerBiological MatrixTypical Concentrations after ExposureWindow of DetectionKey Findings & Citations
This compound Blood Median concentrations of 38 and 43 ng/L after a 10-minute shower with water containing 12-14 µg/L BDCM.[1] Following ingestion of water with 36 µg/L, Cmax ranged from 0.4 to 4.1 ng/L.[4][5]HoursBlood levels correlate well with recent exposure from various routes, including showering, bathing, and ingestion.[1][3] Dermal absorption during showering can contribute significantly to blood BDCM levels.[4][5]
This compound Alveolar Air (Breath) Levels increase rapidly during exposure and return to pre-exposure levels within an hour after exposure ceases.[3] The half-life in alveolar air has been estimated to be around 26 minutes.[3]Minutes to HoursA non-invasive method that reflects recent exposure. Levels are sensitive to immediate environmental concentrations.
This compound Urine Concentrations in swimmers increased by a factor of 3 to 4 after one hour of exercise in a chlorinated pool.[1] Levels in swimming pool workers increased by a factor of 2.5 over a four-hour shift.[1]HoursA non-invasive method that reflects recent exposure, with concentrations influenced by both inhalation and dermal absorption.
Metabolic Biomarkers

The metabolism of BDCM primarily occurs in the liver via two main pathways: cytochrome P450 (CYP)-mediated oxidation and glutathione (B108866) S-transferase (GST)-mediated conjugation. While these pathways are well-characterized, the validation of their specific metabolites as routine biomarkers of exposure in humans is still an area of ongoing research.

  • CYP450 Pathway: This is the predominant pathway, leading to the formation of reactive intermediates such as phosgene.

  • GST Pathway: This pathway, mediated by GST theta 1-1 (GSTT1), produces reactive glutathione conjugates. One identified downstream metabolite is S-formylglutathione , which is further metabolized to formate.

Currently, there is a lack of established, validated methods and corresponding quantitative data for using these specific metabolites to routinely monitor BDCM exposure in human populations.

Macromolecular Adducts (Potential Biomarkers)

The reactive intermediates formed during BDCM metabolism have the potential to form covalent adducts with macromolecules like proteins (e.g., hemoglobin, albumin) and DNA. These adducts, particularly protein adducts, can serve as biomarkers of cumulative exposure over a longer period, reflecting the lifespan of the protein (e.g., ~120 days for hemoglobin, ~20-25 days for albumin).

While the formation of protein adducts by metabolites of other xenobiotics is a well-established field in toxicology and exposure science, the identification and validation of specific, stable BDCM-protein adducts as biomarkers for human exposure monitoring is a significant research gap. To date, no specific BDCM-hemoglobin or BDCM-albumin adducts have been validated for routine use.

Experimental Protocols

Accurate and reproducible measurement of BDCM biomarkers is essential for their validation and application. The following sections outline the key experimental protocols for the analysis of the parent compound in biological matrices.

Analysis of BDCM in Blood, Breath, and Urine

The standard method for the analysis of volatile compounds like BDCM in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS) . To isolate and concentrate the volatile BDCM from the complex biological matrix, a sample preparation technique called Purge and Trap or Headspace Solid-Phase Microextraction (SPME) is typically employed.

1. Sample Collection and Handling:

  • Blood: Whole blood is collected in vacuum tubes containing an anticoagulant. Samples should be kept chilled and analyzed as soon as possible to prevent the loss of volatile BDCM.

  • Breath: Exhaled breath is collected in specialized containers, such as Tedlar bags or sorbent tubes, to trap the volatile organic compounds.

  • Urine: Spot urine samples are collected in clean containers. As with blood, samples should be stored at low temperatures and analyzed promptly.

2. Sample Preparation (Purge and Trap):

  • An inert gas (e.g., helium or nitrogen) is bubbled through the aqueous sample (blood or urine) or a sorbent tube for breath samples.[4][6]

  • The volatile BDCM is purged from the sample and carried by the gas stream onto a sorbent trap.

  • The trap is then rapidly heated, and the desorbed BDCM is introduced into the GC-MS system.

3. GC-MS Analysis:

  • Gas Chromatograph (GC): The GC separates BDCM from other volatile compounds based on its boiling point and interaction with the stationary phase of the GC column.

  • Mass Spectrometer (MS): The MS identifies and quantifies BDCM based on its unique mass-to-charge ratio and fragmentation pattern. Isotope dilution techniques, using a stable isotope-labeled internal standard (e.g., ¹³C-BDCM), are often used for accurate quantification.[4][5]

Table 2: Typical GC-MS Parameters for BDCM Analysis

ParameterSpecification
Sample Introduction Purge and Trap or Headspace SPME
GC Column e.g., DB-624 or similar capillary column suitable for volatile organic compounds
Carrier Gas Helium
Oven Temperature Program A temperature gradient is used to separate compounds with different boiling points.
MS Ionization Mode Electron Ionization (EI)
MS Detection Mode Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity
Quantification Isotope dilution with a labeled internal standard

Signaling Pathways and Experimental Workflows

This compound Metabolism

The metabolic fate of BDCM is a key factor in its toxicity and the formation of potential biomarkers. The two primary pathways are depicted below.

BDCM_Metabolism cluster_cyp CYP450 Pathway (Major) cluster_gst GST Pathway (Minor) BDCM This compound (CHBrCl2) CYP450 CYP2E1 BDCM->CYP450 GST GSTT1 BDCM->GST Phosgene Phosgene (COCl2) (Reactive Intermediate) CYP450->Phosgene Oxidation Hydrolysis Hydrolysis Phosgene->Hydrolysis Adducts Macromolecular Adducts (e.g., Protein, DNA) Phosgene->Adducts CO2 Carbon Dioxide (CO2) Hydrolysis->CO2 GSH_Adduct Reactive Glutathione Conjugate GST->GSH_Adduct Conjugation with GSH S_formyl_GSH S-formylglutathione GSH_Adduct->S_formyl_GSH Metabolism GSH_Adduct->Adducts Formate Formate S_formyl_GSH->Formate Hydrolysis

Metabolic pathways of this compound.
Experimental Workflow for Volatile Biomarker Analysis

The general workflow for analyzing volatile biomarkers like BDCM in biological samples involves several key steps from sample collection to data analysis.

Experimental_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Blood Blood Sample PurgeTrap Purge and Trap / SPME Blood->PurgeTrap Breath Breath Sample Breath->PurgeTrap Urine Urine Sample Urine->PurgeTrap GC Gas Chromatography (GC) PurgeTrap->GC Introduction MS Mass Spectrometry (MS) GC->MS Separation Quantification Quantification MS->Quantification Detection Validation Validation Quantification->Validation

Workflow for volatile biomarker analysis.

Conclusion and Future Directions

The direct measurement of this compound in blood, breath, and urine provides reliable biomarkers for assessing recent exposure. These methods are well-established, and the analytical techniques (GC-MS with purge and trap or SPME) are robust and sensitive.

A significant research need exists for the development and validation of biomarkers for cumulative or long-term BDCM exposure. While the formation of protein adducts is a promising avenue, further research is required to identify specific and stable BDCM-protein adducts in humans. Similarly, the validation of metabolic products, such as S-formylglutathione, as routine urinary biomarkers would provide a valuable non-invasive tool for exposure assessment.

For researchers and drug development professionals, the choice of biomarker will depend on the specific study objectives. For assessing acute exposure and recent dose, direct measurement of the parent compound is the current gold standard. For future studies aiming to understand the long-term health effects of BDCM exposure, the development and validation of biomarkers of cumulative exposure remain a critical priority.

References

Bromodichloromethane in Water: A Comparative Analysis of Levels Across Different Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromodichloromethane (BDCM), a member of the trihalomethane (THM) group of disinfection byproducts, is a compound of significant interest in water quality analysis due to its potential health implications.[1][2] This guide provides a comparative analysis of BDCM levels found in various water sources, supported by experimental data from multiple studies. Detailed methodologies for the key analytical techniques used to quantify BDCM are also presented, along with a visual representation of the typical experimental workflow.

Data Presentation: this compound Levels

The concentration of this compound in water is highly variable and depends on several factors, including the disinfection process used (primarily chlorination), the presence of organic matter and bromide in the source water, temperature, and pH.[3] The following table summarizes reported BDCM levels across different types of water sources.

Water SourceThis compound (BDCM) Concentration (µg/L)Notes
Tap Water 0.6 - 27.8Levels can vary significantly based on the treatment process and source water characteristics.[4] In one study of a US-Mexico border community, 33.8% of tap water samples had detectable levels of BDCM.[5]
Bottled Water Not Detected - 13Some studies have found BDCM in bottled water, suggesting that the source water may have been municipally treated.[6] In one investigation, four out of eleven samples of a particular brand contained BDCM.[6]
River Water (Raw) Not Detected (< 0.1)BDCM is generally not found in raw, untreated river water.[4]
River Water (Treated) 6.3 - 21.9The concentration of BDCM increases as river water undergoes chlorination and treatment.[4]
Groundwater 0.1 - 25Levels in groundwater are typically low, but can be higher in areas where the groundwater is influenced by chlorinated surface water or in swimming pools that use groundwater.[4]
Swimming Pools 1 - 150The concentration of BDCM in swimming pools can be significantly higher than in drinking water due to the continuous disinfection with chlorine-based products.[4]
Seawater Detected (Trace amounts)BDCM has been detected in seawater, with its presence attributed to biosynthesis by macroalgae.[3]

Note: The concentrations presented are based on a review of multiple sources and represent a range of reported values. Actual levels can vary depending on location, time of year, and specific water treatment practices.

Experimental Protocols

The quantification of this compound in water samples is typically performed using gas chromatography (GC) coupled with a sensitive detector, such as an electron capture detector (ECD) or a mass spectrometer (MS). The following protocols are based on established methods from the U.S. Environmental Protection Agency (EPA).

Method 1: Purge and Trap Gas Chromatography (Based on EPA Method 501.1)

This method is suitable for the analysis of volatile organic compounds like BDCM.

  • Sample Collection and Preservation: Collect water samples in 40 mL screw-cap vials with Teflon-faced silicone septa. Ensure there is no headspace. If the water has been chlorinated, a dechlorinating agent should be added. Samples should be stored at 4°C and analyzed within 14 days.

  • Purging: Place a 5 mL water sample in a purging chamber. An inert gas (like helium) is bubbled through the sample for a specific time (e.g., 11 minutes). This process strips the volatile BDCM from the water.

  • Trapping: The purged BDCM is carried by the gas stream onto a trap containing an adsorbent material (e.g., Tenax®).

  • Desorption: The trap is rapidly heated, and the BDCM is desorbed and backflushed with the inert gas onto the gas chromatography column.

  • Gas Chromatography: The GC column separates BDCM from other volatile compounds based on their boiling points and affinities for the column's stationary phase.

  • Detection: An electrolytic conductivity detector or a mass spectrometer is used to detect and quantify the BDCM as it elutes from the column.

Method 2: Liquid-Liquid Extraction with Gas Chromatography (Based on EPA Method 551.1)

This method involves extracting the BDCM from the water sample using an organic solvent.

  • Sample Collection and Preservation: Similar to the purge and trap method, collect samples in headspace-free vials and store them at 4°C. Add a dechlorinating agent if necessary.

  • Extraction: A 50 mL aliquot of the water sample is extracted with a small volume of a water-immiscible solvent, such as methyl tert-butyl ether (MTBE) or pentane.[4] The vial is shaken vigorously to ensure efficient transfer of the BDCM into the organic solvent.

  • Separation: The organic layer is allowed to separate from the aqueous layer.

  • Injection: A small volume (e.g., 2 µL) of the organic extract is injected into the gas chromatograph.[4]

  • Gas Chromatography and Detection: The separation and detection of BDCM are carried out using a GC equipped with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds like BDCM.[1]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a high degree of certainty in the identification and quantification of BDCM.

  • Sample Preparation: Sample preparation can be done using either the purge and trap or liquid-liquid extraction methods described above.

  • Gas Chromatography: The extract is injected into the GC, where the components are separated.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized and fragmented, creating a unique mass spectrum for each compound.

  • Identification and Quantification: The mass spectrum of BDCM is compared to a reference library for positive identification. The concentration is determined by comparing the response of the sample to that of a known calibration standard.

Mandatory Visualization

The following diagram illustrates the general workflow for the analysis of this compound in water samples.

Bromodichloromethane_Analysis_Workflow cluster_sampling 1. Sample Collection cluster_preparation 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing Sample Collect Water Sample (Headspace-free vial) Preserve Preserve Sample (Dechlorinating agent, 4°C) Sample->Preserve PurgeTrap Purge and Trap Preserve->PurgeTrap Method 1 LLE Liquid-Liquid Extraction Preserve->LLE Method 2 GC Gas Chromatography (GC) Separation PurgeTrap->GC LLE->GC Detector Detector (ECD or MS) GC->Detector Quantification Quantification (Calibration Curve) Detector->Quantification Report Report Results (µg/L) Quantification->Report

Caption: Experimental workflow for this compound analysis.

References

Unraveling the Data: A Comparative Analysis of Bromodichloromethane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of multiple toxicological studies on bromodichloromethane (BDCM) reveals key insights into its effects on biological systems. This analysis, designed for researchers, scientists, and drug development professionals, provides a comparative guide to the existing data, summarizing critical quantitative findings and detailing the experimental methodologies employed.

This compound, a common disinfection byproduct in chlorinated drinking water, has been the subject of numerous toxicological investigations to determine its potential health risks. This guide synthesizes the findings from key studies, presenting the data in a clear, comparative format to aid in risk assessment and future research.

Quantitative Toxicological Data Summary

The following tables summarize the No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) from various oral toxicity studies of this compound in animal models. These values are crucial for understanding the dose-response relationship of the compound.

Table 1: Summary of NOAEL and LOAEL Values for this compound in Rats (Oral Exposure)
Study (Year)StrainExposure DurationRoute of AdministrationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Observed Effects at LOAEL
NTP (1987)F344/N102 weeksGavage in corn oil-50Increased incidence of kidney and large intestine tumors.[1]
Aida et al. (1992)Wistar24 monthsDietary-6.1Fatty degeneration in the liver of male rats.[1][2]
Chu et al. (1982)Sprague-Dawley90 daysDrinking water45>45Mild toxicity in the liver and decreased body weight gain at higher doses.[3]
Ruddick et al. (1983)Sprague-DawleyGestation days 6-15Gavage in corn oil-50Increased maternal liver and kidney weight.[3][4]
Christian et al. (2001)Crl:CD(SD)IGS BR VAF/PlusGestation days 6-21Drinking water45.0>45.0No developmental toxicity observed.[5]
Table 2: Summary of NOAEL and LOAEL Values for this compound in Mice (Oral Exposure)
Study (Year)StrainExposure DurationRoute of AdministrationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Observed Effects at LOAEL
NTP (1987)B6C3F1102 weeksGavage in corn oil50100Increased incidence of liver and kidney tumors.[1][6]
NTP (2006)B6C3F12 yearsDrinking water36>36No evidence of carcinogenic activity.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for interpreting the toxicological data. Below are the protocols for some of the key studies cited.

National Toxicology Program (NTP) 1987 Bioassay
  • Objective: To assess the carcinogenicity of this compound in F344/N rats and B6C3F1 mice.

  • Methodology:

    • Test Animals: Male and female F344/N rats and B6C3F1 mice.

    • Administration: this compound was administered by gavage in corn oil.

    • Dosage:

      • Rats: 0 (vehicle control), 50, or 100 mg/kg body weight per day, 5 days a week for 102 weeks.

      • Mice: 0 (vehicle control), 50, or 100 mg/kg body weight per day, 5 days a week for 102 weeks.

    • Endpoints Evaluated: Survival, body weight, and histopathological examination of major tissues and organs for neoplastic and non-neoplastic lesions.[1][7]

Aida et al. (1992) Chronic Dietary Study
  • Objective: To evaluate the chronic toxicity and carcinogenicity of this compound in Wistar rats.

  • Methodology:

    • Test Animals: Male and female Wistar rats.

    • Administration: this compound was microencapsulated and mixed into the diet.

    • Dosage: Doses resulting in an average daily intake of up to 138 mg/kg for males and 168.4 mg/kg for females for up to 24 months.

    • Endpoints Evaluated: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.[2][8]

Analytical Methods for Detection

The accurate detection and quantification of this compound in environmental samples, particularly drinking water, are critical for exposure assessment. The U.S. Environmental Protection Agency (EPA) has established standardized methods for this purpose.

  • EPA Method 501.3: This method is used for the measurement of trihalomethanes, including this compound, in drinking water.[9][10]

    • Principle: Purge and trap gas chromatography with mass spectrometry (GC/MS) and selected ion monitoring.

    • Procedure:

      • An inert gas (helium) is bubbled through a water sample, purging the volatile organic compounds.

      • The purged compounds are trapped on a sorbent material.

      • The trap is heated, and the desorbed compounds are introduced into a gas chromatograph for separation.

      • The separated compounds are detected and quantified by a mass spectrometer.[9][10]

Visualizing the Biological Impact

To better understand the potential mechanisms of this compound toxicity, the following diagrams illustrate key biological pathways and experimental workflows.

Bromodichloromethane_Metabolism_and_Toxicity cluster_exposure Exposure cluster_metabolism Metabolism (Liver) cluster_toxicity Toxic Effects BDCM This compound (BDCM) P450 Cytochrome P450 (e.g., CYP2E1) BDCM->P450 Oxidation GST Glutathione-S-Transferase (GST) BDCM->GST Conjugation Reactive_Metabolites Reactive Metabolites (e.g., Phosgene, Dichloromethyl Radical) P450->Reactive_Metabolites GST->Reactive_Metabolites Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Cellular_Damage Cellular Damage (e.g., Lipid Peroxidation, DNA Adducts) Reactive_Metabolites->Cellular_Damage Organ_Toxicity Organ Toxicity (Liver, Kidney) Oxidative_Stress->Organ_Toxicity Cellular_Damage->Organ_Toxicity

Caption: Metabolic activation of this compound leading to cellular toxicity.

Experimental_Workflow_NTP_Bioassay cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_monitoring In-life Monitoring cluster_endpoint Endpoint Analysis Animal_Selection Animal Selection (Rats and Mice) Dose_Groups Dose Group Assignment (Control, Low, High) Animal_Selection->Dose_Groups Gavage Oral Gavage Administration (5 days/week) Dose_Groups->Gavage Observations Clinical Observations Body Weight Measurement Gavage->Observations Necropsy Necropsy Observations->Necropsy Histopathology Histopathology Necropsy->Histopathology Data_Analysis Statistical Analysis Histopathology->Data_Analysis

Caption: Workflow for a typical NTP carcinogenicity bioassay.

References

Safety Operating Guide

Proper Disposal of Bromodichloromethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of bromodichloromethane in a laboratory setting. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure safety and regulatory compliance. This compound is classified as a hazardous waste constituent, and its disposal is regulated under the Resource Conservation and Recovery Act (RCRA).[1][2]

Immediate Safety and Handling

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. It is harmful if swallowed and is a suspected carcinogen.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In the event of a spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand. The contaminated absorbent must then be collected and disposed of as hazardous waste. Do not allow this compound to enter drains or waterways.

Disposal Procedures for this compound Waste

The primary and most effective method for the disposal of this compound is high-temperature incineration.[1][2] This process ensures the complete destruction of the chemical. Several incineration techniques are acceptable:

  • Liquid Injection Incineration: The waste is injected directly into a high-temperature incinerator.

  • Rotary Kiln Incineration: Solid and liquid wastes are fed into a rotating, inclined cylinder where they are incinerated at high temperatures.

  • Fluidized Bed Incineration: Waste is injected into a bed of hot, granular material, leading to efficient combustion.

Currently, land disposal of this compound is also permitted; however, this method is under review and may be prohibited in the future.[1][2]

For laboratory-generated waste, it is imperative to collect all this compound residues, including contaminated materials, in a designated and properly labeled hazardous waste container. The container must be kept closed and stored in a designated hazardous waste accumulation area until it is collected by a certified hazardous waste disposal company.

In-Laboratory Waste Management

While large-scale disposal should be handled by licensed professionals, laboratories can implement procedures to manage small quantities of this compound waste safely and effectively prior to disposal.

Waste Segregation: Always segregate this compound waste from other waste streams. Halogenated and non-halogenated solvent wastes should be collected in separate, clearly labeled containers. This practice is crucial for proper disposal and can also facilitate potential recycling or treatment options.

Container Management:

  • Use containers that are compatible with this compound.

  • Keep waste containers securely closed except when adding waste.

  • Label containers clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Store containers in a cool, dry, and well-ventilated area away from incompatible materials.

Quantitative Data Summary

ParameterValueReference
RCRA Hazardous Waste Constituent Yes[1][2]
Acceptable Disposal Methods Incineration (Liquid Injection, Rotary Kiln, Fluidized Bed), Land Disposal (under review)[1][2]
Environmental Fate Volatilization is a primary removal process from water and soil.[2]

Experimental Protocols for In-Laboratory Treatment (Caution Advised)

While direct in-laboratory destruction of this compound is not a standard recommended practice due to the potential for hazardous byproducts, some advanced chemical degradation methods are subjects of research. These methods are complex and should only be attempted by trained personnel with a thorough understanding of the chemical reactions and safety precautions involved.

Due to the complexities and potential hazards, the recommended and safest approach for laboratories is to collect this compound waste for professional disposal via high-temperature incineration.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Bromodichloromethane_Disposal_Workflow start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity spill_procedure Spill Occurs start->spill_procedure small_quantity Small Quantity (Lab Scale) assess_quantity->small_quantity < 1 kg large_quantity Large Quantity (Bulk) assess_quantity->large_quantity >= 1 kg collect_waste Collect in Designated Hazardous Waste Container small_quantity->collect_waste contact_disposal Contact Certified Hazardous Waste Disposal Company large_quantity->contact_disposal label_container Properly Label Container (Name, Hazards) collect_waste->label_container store_safely Store in Designated Accumulation Area label_container->store_safely store_safely->contact_disposal incineration Recommended Disposal: High-Temperature Incineration contact_disposal->incineration disposal_complete End: Disposal Complete incineration->disposal_complete spill_procedure->start No absorb_spill Absorb with Inert Material spill_procedure->absorb_spill Yes collect_spill_waste Collect Contaminated Material as Hazardous Waste absorb_spill->collect_spill_waste collect_spill_waste->store_safely

This compound Disposal Workflow

References

A Comprehensive Guide to Handling Bromodichloromethane in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Bromodichloromethane (CAS No. 75-27-4). Adherence to these procedures is critical for ensuring personal safety, minimizing exposure, and maintaining regulatory compliance. This compound is a colorless, nonflammable liquid that should be handled with care due to its potential health hazards.[1][2][3] It is classified as a Group 2B carcinogen by the IARC, meaning it is possibly carcinogenic to humans, and is also considered a suspect carcinogen by the National Toxicology Program (NTP).[4]

Key Hazards
  • Health Hazards: Harmful if swallowed.[4] Causes skin, eye, and respiratory tract irritation.[1][5][6] May cause damage to the liver and kidneys.[1][2][6] Animal studies suggest it may be a carcinogen.[4]

  • Physical Hazards: The vapor is heavier than air and can accumulate in low-lying areas.[1]

Personal Protective Equipment (PPE) and Engineering Controls

All work with this compound must be conducted in a designated area, equipped with proper engineering controls and with mandatory use of appropriate PPE to minimize exposure.

Control/PPE Category Item Specifications and Recommendations Rationale
Engineering Control Chemical Fume HoodAll handling, including weighing and transferring, must be performed inside a certified chemical fume hood.To prevent inhalation of vapors, which are a primary exposure route.[4]
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles meeting ANSI Z.87.1 standards are required. A face shield should be worn over goggles when there is a risk of splashing.[4]To protect against serious eye irritation from splashes or vapors.
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves (e.g., Butyl rubber, Viton®) to prevent skin exposure.[4][7] Always inspect gloves before use and change them immediately if contaminated.To prevent direct skin contact, which can cause irritation.[7]
Body Protection Laboratory CoatA flame-resistant or 100% cotton lab coat should be worn and fully buttoned. Wear appropriate protective clothing to prevent skin exposure.[4]Provides a barrier against accidental splashes and skin contact.
Respiratory Protection Respirator (if necessary)Use a NIOSH/MSHA approved respirator if engineering controls are insufficient, if exposure limits are exceeded, or if irritation is experienced.[4] Follow OSHA respirator regulations (29 CFR 1910.134).To protect against inhalation of harmful vapors when fume hood use is not feasible or during a large spill.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

Property Value
Molecular Formula CHBrCl₂[4]
Molecular Weight 163.83 g/mol [4]
Appearance Clear, colorless liquid[4][5]
Odor Chloroform-like[4]
Boiling Point 87-90 °C (189-194 °F)[3][4]
Melting Point -55 to -57 °C (-67 to -71 °F)[3][4]
Specific Gravity/Density 1.980 g/cm³[3][4]
Vapor Pressure 50 mm Hg @ 20 °C (68 °F)[4]
Solubility in Water 4.5 - 4.7 g/L (4700 mg/l)[3][4]
Flash Point Nonflammable[1][5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for safely managing this compound in the laboratory. The following workflow outlines the key steps from preparation to disposal.

Preparation and Pre-Handling
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4]

  • Designate Work Area: All work must be conducted within a properly functioning chemical fume hood.[4]

  • Assemble Materials: Gather all necessary equipment, including PPE, spill containment materials (inert absorbent like vermiculite (B1170534) or sand), and labeled waste containers.[4]

  • Verify Emergency Equipment: Ensure an eyewash station and safety shower are accessible and operational.[4]

Handling Procedures
  • Don PPE: Put on all required PPE as detailed in the table above.

  • Transfer and Use: Conduct all manipulations of the chemical within the fume hood. Avoid contact with eyes, skin, and clothing.[4] Wash hands thoroughly after handling.[4]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[4] Keep away from incompatible materials such as strong bases, strong oxidizing agents, and magnesium.[4][6]

Post-Handling and Decontamination
  • Wipe Down: Decontaminate the work surface within the fume hood.

  • Doff PPE: Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items (e.g., gloves) in the designated hazardous waste container.

  • Wash Hands: Wash hands thoroughly with soap and water after removing PPE.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling prep1 Review SDS prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Gather PPE & Spill Kit prep2->prep3 handle1 Don PPE prep3->handle1 Begin Work handle2 Transfer & Use Chemical handle1->handle2 handle3 Securely Close Container handle2->handle3 post1 Decontaminate Work Area handle3->post1 Work Complete post2 Segregate & Seal Waste post1->post2 post3 Doff PPE post2->post3 disposal Dispose of Hazardous Waste per RCRA Guidelines post2->disposal post4 Wash Hands post3->post4

Diagram: Safe handling workflow for this compound.

Disposal Plan

This compound is categorized as a hazardous waste constituent and must be disposed of in accordance with the Resource Conservation and Recovery Act (RCRA) regulations.[8][9][10]

  • Waste Segregation:

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.

    • Solid Waste: Contaminated items such as gloves, absorbent materials, and empty containers must be collected in a separate, sealed, and labeled hazardous waste container.

  • Disposal Method: Do not dispose of down the drain.[11] Acceptable disposal methods include incineration at a licensed facility, utilizing techniques such as liquid injection, rotary kiln, or fluidized bed.[8][9][10]

Emergency Procedures

Spill Response
  • Evacuate: Immediately evacuate the area if the spill is large or outside of a fume hood.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills within a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[4]

  • Collect: Using non-sparking tools, place the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]

  • Clean: Wash the spill area thoroughly with soap and water.[4]

First Aid Measures

Immediate medical attention is required for all routes of exposure.

Exposure Route First Aid Protocol
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Get medical aid immediately.[4][6]

Hierarchy of Controls for Exposure Management

To ensure maximum safety, a hierarchical approach to hazard control should be implemented. This prioritizes engineering and administrative controls over reliance on PPE alone.

G elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe PPE (Least Effective)

Diagram: Hierarchy of controls for managing chemical exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.